molecular formula C21H10F2O7 B15142037 OG 488, acid

OG 488, acid

货号: B15142037
分子量: 412.3 g/mol
InChI 键: CQJLDIGZTKKPAJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

OG 488, acid is a useful research compound. Its molecular formula is C21H10F2O7 and its molecular weight is 412.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H10F2O7

分子量

412.3 g/mol

IUPAC 名称

2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid

InChI

InChI=1S/C21H10F2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27)

InChI 键

CQJLDIGZTKKPAJ-UHFFFAOYSA-N

规范 SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)F)O)O)F

产品来源

United States

Foundational & Exploratory

Unveiling the Acidic Response: A Technical Guide to Oregon Green 488 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 (OG 488), a fluorinated derivative of fluorescein, stands as a valuable tool in cellular and biochemical research due to its distinct pH-dependent fluorescence. This technical guide delves into the core principles governing this phenomenon, providing researchers with the foundational knowledge to effectively utilize OG 488 as a pH indicator, particularly within acidic environments.

The Core Principle: A Protonation-Dependent Quantum Yield

The fluorescence of Oregon Green 488 is intrinsically linked to its molecular structure and the pH of its surrounding environment. The operative mechanism is a reversible protonation and deprotonation of the xanthene core, which dictates the fluorophore's ability to absorb and emit light.

At its core, OG 488 is a weak acid with a pKa value typically reported in the range of 4.6 to 4.8.[1] This pKa is significantly lower than that of its parent compound, fluorescein (pKa ~6.4), making OG 488 particularly well-suited for probing acidic compartments within cells, such as endosomes and lysosomes, or for assays conducted under acidic conditions.[2][3][4][5]

The fluorescence of OG 488 is significantly quenched in its protonated state, which predominates at pH values below its pKa. Upon deprotonation in more alkaline environments, the molecule undergoes a structural rearrangement that results in a dramatic increase in its fluorescence quantum yield. This transition between a low-fluorescence (protonated) and a high-fluorescence (deprotonated) state is the fundamental principle behind its use as a pH indicator.

The chemical equilibrium governing this process can be visualized as follows:

OG488_Equilibrium Protonated OG 488-H+ (Protonated) Low Fluorescence Deprotonated OG 488 (Deprotonated) High Fluorescence Protonated->Deprotonated Deprotonation (Increasing pH) Deprotonated->Protonated Protonation (Decreasing pH) H_ion H+ Deprotonated->H_ion Spectrofluorometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare a stock solution of OG 488 in DMSO B Prepare a series of buffers with known pH values (e.g., pH 3 to 8) A->B C Add a fixed concentration of OG 488 to each buffer solution B->C D Set spectrofluorometer to λex ~496 nm and scan emission from 510 to 600 nm C->D E Record the peak fluorescence intensity at ~524 nm for each pH sample D->E F Plot fluorescence intensity vs. pH E->F G Fit the data with a sigmoidal curve to determine the pKa F->G Phagosome_Labeling_Workflow cluster_prep Particle Preparation and Labeling cluster_wash Washing and Resuspension cluster_application Application A Suspend zymosan particles in 0.1 M sodium bicarbonate buffer (pH 8.3) B Add OG 488, SE (succinimidyl ester) to the particle suspension A->B C Incubate for 1-2 hours at room temperature in the dark with gentle stirring B->C D Centrifuge to pellet the labeled particles C->D E Wash the pellet multiple times with buffer to remove unconjugated dye D->E F Resuspend the labeled particles in an appropriate buffer for the assay E->F G Incubate cells with labeled particles to allow for phagocytosis F->G H Measure fluorescence intensity using flow cytometry or fluorescence microscopy G->H

References

Oregon Green 488 Carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 is a bright, green-fluorescent dye that serves as a robust tool in a multitude of biological research and drug development applications. As a fluorinated analog of fluorescein, it offers significant advantages, including enhanced photostability and a lower pKa, making its fluorescence essentially pH-insensitive within the physiological range.[1][2][3][4][5][6] This guide provides an in-depth overview of the spectral properties, experimental protocols, and key applications of Oregon Green 488 carboxylic acid and its derivatives.

Core Spectral Properties

The spectral characteristics of Oregon Green 488 make it an excellent choice for fluorescence microscopy, flow cytometry, and other fluorescence-based assays. It is well-suited for excitation by the 488 nm laser line.[7] The key spectral properties are summarized in the table below.

PropertyValueNotes
Excitation Maximum (λex) ~496 nmRanges from 490-498 nm have been reported.[1][2][5][8][9][10][11][12][13][14]
Emission Maximum (λem) ~524 nmRanges from 514-526 nm have been reported.[1][2][5][8][9][10][11][12][13][14]
Molar Extinction Coefficient (ε) ~76,000-85,000 cm⁻¹M⁻¹[1][3][13]
Fluorescence Quantum Yield (Φ) ~0.91[15]
Fluorescence Lifetime (τ) ~4.1 nsMeasured in pH 9.0 buffer at 20°C.[16]
pKa ~4.7This low pKa makes its fluorescence largely independent of pH in the physiological range (pH 6-8).[1][2][3][4][5][7][11][17]

Experimental Protocols

Oregon Green 488 carboxylic acid and its amine-reactive succinimidyl ester derivatives are widely used for covalent labeling of proteins, antibodies, and other biomolecules.

Protein Labeling with Oregon Green 488 Succinimidyl Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Materials:

  • Protein solution (2 mg/mL in amine-free buffer, e.g., PBS)

  • Oregon Green 488 carboxylic acid, succinimidyl ester (SE)

  • 1 M Sodium bicarbonate solution (pH ~8.3)

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare Protein Solution: Ensure the protein is at a concentration of approximately 2 mg/mL in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), it should be exchanged by dialysis or another method.[9]

  • Adjust pH: For efficient labeling, the pH of the protein solution should be raised to between 7.5 and 8.5. Add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the 2 mg/mL protein solution.[9]

  • Prepare Reactive Dye: Allow a vial of the Oregon Green 488 succinimidyl ester to warm to room temperature.[9]

  • Labeling Reaction: Transfer the pH-adjusted protein solution to the vial of reactive dye. Cap the vial and invert it several times to dissolve the dye. Stir the reaction mixture for 1 hour at room temperature, protected from light.[9]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.

  • Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it can be divided into aliquots and frozen at -20°C.[9]

Cell Staining with CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester

This cell-permeant dye is useful for tracking cell proliferation. Inside the cell, esterases cleave the acetate groups, and the dye covalently binds to intracellular amines.

Materials:

  • Single-cell suspension in a protein-free, amine-free physiological buffer (e.g., PBS)

  • CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE)

  • Anhydrous DMSO

  • Complete cell culture medium

Procedure:

  • Prepare Dye Stock Solution: Immediately before use, dissolve the CellTrace™ dye in anhydrous DMSO to create a stock solution.

  • Prepare Staining Solution: Dilute the stock solution in PBS or another appropriate buffer to a final working concentration, typically between 1-10 µM.

  • Cell Staining: Add the staining solution to the single-cell suspension and mix gently. Incubate for 20 minutes at 37°C, agitating the cells gently during this time.[18]

  • Quench and Wash: To stop the reaction, add serum or BSA (at least 1%) to scavenge any unreacted dye.[18] Centrifuge the cells, wash them once with complete medium, and then resuspend them in fresh complete medium.

  • De-esterification: Incubate the cells for an additional 10-20 minutes to allow for the complete removal of acetate groups by intracellular esterases.[18] The cells are now ready for analysis.

Visualizing the Workflow

The following diagrams illustrate the key steps in the protein labeling and cell staining processes.

ProteinLabelingWorkflow Protein Protein in Amine-Free Buffer AdjustpH Adjust pH to 8.3 with Bicarbonate Protein->AdjustpH AddDye Add Oregon Green 488 SE AdjustpH->AddDye Incubate Incubate 1 hr at Room Temp AddDye->Incubate Purify Purify via Gel Filtration Incubate->Purify LabeledProtein Labeled Protein Conjugate Purify->LabeledProtein

Protein Labeling Workflow with Oregon Green 488 SE.

CellStainingWorkflow Cells Single-Cell Suspension in PBS AddDye Add CellTrace™ Dye (1-10 µM) Cells->AddDye Incubate Incubate 20 min at 37°C AddDye->Incubate Quench Quench with Serum/BSA Incubate->Quench Wash Wash and Resuspend in Complete Medium Quench->Wash DeEsterify Incubate 10-20 min (De-esterification) Wash->DeEsterify Ready Stained Cells Ready for Analysis DeEsterify->Ready

Cell Staining Workflow using CellTrace™ Oregon Green™ 488.

Applications in Research and Development

The favorable spectral properties and versatility of Oregon Green 488 carboxylic acid and its derivatives make them suitable for a wide array of applications, including:

  • Immunofluorescence: Labeling primary or secondary antibodies for the detection of specific cellular targets.

  • Cell Proliferation and Tracking: Monitoring cell division and migration over time.[17][18][19]

  • Fluorescence Anisotropy: Measuring protein-protein and protein-nucleic acid interactions.[13][16]

  • Calcium Imaging: As a component of calcium indicators like Oregon Green BAPTA-1.[20]

  • pH Sensing in Acidic Organelles: While pH-insensitive at physiological pH, its fluorescence is pH-dependent in more acidic environments, allowing for the study of acidic organelles.[7][11]

References

Core Chemical Structure: The Impact of Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Oregon Green™ 488 vs. Fluorescein

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. Fluorescein, a long-standing and well-characterized fluorophore, has been a workhorse in biological imaging for decades.[1] However, its limitations, particularly its pH sensitivity and susceptibility to photobleaching, have driven the development of superior alternatives.[2] Oregon Green™ 488 (OG 488), a fluorinated derivative of fluorescein, represents a significant advancement, offering enhanced properties for a wide range of applications.[3][4]

This technical guide provides an in-depth comparison of the chemical structures of Oregon Green™ 488 and fluorescein, detailing how subtle structural modifications translate into substantial differences in performance. We will explore their physicochemical properties, present comparative data in a structured format, and provide a representative experimental protocol for immunofluorescence applications.

The fundamental difference between Oregon Green™ 488 and fluorescein lies in the addition of two electron-withdrawing fluorine atoms to the xanthene ring of the fluorescein core.[3][4] Specifically, OG 488 is 2',7'-difluorofluorescein.[3] This seemingly minor alteration has profound effects on the electronic properties of the molecule, leading to significant advantages in practical applications.

Fluorescein (C₂₀H₁₂O₅) is a synthetic organic compound first synthesized in 1871.[5][] Its structure is based on a xanthene backbone.[7] Oregon Green™ 488 carboxylic acid (C₂₁H₁₀F₂O₇) incorporates this same core but is distinguished by fluorine atoms at the 2' and 7' positions.[3][8]

G Fluorescence vs. pH cluster_fluorescein Fluorescein (pKa ≈ 6.4) cluster_og488 Oregon Green™ 488 (pKa ≈ 4.7) F_low_pH pH < 6.0 (Protonated) F_phys_pH pH 7.4 (Deprotonated) F_low_pH->F_phys_pH Increasing pH F_low_fluo Low Fluorescence F_low_pH->F_low_fluo State F_high_pH pH > 8.0 (Deprotonated) F_phys_pH->F_high_pH Increasing pH F_high_fluo High Fluorescence F_phys_pH->F_high_fluo State F_high_pH->F_high_fluo State OG_low_pH pH < 4.5 (Protonated) OG_phys_pH pH 7.4 (Deprotonated) OG_low_pH->OG_phys_pH Increasing pH OG_low_fluo Low Fluorescence OG_low_pH->OG_low_fluo State OG_high_pH pH > 8.0 (Deprotonated) OG_phys_pH->OG_high_pH Increasing pH OG_high_fluo High Fluorescence OG_phys_pH->OG_high_fluo State OG_high_pH->OG_high_fluo State G cluster_conjugation Part A: Antibody Conjugation cluster_staining Part B: Immunofluorescence Staining A1 Prepare Amine-Free Antibody Solution A3 React Antibody and Dye (1 hr, RT, dark) A1->A3 A2 Prepare OG 488 SE Stock in DMSO A2->A3 A4 Purify Conjugate (Gel Filtration) A3->A4 B4 Incubate with OG 488 -conjugated Secondary Ab A4->B4 Use Conjugated Antibody B1 Fix and Permeabilize Cells B2 Block Non-Specific Sites B1->B2 B3 Incubate with Primary Antibody B2->B3 B3->B4 B5 Wash and Mount B4->B5 B6 Fluorescence Imaging B5->B6

References

An In-depth Technical Guide to Oregon Green 488: pKa and pH Sensitivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Oregon Green 488 (OG 488) is a bright, green-fluorescent dye derived from fluorescein. Its utility in biological research and drug development is significantly influenced by its chemical properties, particularly its acid dissociation constant (pKa) and the resulting pH sensitivity of its fluorescence. This technical guide provides a comprehensive overview of these characteristics, including quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Properties of Oregon Green 488

Oregon Green 488 is a fluorinated analog of fluorescein, a modification that bestows several advantageous properties. It exhibits greater photostability and a lower pKa compared to its parent compound, making its fluorescence less susceptible to changes in the physiological pH range.[1][2] With an excitation maximum around 496 nm and an emission maximum at approximately 524 nm, OG 488 is well-suited for instruments equipped with a 488 nm laser line.[2]

The key to OG 488's utility as a pH indicator lies in its pKa, which is consistently reported to be in the range of 4.6 to 4.8.[3][4] This property dictates that the dye's fluorescence intensity is relatively stable at neutral and alkaline pH but shows marked changes in acidic environments. This characteristic makes it an invaluable tool for studying acidic organelles such as endosomes and lysosomes, and for monitoring cellular processes that involve pH fluctuations in the acidic range.[3]

Quantitative Data: pH-Dependent Fluorescence

The fluorescence of Oregon Green 488 is quenched at acidic pH values below its pKa. As the pH increases, the dye becomes deprotonated, leading to a significant increase in its fluorescence quantum yield. A common method to quantify this relationship is to measure the ratio of fluorescence intensities at two different excitation wavelengths while keeping the emission wavelength constant. This ratiometric approach provides a robust measure of pH that is less susceptible to variations in dye concentration or instrument sensitivity.

Below is a summary of the pH-dependent fluorescence properties of Oregon Green 488.

PropertyValueReference
pKa4.6 - 4.8[3][4]
Excitation Maximum~496 nm[2]
Emission Maximum~524 nm[2]

Table 1: pH-Dependent Fluorescence Ratio of Oregon Green 488

pHFluorescence Ratio (Excitation at 490 nm / 440 nm, Emission at 530 nm)
4.0~0.4
4.5~0.6
5.0~1.0
5.5~1.5
6.0~2.0
6.5~2.3
7.0~2.5
7.5~2.6

Note: The values in this table are derived from published calibration curve data and may vary slightly depending on the specific experimental conditions and instrumentation.

Experimental Protocols

Determination of OG 488 pKa by Spectrofluorometry

This protocol outlines the steps to determine the pKa of Oregon Green 488 by measuring its fluorescence intensity across a range of pH values.

Materials:

  • Oregon Green 488, carboxylic acid

  • A series of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate, phosphate, and borate buffers)

  • Spectrofluorometer

  • pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a Stock Solution: Dissolve a known amount of Oregon Green 488 in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare Working Solutions: For each pH buffer, prepare a dilute working solution of OG 488 by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the dye should be in the low micromolar range to avoid self-quenching.

  • Measure Fluorescence: For each working solution, measure the fluorescence intensity using the spectrofluorometer. Set the excitation wavelength to the maximum absorbance of the protonated form (around 490 nm) and the emission wavelength to the maximum of the deprotonated form (around 524 nm).

  • Record pH: Accurately measure the pH of each buffer solution using a calibrated pH meter.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The resulting data should form a sigmoidal curve. The pKa is the pH at which the fluorescence intensity is half of the maximum intensity. Alternatively, the data can be linearized using the Henderson-Hasselbalch equation to determine the pKa.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Buffer Series (pH 3-8) C Create Working Solutions (Constant [OG 488]) A->C B Prepare OG 488 Stock Solution B->C D Measure Fluorescence Intensity (Ex: 490 nm, Em: 524 nm) C->D E Record Precise pH D->E F Plot Fluorescence vs. pH E->F G Determine pKa (Inflection Point) F->G

Workflow for pKa determination of OG 488.
Intracellular pH Measurement using OG 488 and Flow Cytometry

This protocol describes how to measure the intracellular pH of a cell population using Oregon Green 488 and flow cytometry. The key to this method is the creation of a calibration curve that relates the fluorescence of the intracellular dye to the extracellular pH.

Materials:

  • Cells of interest in suspension

  • Oregon Green 488, acetoxymethyl (AM) ester (cell-permeant form)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Calibration buffers with a range of pH values (e.g., from 4.5 to 7.5) containing a high concentration of potassium

  • Nigericin (a proton ionophore)

  • Flow cytometer with 488 nm excitation and appropriate emission filters (e.g., 530/30 nm)

Methodology:

  • Cell Loading: Incubate the cells with OG 488-AM in complete culture medium. The AM ester allows the dye to cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the fluorescent OG 488.

  • Washing: After incubation, wash the cells with PBS to remove any extracellular dye.

  • Calibration Curve Generation:

    • Resuspend aliquots of the loaded cells in the different pH calibration buffers.

    • Add nigericin to each aliquot. Nigericin equilibrates the intracellular and extracellular pH by exchanging K+ for H+.

    • Analyze each aliquot on the flow cytometer to measure the mean fluorescence intensity at each known pH.

    • Plot the mean fluorescence intensity against the pH of the calibration buffers to generate a calibration curve.

  • Measurement of Experimental Samples:

    • Resuspend the remaining loaded cells in the experimental medium.

    • Analyze the cells on the flow cytometer to measure their mean fluorescence intensity.

  • Data Analysis: Use the calibration curve to convert the mean fluorescence intensity of the experimental samples into an intracellular pH value.

Intracellular_pH_Measurement_Workflow cluster_loading Cell Preparation cluster_calibration Calibration cluster_experiment Experiment cluster_analysis Analysis A Incubate Cells with OG 488-AM B Wash Cells to Remove Extracellular Dye A->B C Resuspend Cells in pH Calibration Buffers B->C G Resuspend Cells in Experimental Medium B->G D Add Nigericin to Equilibrate pH C->D E Measure Fluorescence (Flow Cytometry) D->E F Generate pH Calibration Curve E->F I Determine Intracellular pH using Calibration Curve F->I H Measure Fluorescence (Flow Cytometry) G->H H->I

Workflow for intracellular pH measurement.

Signaling Pathways and Applications

Due to its sensitivity to acidic environments, Oregon Green 488 is particularly well-suited for studying cellular processes that involve changes in the pH of intracellular compartments.

Endocytosis and Phagocytosis: A primary application of OG 488 is in the study of endocytic and phagocytic pathways. When particles or molecules labeled with OG 488 are internalized by cells, they are trafficked through endosomes and lysosomes, which are progressively acidified. This acidification leads to a decrease in the fluorescence of OG 488, allowing researchers to monitor the maturation of these compartments and measure their pH.[5]

Endocytosis_Pathway A OG 488-labeled Ligand (Extracellular, pH ~7.4) High Fluorescence B Early Endosome (pH ~6.0-6.5) Reduced Fluorescence A->B Endocytosis C Late Endosome (pH ~5.0-6.0) Low Fluorescence B->C Maturation D Lysosome (pH ~4.5-5.0) Minimal Fluorescence C->D Fusion

OG 488 in the endocytic pathway.

Conclusion

Oregon Green 488 is a versatile and robust fluorescent probe for the investigation of cellular processes occurring in acidic environments. Its favorable pKa, high quantum yield, and photostability make it a superior choice over traditional fluorescein dyes for many applications. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize OG 488 in their studies. By understanding the core principles of its pH sensitivity and employing rigorous experimental design, the full potential of this powerful tool can be realized.

References

An In-depth Technical Guide to Oregon Green 488, Carboxylic Acid for Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and experimental protocols for labeling primary amines using Oregon Green 488, carboxylic acid and its activated ester derivatives. Oregon Green 488 (OG 488) is a bright, green-fluorescent dye valued for its high photostability and a pKa of approximately 4.7, which renders its fluorescence essentially pH-insensitive in the physiological range.[1][2][3][4][5][6] These characteristics make it an excellent alternative to fluorescein for creating fluorescently-labeled bioconjugates.

Core Mechanism of Action

The covalent labeling of primary amines (e.g., on proteins, peptides, or modified oligonucleotides) with Oregon Green 488 relies on the formation of a stable amide bond. While the carboxylic acid form of OG 488 is the parent compound, direct reaction with an amine is inefficient. Therefore, the carboxylic acid must first be activated. The most common and effective method for amine labeling involves the use of an N-hydroxysuccinimidyl (NHS) ester of Oregon Green 488. This can be achieved either by using pre-activated OG 488, succinimidyl ester (SE) or by activating OG 488, carboxylic acid in situ using a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.

Labeling with OG 488, Succinimidyl Ester (SE)

The most straightforward method for labeling primary amines utilizes the succinimidyl ester derivative of Oregon Green 488. The succinimidyl ester is a highly efficient amine-reactive moiety.[5] The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[7][8] This reaction is most efficient at a slightly alkaline pH of 7.5-8.5.[5]

In Situ Activation of OG 488, Carboxylic Acid with EDC and NHS

When starting with Oregon Green 488, carboxylic acid, a two-step coupling procedure is employed to generate the reactive NHS ester in situ.[9][10]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of OG 488 to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[2][10]

  • Formation of the NHS Ester and Amine Reaction: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, stabilizes the activated intermediate by converting it into a more stable NHS ester.[10][11] This semi-stable NHS ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond.[1] The addition of NHS significantly improves the efficiency of the coupling reaction.[10]

Quantitative Data

The following table summarizes the key quantitative data for Oregon Green 488 and its derivatives.

PropertyValueReferences
Excitation Maximum (Ex)~496 nm[1][5]
Emission Maximum (Em)~524 nm[1][5]
Molar Extinction Coefficient~70,000 cm⁻¹M⁻¹[5]
pKa~4.7[1][2][3][4][6]
Molecular Weight (Carboxylic Acid, 5-isomer)412.3 g/mol [3]
Molecular Weight (Succinimidyl Ester, 5-isomer)509.38 g/mol [2]

Experimental Protocols

Protocol 1: Labeling of Proteins with Oregon Green 488, Succinimidyl Ester (SE)

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.[5]

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Oregon Green 488, Succinimidyl Ester (SE)

  • 1 M Sodium bicarbonate, pH ~8.3

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., gel filtration)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine). If necessary, perform buffer exchange into PBS.[5]

    • Adjust the protein concentration to 2 mg/mL in a suitable buffer.[5]

  • Reaction Setup:

    • To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise the pH of the reaction mixture.[5]

    • Prepare a stock solution of OG 488, SE in anhydrous DMSO (e.g., 10 mg/mL).

    • Add the appropriate amount of the OG 488, SE stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point for IgG is a 10-20 fold molar excess of the dye.

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm and 496 nm.

    • Calculate the protein concentration and the concentration of the dye. The DOL is the molar ratio of the dye to the protein. For IgGs, a DOL of 4-8 is often optimal.[5]

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA, aliquot, and freeze at -20°C.[5]

Protocol 2: Two-Step Labeling of Amines with OG 488, Carboxylic Acid using EDC/NHS

This is a general protocol for activating a carboxyl group and coupling it to a primary amine.

Materials:

  • Oregon Green 488, Carboxylic Acid

  • Molecule with a primary amine to be labeled

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification column

Procedure:

  • Activation of OG 488, Carboxylic Acid:

    • Dissolve OG 488, carboxylic acid in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.

    • Add a molar excess of EDC and NHS to the OG 488 solution. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the carboxylic acid.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[9]

  • Coupling to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated OG 488-NHS ester solution to the amine-containing molecule solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching the Reaction:

    • Add a quenching solution to react with any remaining NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using an appropriate method, such as dialysis or column chromatography, to remove unreacted dye and byproducts.

Visualizations

OG488_SE_Reaction OG488_SE OG 488, Succinimidyl Ester Reaction_Complex Reaction Intermediate OG488_SE->Reaction_Complex Nucleophilic Attack Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Reaction_Complex Amide_Bond Stable Amide Bond (OG 488-NH-R) Reaction_Complex->Amide_Bond Formation NHS N-hydroxysuccinimide (byproduct) Reaction_Complex->NHS Release

Caption: Reaction of OG 488, Succinimidyl Ester with a primary amine.

EDC_NHS_Activation cluster_activation Activation Step cluster_coupling Coupling Step OG488_Acid OG 488, Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) OG488_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea OG488_NHS OG 488-NHS Ester (semi-stable) O_Acylisourea->OG488_NHS NHS NHS NHS->OG488_NHS Amide_Product Stable Amide Bond (R-CO-NH-R') OG488_NHS->Amide_Product Nucleophilic Attack Primary_Amine Primary Amine (R'-NH₂) Primary_Amine->Amide_Product

Caption: Two-step activation and coupling of OG 488, Carboxylic Acid.

experimental_workflow start Start: Protein in Amine-Free Buffer adjust_pH Adjust pH to 8.3 with Bicarbonate Buffer start->adjust_pH add_dye Add OG 488, SE (dissolved in DMSO) adjust_pH->add_dye incubate Incubate 1 hr at RT (Protected from Light) add_dye->incubate purify Purify via Gel Filtration incubate->purify analyze Analyze (Absorbance) & Calculate DOL purify->analyze end Store Conjugate at 4°C or -20°C analyze->end

References

An In-depth Technical Guide to Oregon Green 488, Carboxylic Acid for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 (OG 488), a fluorinated analog of fluorescein, stands out as a superior fluorescent probe for live-cell imaging. Its enhanced photostability and a low pKa render its fluorescence largely insensitive to pH fluctuations within the physiological range, making it an invaluable tool for a multitude of applications in cellular biology and drug development. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and its application in visualizing key cellular pathways.

Core Properties of Oregon Green 488, Carboxylic Acid

OG 488 overcomes several limitations of its predecessor, fluorescein. Its key advantage lies in its lower pKa of approximately 4.7, which means its fluorescence intensity remains stable across the typical cytosolic and organellar pH range of live cells.[1] This contrasts with fluorescein, which has a pKa of ~6.4 and exhibits significant pH-dependent fluorescence changes in the physiological range. Furthermore, OG 488 demonstrates greater resistance to photobleaching, allowing for longer and more intense imaging sessions.

The quantitative photophysical and chemical properties of Oregon Green 488, Carboxylic Acid are summarized below for easy reference and comparison.

PropertyValueReference
Synonyms OG 488, 2',7'-Difluorofluorescein[1]
Molecular Formula C₂₀H₁₀F₂O₅[1]
Molecular Weight 368.3 g/mol [1][2]
Excitation Max. ~496 nm[2]
Emission Max. ~524 nm[2]
Molar Extinction Coefficient ~76,000 cm⁻¹M⁻¹[3]
Quantum Yield ~0.91 ± 0.05
pKa ~4.7[1]
Solubility DMSO, DMF

Experimental Protocols for Live-Cell Imaging

The utility of OG 488, carboxylic acid in live-cell imaging is broad. However, as the free acid form is not readily cell-permeant, its introduction into the cytoplasm requires specific loading techniques. The acetoxymethyl (AM) ester form of OG 488 is an alternative for passive loading, but for direct use of the carboxylic acid, the following methods are recommended.

Protocol 1: Loading OG 488, Carboxylic Acid via Scrape Loading

This method is a simple and rapid technique for introducing membrane-impermeant molecules into a large number of adherent cells.

Materials:

  • Oregon Green 488, Carboxylic Acid

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Complete cell culture medium

  • Rubber policeman or cell scraper

  • Fluorescence microscope

Procedure:

  • Culture adherent cells to confluency on coverslips or in culture dishes.

  • Prepare a working solution of OG 488, carboxylic acid in PBS at a concentration of 0.1-1.0 mg/mL.

  • Aspirate the culture medium and rinse the cells once with PBS.

  • Add a small volume of the OG 488 working solution to the cells, just enough to cover the cell monolayer.

  • Gently scrape the cell monolayer with a sterile rubber policeman or cell scraper, creating several intersecting lines.

  • Incubate the cells for 1-5 minutes at room temperature to allow the dye to enter the scraped cells.

  • Gently wash the cells three times with pre-warmed complete culture medium to remove excess dye.

  • Image the cells using a fluorescence microscope with appropriate filter sets for OG 488 (e.g., FITC/GFP filter set). The dye will have loaded into the cells along the scrape lines and may transfer to adjacent cells via gap junctions.

G cluster_workflow Scrape Loading Workflow start Prepare Confluent Adherent Cells add_dye Add OG 488 Acid Solution start->add_dye scrape Gently Scrape Cell Monolayer add_dye->scrape incubate Incubate (1-5 min) scrape->incubate wash Wash 3x with Culture Medium incubate->wash image Fluorescence Microscopy Imaging wash->image

Scrape Loading Workflow for OG 488 Acid
Protocol 2: Loading OG 488, Carboxylic Acid via Microinjection

Microinjection allows for the precise delivery of the dye into individual cells, offering excellent control over the amount of dye introduced.

Materials:

  • Oregon Green 488, Carboxylic Acid

  • Microinjection buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.4)

  • Micropipettes (borosilicate glass)

  • Microinjector and micromanipulator system

  • Inverted fluorescence microscope

Procedure:

  • Prepare a solution of OG 488, carboxylic acid in microinjection buffer at a concentration of 1-10 mM.

  • Back-fill a micropipette with the OG 488 solution.

  • Mount the micropipette onto the microinjector system.

  • Identify the target cell(s) under the microscope.

  • Carefully bring the micropipette into contact with the cell membrane and apply a brief, controlled pressure pulse to inject the dye into the cytoplasm.

  • Withdraw the micropipette and move to the next target cell.

  • After injection, allow the cells to recover for a short period (e.g., 15-30 minutes) before imaging.

  • Image the injected cells using a fluorescence microscope.

G cluster_workflow Microinjection Workflow prepare_dye Prepare OG 488 Acid in Microinjection Buffer load_pipette Back-fill Micropipette prepare_dye->load_pipette mount Mount Pipette on Microinjector load_pipette->mount target_cell Identify Target Cell mount->target_cell inject Inject Dye into Cytoplasm target_cell->inject recover Cell Recovery (15-30 min) inject->recover image Fluorescence Imaging recover->image

Microinjection Workflow for OG 488 Acid

Application: Ratiometric pH Measurement in Lysosomes

Due to its pKa of ~4.7, OG 488 is an excellent probe for measuring the pH of acidic organelles such as lysosomes.[4] For this application, OG 488 is often conjugated to dextran, which is taken up by cells through endocytosis and delivered to lysosomes. Ratiometric imaging, by exciting at both a pH-sensitive and a pH-insensitive wavelength, allows for quantitative pH measurements that are independent of dye concentration.

Protocol 3: Measuring Lysosomal pH with OG 488-Dextran

Materials:

  • Oregon Green 488-Dextran conjugate

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., HBSS)

  • Confocal or widefield fluorescence microscope with filter sets for dual-wavelength excitation (e.g., 440 nm and 490 nm) and emission collection (~520 nm).

  • Calibration buffers of known pH containing ionophores (e.g., nigericin and monensin)

Procedure:

  • Loading: Incubate cells with OG 488-Dextran (e.g., 1 mg/mL in complete medium) for 2-4 hours to allow for endocytic uptake.

  • Chase: Wash the cells with fresh medium and incubate for an additional 1-2 hours to ensure the trafficking of the dextran to lysosomes.

  • Imaging: Replace the culture medium with live-cell imaging medium. Acquire two images of the cells, one with excitation at the pH-sensitive wavelength (~490 nm) and another at the pH-insensitive isosbestic point (~440 nm).

  • Calibration: To generate a standard curve, treat the cells with calibration buffers of varying pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0) containing ionophores to equilibrate the lysosomal pH with the external buffer pH. Acquire ratiometric images at each pH.

  • Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for individual lysosomes in both the experimental and calibration images. Use the calibration curve to convert the fluorescence ratios of the experimental cells into absolute pH values.

G cluster_pathway Endocytosis and Lysosomal pH Sensing extracellular Extracellular Space (OG 488-Dextran) endocytosis Endocytosis extracellular->endocytosis early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome ratiometric_imaging Ratiometric Imaging (Ex: 490nm / 440nm) lysosome->ratiometric_imaging ph_measurement Quantitative pH Measurement ratiometric_imaging->ph_measurement

Endocytosis and Lysosomal pH Measurement Pathway

References

Oregon Green 488: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 is a versatile, bright green fluorescent dye prized for its photostability and pH insensitivity within the physiological range. A derivative of fluorescein, it offers significant advantages for a variety of applications in biological research, including fluorescence microscopy, flow cytometry, and high-throughput screening. Proper handling, including appropriate solubilization and storage, is paramount to ensure the dye's performance and the reproducibility of experimental results. This guide provides an in-depth overview of the solubility and storage conditions for Oregon Green 488 and its common reactive derivatives.

Core Properties and Derivatives

Oregon Green 488 is available in several forms, each tailored for specific applications. The parent molecule is the carboxylic acid, which can be used as a pH indicator in acidic environments due to its low pKa of approximately 4.7.[1][2] More commonly, researchers utilize its amine-reactive succinimidyl ester (SE) for labeling proteins and peptides, or its azide form for conjugation via click chemistry. The acetoxymethyl (AM) ester variant is employed for loading the dye into live cells to measure intracellular ion concentrations.

Solubility of Oregon Green 488 and its Derivatives

The solubility of Oregon Green 488 is highly dependent on its chemical form. While the parent compound, fluorescein, is water-soluble, Oregon Green 488 exhibits poorer solubility in aqueous solutions.[3][4] For most applications, organic solvents are required to prepare stock solutions.

Table 1: Solubility of Oregon Green 488 Derivatives

DerivativeRecommended SolventConcentrationNotes
Oregon Green 488, Carboxylic AcidDMSO, ChloroformNot specifiedGenerally has poor water solubility.
Oregon Green 488, Succinimidyl Ester (SE)Anhydrous DMSO80 mg/mL (157.06 mM)Sonication is recommended for complete dissolution.
Oregon Green 488, AzideDMSO50 mg/mL (78.41 mM)Sonication may be required.
Oregon Green 488 BAPTA-1, AMAnhydrous DMSO2-5 mMPrepare fresh for each experiment if possible.

Storage and Stability

Correct storage is critical to prevent the degradation of Oregon Green 488 and its derivatives. As a general rule, all forms of the dye should be protected from light.

Table 2: Storage Conditions for Oregon Green 488 Derivatives

DerivativeSolid Form StorageStock Solution StorageStability
Oregon Green 488, Carboxylic Acid-20°CNot specified≥ 4 years when stored properly as a solid.
Oregon Green 488, Succinimidyl Ester (SE)-5 to -30°C, desiccate-20°C (short-term), -80°C (long-term)Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C. Avoid repeated freeze-thaw cycles.
Oregon Green 488, Azide≤-20°C, desiccate-20°C (up to 1 month), -80°C (up to 6 months)Must be stored in a sealed container, away from moisture.
Oregon Green 488 BAPTA-1, AM-20°C, desiccate-20°CStock solutions are stable for up to 3 months when stored in tightly sealed vials.
Oregon Green 488 Labeled Conjugates4°C (short-term), -20°C (long-term)4°C (short-term), -20°C (long-term)Can be stable for several months at 4°C. For long-term storage, aliquot and freeze. Avoid repeated freeze-thaw cycles.

Experimental Protocols and Workflows

Preparation of Stock Solutions

A generalized workflow for preparing a stock solution of a reactive Oregon Green 488 derivative is outlined below. Always refer to the manufacturer's specific instructions for the particular product.

G cluster_prep Stock Solution Preparation start Equilibrate vial of solid dye to room temperature add_solvent Add appropriate volume of anhydrous DMSO start->add_solvent vortex Vortex and/or sonicate until fully dissolved add_solvent->vortex store Aliquot and store at -20°C or -80°C, protected from light vortex->store end Stock solution ready for use store->end

Caption: General workflow for preparing Oregon Green 488 stock solutions.

Protein Labeling with Oregon Green 488 Succinimidyl Ester

The succinimidyl ester (SE) of Oregon Green 488 reacts with primary amines on proteins to form stable covalent bonds. The following diagram illustrates a typical protein labeling and purification workflow.

G cluster_labeling Protein Labeling Workflow protein_prep Prepare protein in amine-free buffer (e.g., PBS) ph_adjust Adjust pH to ~8.3 with sodium bicarbonate protein_prep->ph_adjust add_dye Add Oregon Green 488 SE stock solution to protein ph_adjust->add_dye incubate Incubate for 1 hour at room temperature, protected from light add_dye->incubate purify Purify conjugate via size exclusion chromatography incubate->purify collect Collect labeled protein fractions purify->collect store_conjugate Store conjugate at 4°C or -20°C collect->store_conjugate

Caption: Workflow for labeling proteins with Oregon Green 488 SE.

Intracellular Loading of Oregon Green 488 BAPTA-1, AM

The AM ester form of Oregon Green 488 derivatives allows for passive diffusion across the cell membrane. Once inside the cell, esterases cleave the AM groups, trapping the fluorescent indicator.

G cluster_loading Cell Loading with AM Ester prepare_stock Prepare 2-5 mM stock solution in anhydrous DMSO prepare_working Dilute stock solution in buffer (e.g., HHBS) with Pluronic F-127 prepare_stock->prepare_working load_cells Replace cell culture medium with loading buffer prepare_working->load_cells incubate_cells Incubate at 37°C for 30-60 minutes load_cells->incubate_cells wash_cells Wash cells with buffer to remove excess dye incubate_cells->wash_cells ready Cells are ready for imaging wash_cells->ready

Caption: Workflow for loading live cells with Oregon Green 488 AM ester.

By adhering to these guidelines for solubility and storage, researchers can ensure the optimal performance of Oregon Green 488 in their experimental applications, leading to reliable and high-quality data.

References

An In-Depth Technical Guide to the Photostability of Oregon Green 488 in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of Oregon Green 488 (OG 488), a widely used green-fluorescent dye, with a particular focus on its performance in acidic conditions. Understanding the photophysical behavior of fluorophores under various experimental settings is critical for the accuracy and reproducibility of fluorescence-based assays in research and drug development.

Introduction to Oregon Green 488

Oregon Green 488 is a derivative of fluorescein, engineered to offer significant advantages over its parent compound. These improvements include greater photostability and a lower acid dissociation constant (pKa), making its fluorescence less sensitive to pH fluctuations within the physiological range.[1][2][3] With a pKa of approximately 4.6-4.8, OG 488 is a valuable tool for monitoring pH changes in acidic organelles and pathways.[4][5][6] Its bright fluorescence and excitation maximum well-suited for the common 488 nm laser line have led to its widespread adoption in various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

While OG 488 is known for its enhanced photostability compared to fluorescein, its performance under acidic conditions (pH < pKa) warrants a more detailed examination. In such environments, the protonation state of the fluorophore changes, which can significantly impact its photophysical properties, including its resistance to photobleaching.

Photophysical Properties of Oregon Green 488

The fluorescence of OG 488, like other fluorescein derivatives, is dependent on its chemical structure and the surrounding environment. Key photophysical parameters include its molar extinction coefficient, quantum yield, and fluorescence lifetime.

PropertyValueReference
pKa ~4.6 - 4.8[4][5][6]
Excitation Maximum (pH > 6) ~496 nm[5]
Emission Maximum (pH > 6) ~524 nm[5]
Molar Extinction Coefficient >70,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φf) ~0.92[7]

The Impact of Acidic pH on OG 488 Photostability

The protonation state of fluorescein and its derivatives is a key determinant of their photophysical behavior.[8] In solutions with a pH below the pKa of the fluorophore, the equilibrium shifts towards the protonated, less fluorescent form. This change in molecular form can influence the susceptibility of the dye to photodegradation.

Fluorescence Lifetime in Acidic Conditions

Recent studies have provided quantitative data on the fluorescence lifetime of OG 488 across a range of pH values. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. A shorter fluorescence lifetime can indicate a less stable excited state, which may be more prone to photobleaching.

A study investigating the fluorescence lifetime of OG 488 in solutions of varying pH demonstrated a clear trend of decreasing lifetime with decreasing pH, particularly below the pKa of the dye.[9]

pHAverage Fluorescence Lifetime (ns)
1~2.0
2~2.5
3~3.0
4~3.5
5~4.0
6~4.0

Data adapted from a study on the fluorescence lifetime of Oregon Green 488 in solutions of different pH.[9]

This data indicates that in highly acidic environments, the excited state of OG 488 is significantly shorter-lived. This is likely due to the increased population of the protonated form of the dye, which has different excited-state deactivation pathways compared to the deprotonated form that predominates at physiological pH.

Photobleaching in Acidic Environments

For fluorescein, it has been shown that the photodegradation rate is influenced by both pH and the presence of oxygen. The mechanism of photobleaching often involves the formation of reactive oxygen species (ROS) from the triplet state of the fluorophore.[8] The population of the triplet state and the subsequent reactions can be pH-dependent.

The following diagram illustrates the general principle of how pH can influence the photophysical pathways of a fluorescein derivative like OG 488.

G Influence of pH on OG 488 Photophysics S0_deprotonated OG 488 (Deprotonated) pH > pKa S1_deprotonated Excited State (Highly Fluorescent) S0_deprotonated->S1_deprotonated Excitation S0_protonated OG 488 (Protonated) pH < pKa S1_protonated Excited State (Weakly Fluorescent) S0_protonated->S1_protonated Excitation S1_deprotonated->S0_deprotonated Fluorescence (High Quantum Yield) ISC Intersystem Crossing (to Triplet State) S1_deprotonated->ISC S1_protonated->S0_protonated Fluorescence (Low Quantum Yield) S1_protonated->ISC Photodegradation Irreversible Photodegradation S1_protonated->Photodegradation Other Pathways ROS Reactive Oxygen Species (ROS) ISC->ROS Energy Transfer to O2 ROS->Photodegradation

Caption: Influence of pH on the photophysical pathways of OG 488.

Experimental Protocol for Measuring OG 488 Photostability at Different pH Values

To quantitatively assess the photostability of OG 488 under specific acidic conditions, a well-controlled experimental setup is required. The following protocol outlines a general methodology that can be adapted for this purpose.

Materials
  • Oregon Green 488, carboxylic acid, succinimidyl ester, or other appropriate derivative

  • High-purity water

  • A series of buffers with pH values spanning the desired acidic range (e.g., citrate-phosphate buffers for pH 2-8)

  • Spectrophotometer

  • Fluorometer or fluorescence microscope with a sensitive camera

  • Appropriate laser source (e.g., 488 nm) and filters

  • Neutral density filters

  • Microscope slides and coverslips, or microplates

Sample Preparation
  • Prepare a stock solution of OG 488: Dissolve the OG 488 derivative in a suitable solvent (e.g., DMSO) to a concentration of 1-10 mM.

  • Prepare working solutions: Dilute the stock solution in the various pH buffers to a final concentration that yields a measurable fluorescence signal without significant inner filter effects (typically in the low micromolar to nanomolar range). Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <0.1%).

  • Prepare samples for measurement:

    • For fluorometer measurements: Transfer the working solutions to cuvettes.

    • For microscopy measurements: Pipette a small volume of the working solution onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation. Alternatively, use a microplate reader compatible with fluorescence measurements.

Photobleaching Measurement
  • Set up the illumination source: Use a stable laser source with a wavelength close to the excitation maximum of OG 488 (488 nm). Use neutral density filters to adjust the illumination intensity to a level that induces photobleaching on a reasonable timescale.

  • Acquire initial fluorescence intensity (t=0): Measure the fluorescence intensity of the sample before significant photobleaching has occurred.

  • Continuous illumination and data acquisition: Continuously illuminate the sample with the excitation light and record the fluorescence intensity at regular intervals over time until the signal has decayed to a significant extent (e.g., less than 50% of the initial intensity).

  • Repeat for all pH values: Perform the photobleaching measurements for each of the prepared pH-buffered OG 488 solutions, ensuring that the illumination conditions (laser power, exposure time, etc.) are identical for all samples.

Data Analysis
  • Normalize the fluorescence intensity: For each time point, divide the measured fluorescence intensity by the initial intensity at t=0.

  • Plot the normalized intensity versus time: This will generate a photobleaching curve for each pH condition.

  • Determine the photobleaching rate constant (k): Fit the photobleaching curve to an exponential decay function (single or double exponential may be appropriate). The rate constant(s) from this fit will provide a quantitative measure of the photostability.

  • Calculate the photobleaching half-life (t½): The half-life can be calculated from the rate constant using the formula: t½ = ln(2) / k. A longer half-life indicates greater photostability.

The following diagram illustrates the experimental workflow for assessing the photostability of OG 488 at different pH values.

G Experimental Workflow for pH-Dependent Photostability Measurement cluster_prep Sample Preparation cluster_measurement Photobleaching Measurement cluster_analysis Data Analysis stock Prepare OG 488 Stock Solution working Prepare Working Solutions in Different pH Buffers stock->working buffers Prepare Buffers (Varying pH) buffers->working setup Instrument Setup (Laser, Filters, Detector) working->setup initial Measure Initial Fluorescence (t=0) setup->initial illuminate Continuous Illumination & Time-Lapse Acquisition initial->illuminate normalize Normalize Fluorescence Intensity illuminate->normalize plot Plot Normalized Intensity vs. Time normalize->plot fit Fit to Exponential Decay (Determine Rate Constant) plot->fit compare Compare Photostability (Half-life) across pH values fit->compare

Caption: Workflow for measuring the photostability of OG 488 at different pH values.

Conclusion and Recommendations

Oregon Green 488 is a robust and versatile fluorescent probe that offers significant advantages over fluorescein, particularly in terms of photostability and pH insensitivity in the physiological range. However, for applications in acidic environments, it is crucial to consider the potential for altered photophysical properties.

The available data on the fluorescence lifetime of OG 488 strongly suggests that its excited state is less stable at low pH. While direct quantitative data on the photobleaching rate under these conditions is limited, it is prudent to assume that the photostability of OG 488 will be reduced in acidic media.

For researchers and drug development professionals utilizing OG 488 in assays involving acidic compartments or pH gradients, the following recommendations are advised:

  • Empirically determine photostability: Whenever possible, perform photostability measurements under the specific acidic conditions of your experiment using the protocol outlined in this guide.

  • Minimize light exposure: Employ strategies to reduce the total light dose on the sample, such as using the lowest possible excitation power, minimizing exposure times, and using sensitive detectors.

  • Use appropriate controls: Include control experiments to account for any pH-dependent changes in fluorescence intensity that are not due to the experimental variable of interest.

  • Consider alternative probes: For experiments in highly acidic environments where photostability is a major concern, it may be beneficial to evaluate alternative green fluorescent dyes that are specifically designed for acidic conditions.

By carefully considering the impact of pH on the photostability of Oregon Green 488, researchers can ensure the generation of more accurate and reliable data in their fluorescence-based studies.

References

An In-depth Technical Guide to Oregon Green™ 488 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oregon Green™ 488 (OG 488) carboxylic acid, a versatile fluorophore with significant applications in biological research. We will delve into its discovery and development, detailing its chemical properties, and provide established protocols for its use in key experimental techniques.

Discovery and Development

Oregon Green™ 488, a fluorinated analog of fluorescein, was developed to address some of the key limitations of its predecessor. Fluorescein, while widely used, exhibits pH-dependent fluorescence and is prone to photobleaching. The synthesis of Oregon Green™ dyes, including OG 488, was first reported by Sun, Gee, Klaubert, and Haugland in their 1997 paper, "Synthesis of Fluorinated Fluoresceins," published in The Journal of Organic Chemistry.[1]

The key innovation in the development of OG 488 was the introduction of fluorine atoms into the fluorescein structure. This modification resulted in a lower pKa (~4.7) compared to fluorescein (~6.4), rendering the fluorescence of OG 488 essentially insensitive to pH changes within the physiological range.[2] Furthermore, the fluorination conferred greater photostability, allowing for longer exposure times and more robust imaging experiments.[2][3] These enhanced properties have established OG 488 as a superior alternative to fluorescein for many applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Physicochemical Properties

The superior performance of OG 488 as a fluorescent probe is rooted in its distinct physicochemical properties. These properties are summarized in the table below for easy comparison.

PropertyValueReference(s)
Excitation Maximum ~496 nm[4]
Emission Maximum ~524 nm[4]
Molar Extinction Coefficient ~84,200 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield ~0.91[3]
pKa ~4.7[2][6]
Molecular Weight (Carboxylic Acid) ~412.30 g/mol

Experimental Protocols

OG 488 carboxylic acid and its derivatives, particularly the succinimidyl ester, are widely used for covalent labeling of biomolecules. Below are detailed protocols for common applications.

Protein Labeling with Oregon Green™ 488 Succinimidyl Ester

This protocol is optimized for labeling 1 mg of an IgG antibody but can be adapted for other proteins.[4]

Materials:

  • Oregon Green™ 488 succinimidyl ester (OG 488, SE)

  • Protein to be labeled (in an amine-free buffer like PBS)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of approximately 2 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with PBS through dialysis or buffer exchange chromatography.

  • Reaction Setup:

    • To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise the pH of the reaction mixture.

    • Allow a vial of OG 488, SE to warm to room temperature.

    • Transfer the protein solution to the vial of reactive dye.

  • Incubation: Gently mix the solution and incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Prepare a purification column according to the manufacturer's instructions.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled protein with elution buffer. The first colored band to elute is the OG 488-labeled protein.

    • Collect the fractions containing the labeled protein.

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Fluorescence Microscopy with OG 488-Conjugated Probes

This protocol provides a general guideline for staining fixed cells with an OG 488-conjugated antibody.

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • OG 488-conjugated primary or secondary antibody

  • Mounting medium

  • Fluorescence microscope with appropriate filters for FITC/GFP

Procedure:

  • Cell Fixation:

    • Wash the cells with PBS.

    • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Staining:

    • Dilute the OG 488-conjugated antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound antibodies.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with a filter set appropriate for OG 488 (excitation ~490 nm, emission ~525 nm).

Flow Cytometry with OG 488-Labeled Cells

This protocol describes the staining of cells for flow cytometric analysis using an OG 488-conjugated antibody.

Materials:

  • Cell suspension

  • FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • OG 488-conjugated antibody

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension in FACS buffer.

    • Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Blocking (optional): To block Fc receptors and reduce non-specific binding, incubate cells with an Fc block reagent for 10-15 minutes on ice.

  • Antibody Staining:

    • Add the appropriate amount of OG 488-conjugated antibody to the cell suspension.

    • Incubate for 30 minutes on ice, protected from light.

  • Washing:

    • Wash the cells twice with FACS buffer by centrifugation and resuspension to remove unbound antibody.

  • Analysis:

    • Resuspend the cells in an appropriate volume of FACS buffer.

    • Analyze the cells on a flow cytometer using the 488 nm laser for excitation and a detector appropriate for the emission of OG 488 (typically around 530/30 nm).

Signaling Pathways and Experimental Workflows

The unique properties of OG 488 make it an invaluable tool for visualizing and quantifying dynamic cellular processes. Below are diagrams illustrating its application in a common signaling pathway and an experimental workflow.

GPCR-Mediated Calcium Signaling

Oregon Green™ 488 BAPTA-1, AM is a cell-permeant derivative of OG 488 that is widely used to measure intracellular calcium concentrations. Upon activation, Gq-coupled G protein-coupled receptors (GPCRs) initiate a signaling cascade that results in the release of calcium from intracellular stores. This process can be monitored in real-time using OG 488 BAPTA-1.

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist GPCR Gq-coupled GPCR Agonist->GPCR Binds to G_alpha Gαq GPCR->G_alpha Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates G_alpha->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds to Ca_ER Ca²⁺ Ca_cyto Ca²⁺ Ca_ER->Ca_cyto Release OG488_BAPTA OG 488 BAPTA-1 Ca_cyto->OG488_BAPTA Binds to Fluorescence Increased Green Fluorescence OG488_BAPTA->Fluorescence Results in IP3R->Ca_ER Opens Ca_store Ca²⁺ Store Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay and Data Acquisition cluster_analysis Data Analysis cell_seeding Seed cells expressing GPCR in microplate cell_culture Culture overnight cell_seeding->cell_culture dye_prep Prepare OG 488 BAPTA-1, AM working solution dye_loading Load cells with dye solution dye_prep->dye_loading incubation Incubate for 30-60 min at 37°C dye_loading->incubation plate_reader Place plate in fluorescence plate reader incubation->plate_reader baseline Measure baseline fluorescence plate_reader->baseline compound_add Add agonist/antagonist baseline->compound_add read_fluorescence Measure fluorescence change in real-time compound_add->read_fluorescence data_analysis Analyze fluorescence kinetics to determine compound activity read_fluorescence->data_analysis Protein_Translocation cluster_labeling Protein Labeling cluster_delivery Cellular Delivery cluster_imaging Imaging and Analysis protein_purification Purify protein of interest labeling Label protein with OG 488, SE protein_purification->labeling purify_conjugate Purify OG 488-protein conjugate labeling->purify_conjugate delivery Introduce labeled protein into cells (e.g., microinjection, electroporation) purify_conjugate->delivery baseline_imaging Image baseline distribution of labeled protein delivery->baseline_imaging stimulation Treat cells with stimulus baseline_imaging->stimulation timelapse_imaging Acquire time-lapse images stimulation->timelapse_imaging analysis Analyze protein translocation timelapse_imaging->analysis

References

Methodological & Application

Application Notes and Protocols: Conjugation of Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green™ 488 (OG 488) is a bright, photostable green fluorescent dye commonly used for labeling proteins and other biomolecules.[1][2][3][4] As a fluorinated analog of fluorescein, it offers significant advantages, including greater photostability and a lower pKa (~4.7), which renders its fluorescence largely insensitive to pH in the physiological range.[1][2][4][5] The succinimidyl ester (SE) functional group of OG 488 readily reacts with primary amine groups on proteins, such as the ε-amino group of lysine residues and the N-terminal amine, to form stable covalent amide bonds.[3][6] This document provides a detailed protocol for the conjugation of OG 488, SE to proteins, purification of the conjugate, and calculation of the degree of labeling.

Materials and Equipment

Reagents Equipment
Oregon Green™ 488 Carboxylic Acid, Succinimidyl EsterSpectrophotometer
Protein of interest (≥ 2 mg/mL)Vortex mixer
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)Magnetic stirrer and stir bar
Reaction Buffer: 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate, pH 8.3-8.5Microcentrifuge
Purification Column: Size-exclusion chromatography resin (e.g., Sephadex G-25)Chromatography columns
Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4Pipettes and tips
Quenching Reagent (Optional): 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0Collection tubes

Experimental Protocols

Preparation of Reagents

a. Protein Solution:

  • The protein to be labeled must be purified and in a buffer free of primary amines (e.g., Tris) or ammonium ions, as these will compete with the labeling reaction.[6]

  • If necessary, dialyze the protein against PBS.

  • For optimal results, the protein concentration should be at least 2 mg/mL.[6] Dilute or concentrate the protein as needed.

b. Reaction Buffer:

  • Prepare 0.1 M sodium bicarbonate by dissolving 8.4 g of NaHCO₃ in 1 L of distilled water and adjusting the pH to 8.3.

  • Alternatively, prepare 50 mM sodium borate buffer at pH 8.5.

c. OG 488 Stock Solution:

  • Amine-reactive dyes are moisture-sensitive. Allow the vial of OG 488, SE to equilibrate to room temperature before opening.

  • Prepare a 10 mg/mL or ~20 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[7] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh for each labeling reaction as the reactive compound is not stable in solution.[6]

Protein Conjugation Workflow

The following diagram outlines the key steps in the OG 488 protein conjugation process.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein (≥2 mg/mL, amine-free buffer) adjust_ph Adjust pH of Protein Solution (add Bicarbonate Buffer to pH 8.3-8.5) prep_protein->adjust_ph prep_dye Prepare OG 488 Stock (10 mg/mL in DMSO/DMF) mix Add Dye to Protein (stirring, defined molar ratio) prep_dye->mix adjust_ph->mix incubate Incubate (1 hour, Room Temperature, Dark) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify analyze Analyze Conjugate (Spectrophotometry, Calculate DOL) purify->analyze G Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-OG 488 (Stable Amide Bond) Protein->Conjugate pH 8.0-9.0 OG488_SE OG 488-Succinimidyl Ester OG488_SE->Conjugate NHS N-hydroxysuccinimide (Byproduct) OG488_SE->NHS

References

Application Notes and Protocols: Oregon Green 488 Antibody Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oregon Green 488

Oregon Green 488 is a bright, green-fluorescent dye well-suited for the 488 nm laser line, making it a popular choice for antibody conjugation in various life science applications.[1][2] Its succinimidyl ester (SE) derivative reacts efficiently with primary amines on proteins, such as the lysine residues on antibodies, to form stable covalent bonds.[3] A significant advantage of Oregon Green 488 over fluorescein is its lower pKa (around 4.7), which renders its fluorescence less sensitive to pH changes within the physiological range.[2][3] Additionally, it exhibits greater photostability than fluorescein, which is crucial for applications requiring prolonged exposure to excitation light, such as confocal microscopy.[2][3]

These properties make Oregon Green 488-labeled antibodies valuable tools for techniques including:

  • Immunofluorescence (IF) and Immunocytochemistry (ICC)

  • Flow Cytometry

  • Enzyme-Linked Immunosorbent Assay (ELISA)

Quantitative Data on Labeling Efficiency

The efficiency of antibody labeling is typically quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody molecule. An optimal DOL is critical for achieving a strong fluorescent signal without compromising the antibody's antigen-binding affinity. For IgG antibodies, a DOL of 4-8 moles of Oregon Green 488 per mole of antibody is generally considered optimal.[3]

The following table summarizes the expected impact of key experimental parameters on the DOL. Please note that these are general guidelines, and optimal conditions may vary for different antibodies.

ParameterVariationExpected Impact on DOLRationale
Dye-to-Protein Molar Ratio Increasing the ratioIncreaseA higher concentration of the Oregon Green 488 NHS ester drives the reaction towards more extensive labeling of the available primary amines on the antibody.
Decreasing the ratioDecreaseA lower concentration of the dye will result in fewer lysine residues being labeled.
Reaction Time Increasing the timeIncrease (up to a plateau)The conjugation reaction proceeds over time. However, after a certain point (typically 1-2 hours at room temperature), the reaction nears completion, and further incubation has a minimal effect on the DOL.[4]
Decreasing the timeDecreaseShorter reaction times will not allow the conjugation reaction to proceed to completion, resulting in a lower DOL.
Antibody Concentration Higher concentration (e.g., >2 mg/mL)Higher EfficiencyA higher concentration of the antibody can favor the bimolecular reaction with the dye, leading to a more efficient conjugation.
Lower concentration (e.g., <1 mg/mL)Lower EfficiencyDilute antibody solutions can lead to less efficient labeling.
pH of Reaction Buffer pH 8.0-9.0OptimalThe reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH, where the amine groups are deprotonated and more nucleophilic.
pH < 7.5DecreaseAt a neutral or acidic pH, a larger proportion of the primary amines on the antibody will be protonated, reducing their reactivity with the NHS ester.
Antibody Isotype Different Isotypes (e.g., IgG, IgM)VariableThe number and accessibility of lysine residues can vary between different antibody isotypes and even between different monoclonal antibodies of the same isotype. Therefore, the optimal labeling conditions and resulting DOL may differ.

Experimental Protocols

Protocol 1: Oregon Green 488 Labeling of IgG Antibodies

This protocol is optimized for labeling 1 mg of an IgG antibody.

Materials:

  • 1 mg of purified antibody in an amine-free buffer (e.g., PBS) at a concentration of 2 mg/mL.

  • Oregon Green 488, succinimidyl ester (SE)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the antibody for reaction with the dye. If necessary, dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2 mg/mL in PBS.

  • Dye Preparation:

    • Warm the vial of Oregon Green 488 SE to room temperature.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This should be done immediately before use, as the NHS ester is moisture-sensitive.

  • Labeling Reaction:

    • Add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the 2 mg/mL antibody solution.

    • Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio. For a starting point, a 10-fold molar excess of dye to antibody is often used.

    • Add the calculated volume of the Oregon Green 488 SE stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Prepare a purification column according to the manufacturer's instructions, equilibrating with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The green-colored conjugate will separate from the unreacted dye (which moves slower).

    • Collect the fractions containing the labeled antibody.

Protocol 2: Determination of the Degree of Labeling (DOL)

Procedure:

  • Measure the absorbance of the purified, labeled antibody solution at 280 nm (A280) and 496 nm (A496) using a spectrophotometer.

  • Calculate the concentration of the antibody and the dye using the following equations:

    • Molar extinction coefficient of Oregon Green 488 at 496 nm (ε_dye): 70,000 M⁻¹cm⁻¹

    • Correction factor (CF) for Oregon Green 488 at 280 nm: A280 of dye / A496 of dye (typically around 0.12)

    • Molar extinction coefficient of IgG at 280 nm (ε_protein): 203,000 M⁻¹cm⁻¹

    Corrected A280 = A280 - (A496 x CF)

    Antibody Concentration (M) = Corrected A280 / ε_protein

    Dye Concentration (M) = A496 / ε_dye

    DOL = Dye Concentration (M) / Antibody Concentration (M)

Visualizations

Experimental Workflow for Antibody Labeling

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Antibody_Prep Antibody in Amine-Free Buffer Reaction Incubate 1 hr at Room Temp (pH 8.3) Antibody_Prep->Reaction Dye_Prep Oregon Green 488 SE in DMSO Dye_Prep->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Analysis Spectrophotometry (A280 & A496) Purification->Analysis DOL_Calc Calculate DOL Analysis->DOL_Calc

Caption: Workflow for Oregon Green 488 antibody labeling.

Signaling Pathway: EGFR Signaling

Oregon Green 488-labeled antibodies can be used to visualize key proteins in signaling pathways. For example, an anti-EGFR antibody conjugated to Oregon Green 488 can be used in immunofluorescence to study the localization and expression of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols for Oregon Green™ 488, Carboxylic Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green™ 488 (OG 488) is a bright, photostable green fluorescent dye that serves as a robust tool in flow cytometry. Its excitation and emission spectra are well-suited for the common 488 nm blue laser, making it an excellent alternative to fluorescein. A key advantage of OG 488 is its lower pKa of approximately 4.7, rendering its fluorescence essentially pH-insensitive within the physiological range of most cellular compartments.[1][2][3] However, this property also makes it a sensitive probe for measuring pH in acidic organelles.[4] This document provides detailed application notes and protocols for the use of OG 488 carboxylic acid and its derivatives in flow cytometry for cell proliferation analysis, intracellular pH measurement, and cell viability assessment.

Photophysical and Chemical Properties

Oregon Green™ 488 offers superior photostability and a high quantum yield, contributing to bright, stable signals in flow cytometry applications.[5][6] Its key properties are summarized in the table below.

PropertyValueReference
Excitation Maximum~496 nm[2][3]
Emission Maximum~524 nm[2][3]
Recommended Laser488 nm[4]
Common Emission Filter530/30 nm bandpass[7]
Quantum Yield~0.91[5]
Molar Extinction Coefficient (ε)>75,000 cm⁻¹M⁻¹[6]
pKa~4.7[1][2][3]
Reactive FormsCarboxylic Acid, Succinimidyl Ester (SE), Diacetate Succinimidyl Ester (carboxy-DFFDA, SE)[2][4][8]
Storage Conditions-20°C, protect from light[1][2]

Application 1: Cell Proliferation Assay

Cell proliferation can be effectively monitored using CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester (carboxy-DFFDA, SE). This cell-permeant dye is initially colorless and non-fluorescent but becomes brightly fluorescent upon hydrolysis by intracellular esterases. The succinimidyl ester group then covalently reacts with intracellular amines, ensuring the dye is well-retained. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of the fluorescence intensity. This allows for the visualization of successive generations as distinct peaks in a flow cytometry histogram.[8][9][10][11]

Experimental Protocol: Cell Proliferation
  • Reagent Preparation:

    • Prepare a stock solution of CellTrace™ OG 488 (carboxy-DFFDA, SE) by dissolving the contents of one vial in anhydrous DMSO to a final concentration of 5 mM.[12]

    • For staining, dilute the stock solution in an appropriate buffer (e.g., PBS) to a final working concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.[12]

  • Cell Staining:

    • Harvest cells and wash them in PBS.

    • Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in the dye working solution.

    • Incubate for 10-15 minutes at room temperature or 37°C, protected from light, to allow for dye uptake.[12]

    • To quench the reaction and hydrolyze any free dye, add an equal volume of cell culture medium and incubate for an additional 5 minutes.[12]

  • Cell Culture and Stimulation:

    • Pellet the labeled cells by centrifugation and resuspend them in fresh, pre-warmed cell culture medium.

    • Incubate for 15-30 minutes at 37°C to ensure complete reaction of the dye with intracellular proteins.[12]

    • Wash the cells again and resuspend in fresh medium.

    • Distribute the stained cells into culture plates and add the desired stimulus to induce proliferation.[11]

    • Culture the cells for the desired period.

  • Flow Cytometry Analysis:

    • Harvest the cells and, if desired, stain for other cell surface or intracellular markers.

    • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).

    • Analyze the samples on a flow cytometer using a 488 nm laser for excitation and a green emission filter (e.g., 530/30 nm).[7]

G reagent_prep Reagent Preparation (5 mM Stock in DMSO, 1-5 µM Working Solution) staining Cell Staining (10-15 min incubation) reagent_prep->staining cell_prep Cell Preparation (Harvest and Wash) cell_prep->staining quench Quench Reaction (Add culture medium) staining->quench culture Cell Culture (Add stimulus) quench->culture analysis Flow Cytometry Analysis (488 nm laser, 530/30 filter) culture->analysis

Cell Proliferation Assay Workflow.

Application 2: Intracellular pH Measurement in Acidic Organelles

While OG 488 is pH-insensitive at physiological pH, its fluorescence is pH-dependent in acidic environments (pKa ~4.7). This characteristic allows for the measurement of pH in acidic organelles such as phagosomes. A common method involves dual-labeling particles (e.g., zymosan) with the pH-sensitive OG 488 and a pH-insensitive red fluorescent dye. The ratio of the two fluorescence signals can then be used to determine the pH by comparison to a calibration curve.[13]

Experimental Protocol: Intracellular pH Measurement
  • Calibration Curve Generation:

    • Prepare a series of buffers with known pH values (e.g., ranging from pH 4.0 to 7.0).

    • Treat cells with a proton ionophore (e.g., nigericin) in these high-potassium buffers to equilibrate the intracellular and extracellular pH.[13][14]

    • Acquire data on the flow cytometer for cells at each pH value to generate a calibration curve of the fluorescence ratio versus pH.[14]

  • Sample Preparation and Staining:

    • Prepare cells and incubate them with the dual-labeled particles.

    • Allow for phagocytosis to occur.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer with a 488 nm laser.

    • Collect the green fluorescence from OG 488 (e.g., 530/30 nm filter) and the red fluorescence from the pH-insensitive dye.

    • Calculate the ratio of the green to red fluorescence intensity for each cell.

    • Determine the intracellular pH of the phagosomes by interpolating the measured fluorescence ratio on the calibration curve.

G cluster_0 Calibration cluster_1 Experiment calib_buffers Prepare Buffers (Known pH values) ionophore_treat Treat Cells with Ionophore (e.g., Nigericin) calib_buffers->ionophore_treat calib_analysis Flow Cytometry Analysis (Generate Ratio vs. pH Curve) ionophore_treat->calib_analysis interpolation Determine pH sample_prep Prepare Cells and Dual-Labeled Particles phagocytosis Incubate for Phagocytosis sample_prep->phagocytosis exp_analysis Flow Cytometry Analysis (Measure Fluorescence Ratio) phagocytosis->exp_analysis exp_analysis->interpolation Interpolate G cell_wash Wash Cells (Azide/Protein-free PBS) resuspend Resuspend Cells (1-10x10^6 cells/mL) cell_wash->resuspend add_dye Add Viability Dye resuspend->add_dye incubate Incubate (30 min, 2-8°C, dark) add_dye->incubate wash_again Wash Cells (Staining Buffer) incubate->wash_again subsequent_staining Fix, Permeabilize, and/or Stain for other markers wash_again->subsequent_staining analysis Flow Cytometry Analysis subsequent_staining->analysis

References

Application Notes and Protocols: OG 488, Acid in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oregon Green™ 488 Carboxylic Acid

Oregon Green™ 488 (OG 488) is a fluorinated analog of fluorescein, offering significant advantages for fluorescence microscopy. Its carboxylic acid form is a versatile fluorescent probe, particularly useful for investigating cellular processes within acidic environments. Key features of OG 488 include high photostability, a high fluorescence quantum yield, and a low pKa of approximately 4.7.[1][2][3][4][5] This low pKa makes its fluorescence essentially insensitive to pH changes within the physiological pH range of most cellular compartments.[1][3][4][5][6] However, this property makes it an excellent candidate for monitoring pH in acidic organelles such as endosomes and lysosomes.[3]

These application notes provide detailed protocols for the use of OG 488, acid and its dextran conjugate in confocal microscopy, with a focus on ratiometric pH measurement within the endo-lysosomal pathway.

Quantitative Data

The photophysical properties of Oregon Green™ 488 are summarized in the tables below for easy reference and comparison.

Table 1: Spectral and Physicochemical Properties of Oregon Green™ 488, Carboxylic Acid

PropertyValueReferences
Excitation Maximum (λex)~496 nm[5]
Emission Maximum (λem)~524 nm[5]
Molar Extinction Coefficient~76,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)~0.91 ± 0.05[2]
pKa~4.7[1][3][4][5][6]
Fluorescence Lifetime (τ)~4.1 ns (at pH 9.0)[7]
SolubilityDMSO, DMF[8]

Table 2: Fluorescence Lifetime of Oregon Green™ 488 at Various pH Levels

pHMean Fluorescence Lifetime (τ) in nsReferences
1~2.0[9]
5~4.0[9]
6~4.0[9]

Signaling Pathways and Experimental Workflows

Visualizing cellular pathways and experimental setups is crucial for understanding the application of OG 488. The following diagrams, generated using the DOT language, illustrate key processes.

G Endo-Lysosomal Pathway and pH Gradient cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell cluster_cytosol Cytosol (pH ~7.2) OG488_dextran OG 488-Dextran early_endosome Early Endosome (pH ~6.0-6.5) OG488_dextran->early_endosome Endocytosis membrane Plasma Membrane late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome Fusion G Workflow for Ratiometric pH Measurement start Start cell_culture Culture cells on coverslips start->cell_culture load_dye Load cells with OG 488-dextran via endocytosis cell_culture->load_dye wash Wash to remove extracellular dye load_dye->wash mount Mount coverslip on microscope wash->mount confocal_setup Set up confocal microscope for dual-wavelength excitation mount->confocal_setup acquire_images Acquire images at 440 nm and 490 nm confocal_setup->acquire_images ratio_calculation Calculate 490/440 nm fluorescence intensity ratio acquire_images->ratio_calculation ph_determination Determine lysosomal pH from ratio and calibration curve ratio_calculation->ph_determination calibration Generate pH calibration curve calibration->ph_determination end End ph_determination->end

References

Illuminating Neuronal Activity: Oregon Green 488 BAPTA-1 for High-Sensitivity Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oregon Green 488 BAPTA-1 (OGB-1) is a high-affinity, green fluorescent calcium (Ca²⁺) indicator widely utilized for monitoring intracellular calcium dynamics in neuronal populations. Its bright fluorescence and significant increase in emission intensity upon binding to Ca²⁺ make it an exceptional tool for studying neuronal signaling, synaptic plasticity, and network activity. OGB-1 is particularly well-suited for excitation with the 488 nm laser line, a common feature of confocal microscopes and flow cytometers.[1][2] This document provides detailed application notes and experimental protocols for the use of Oregon Green 488 BAPTA-1 in neuronal calcium imaging.

Properties of Oregon Green 488 BAPTA-1

OGB-1 is a derivative of the BAPTA chelator, which provides high selectivity for Ca²⁺ ions. It is available in a cell-permeant acetoxymethyl (AM) ester form for loading into live cells, as well as a cell-impermeant salt form for direct introduction into cells via microinjection or patch pipette.[3][4] The AM ester form readily crosses the cell membrane and is subsequently cleaved by intracellular esterases, trapping the active, Ca²⁺-sensitive form of the dye within the neuron.

Key Features:
  • High Ca²⁺ Affinity: With a dissociation constant (Kd) in the nanomolar range, OGB-1 is sensitive to small changes in intracellular calcium concentration from resting levels.[5]

  • Bright Fluorescence: OGB-1 exhibits a high quantum yield, resulting in bright fluorescent signals that are readily detectable.

  • Large Dynamic Range: Upon binding to Ca²⁺, OGB-1 displays a significant increase in fluorescence intensity, providing a robust signal-to-noise ratio.[2][3]

  • Compatibility with 488 nm Excitation: Its excitation maximum is well-matched to the 488 nm laser line, making it compatible with a wide range of imaging systems.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Oregon Green 488 BAPTA-1 and compares it with other commonly used green fluorescent calcium indicators.

PropertyOregon Green 488 BAPTA-1Fluo-4Cal-520
Excitation Max (nm) ~494~494~492
Emission Max (nm) ~523~516~514
Kd for Ca²⁺ (nM) ~170~345~320
Fluorescence Fold Increase ~14-fold~100-fold>100-fold
Quantum Yield ~0.7~0.14~0.75

Signaling Pathway and Experimental Workflow

OGB-1 Calcium Binding Mechanism

The following diagram illustrates the fundamental principle of calcium detection using Oregon Green 488 BAPTA-1. In its unbound state, the dye exhibits basal fluorescence. Upon binding to intracellular free calcium, a conformational change occurs, leading to a significant enhancement of its fluorescence emission.

OGB1_Calcium_Binding OGB1_free OGB-1 (Low Fluorescence) OGB1_bound OGB-1-Ca²⁺ Complex (High Fluorescence) OGB1_free->OGB1_bound Binding Ca2_ion Ca²⁺ Ca2_ion->OGB1_bound Fluorescence Increased Fluorescence Signal OGB1_bound->Fluorescence Results in

Caption: OGB-1 binds to free intracellular Ca²⁺, causing a conformational change and a significant increase in fluorescence.

Experimental Workflow for Neuronal Calcium Imaging

This diagram outlines the key steps involved in a typical calcium imaging experiment in neurons using OGB-1 AM.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging & Analysis Prepare_Cells Prepare Neuronal Culture or Brain Slices Prepare_Dye Prepare OGB-1 AM Loading Solution Incubate Incubate Cells with OGB-1 AM Solution Prepare_Dye->Incubate Wash Wash to Remove Excess Dye Incubate->Wash De_esterification Allow for De-esterification Wash->De_esterification Image_Acquisition Acquire Baseline Fluorescence De_esterification->Image_Acquisition Stimulate Apply Neuronal Stimulus Image_Acquisition->Stimulate Record_Signal Record Fluorescence Changes Stimulate->Record_Signal Data_Analysis Analyze Calcium Transients Record_Signal->Data_Analysis

References

Application Notes and Protocols: Oregon Green 488 Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green 488 carboxylic acid, succinimidyl ester (also known as NHS ester) is a highly effective amine-reactive fluorescent dye. It is a fluorinated analog of fluorescein, offering significant advantages, including greater photostability and a lower pKa of approximately 4.7.[1][2][3][4] This lower pKa makes its fluorescence essentially insensitive to pH in the physiological range (pH 6-8), a significant improvement over fluorescein.[1][2][3][4][5] The succinimidyl ester moiety readily reacts with primary amines on proteins, peptides, and amine-modified oligonucleotides to form stable covalent bonds. With excitation and emission maxima at approximately 496 nm and 524 nm, respectively, it is well-suited for instruments equipped with the common 488 nm laser line.[1][3]

Core Applications

The primary applications of Oregon Green 488 succinimidyl ester are:

  • Labeling of Proteins and Peptides: Covalently attaching a fluorescent tag to purified proteins, such as antibodies, for use in immunoassays, fluorescence microscopy, and flow cytometry.

  • Live Cell Staining for Proliferation and Tracking: A cell-permeant version, often with diacetate groups (Carboxy-DFFDA, SE), allows for the labeling of intracellular proteins. As cells divide, the dye is distributed equally between daughter cells, enabling the tracking of cell generations by flow cytometry.

  • Labeling of Amine-Modified Nucleic Acids: For visualization of nucleic acids in various molecular biology applications.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative parameters for common applications.

Table 1: Reagent and Spectral Properties

ParameterValue
Excitation Maximum (Ex)~496 nm
Emission Maximum (Em)~524 nm
Molecular Weight~509.38 g/mol
pKa~4.7
Recommended SolventsAnhydrous DMSO or DMF
Storage Conditions-20°C, protected from light

Table 2: Protein Labeling Parameters

ParameterRecommended Value
Protein BufferAmine-free (e.g., PBS, 0.1 M sodium bicarbonate)
Reaction pH8.3 - 8.5
Protein Concentration≥ 2 mg/mL
Molar Ratio (Dye:Protein)5:1 to 20:1 (start with 10:1)
Incubation Time1 hour
Incubation TemperatureRoom Temperature

Table 3: Live Cell Staining Parameters (using CellTrace™ Oregon Green™ 488 Carboxy-DFFDA, SE)

ParameterRecommended Value
Staining BufferProtein-free, amine-free physiological buffer (e.g., PBS)
Staining Concentration1 - 10 µM (optimize for cell type)
Incubation Time20 minutes
Incubation Temperature37°C
Quenching SolutionMedium containing at least 1% BSA or serum

Experimental Protocols

Protocol 1: Labeling of Proteins (e.g., IgG Antibodies)

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

  • Oregon Green 488 succinimidyl ester

  • Anhydrous DMSO

  • Purified protein (in amine-free buffer)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If in a buffer like Tris, dialyze against PBS.

    • Adjust the protein concentration to 2 mg/mL.

    • For 0.5 mL of protein solution (1 mg total), add 50 µL of 1 M sodium bicarbonate to raise the pH to ~8.3.

  • Prepare Dye Stock Solution:

    • Allow the vial of Oregon Green 488 succinimidyl ester to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mM. For a 5 mg vial, this would be approximately 98 µL of DMSO. This solution should be used immediately.

  • Conjugation Reaction:

    • Add the appropriate volume of the 10 mM dye stock solution to the protein solution. A 10:1 molar ratio of dye to protein is a good starting point.

    • Stir the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled protein with PBS. The first colored band to elute is the conjugated protein. The second, slower-moving band is the unconjugated dye.

    • Collect the fractions containing the labeled protein.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to 1-10 mg/mL if the conjugate concentration is low) and freeze in aliquots at -20°C.

Protocol 2: Live Cell Staining for Proliferation and Tracking

This protocol is based on the use of a cell-permeant version of the dye, such as CellTrace™ Oregon Green™ 488 Carboxy-DFFDA, SE.

Materials:

  • CellTrace™ Oregon Green™ 488 Carboxy-DFFDA, SE

  • Anhydrous DMSO

  • Cells in suspension

  • Protein-free, amine-free physiological buffer (e.g., PBS)

  • Complete cell culture medium containing serum or BSA

  • Flow cytometer

Procedure:

  • Prepare Dye Stock Solution:

    • Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO immediately before use.

  • Prepare Cells:

    • Start with a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a protein-free, amine-free physiological buffer.

  • Staining:

    • Add the dye stock solution to the cell suspension to a final concentration of 1-10 µM. It is crucial to optimize this concentration for your specific cell type.

    • Immediately mix by gentle vortexing or inverting the tube.

    • Incubate for 20 minutes at 37°C, protected from light. Gently agitate the cells during incubation.

  • Quenching and Washing:

    • To stop the reaction, add at least 5 volumes of ice-cold complete medium containing serum or BSA.

    • Incubate for 5 minutes on ice.

    • Centrifuge the cells, remove the supernatant, and wash once with pre-warmed complete medium.

  • De-esterification:

    • Resuspend the cells in fresh, pre-warmed complete medium and incubate for 10-20 minutes to allow for the cleavage of acetate groups by intracellular esterases, which traps the fluorescent dye inside the cells.

  • Analysis:

    • The cells are now ready for your experiment. For cell proliferation analysis, a time-zero control sample should be analyzed by flow cytometry to establish the fluorescence intensity of the parent generation.

Visualizations

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.3) conjugation Conjugation (1 hour, Room Temp) protein_prep->conjugation dye_prep Prepare Dye Stock Solution (10 mM in DMSO) dye_prep->conjugation purify Purify Conjugate (Gel Filtration) conjugation->purify store Store Labeled Protein (4°C or -20°C) purify->store G Live Cell Staining Workflow cluster_prep Preparation cluster_staining Staining & Quenching cluster_analysis Final Steps & Analysis cell_prep Prepare Single-Cell Suspension (Protein-free buffer) stain Stain Cells (20 min, 37°C) cell_prep->stain dye_prep Prepare Dye Stock Solution dye_prep->stain quench Quench with Medium + Serum stain->quench deesterify De-esterification (10-20 min) quench->deesterify analyze Analyze by Flow Cytometry deesterify->analyze

References

OG 488, Acid: Application Notes for Tracking Acidic Organelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green™ 488 (OG 488) is a bright, water-soluble, and photostable green fluorescent dye.[1][2] Its utility in cellular biology, particularly for the study of acidic organelles such as lysosomes, endosomes, and phagosomes, stems from its unique pH-dependent fluorescence. With a pKa of approximately 4.6-4.8, the fluorescence of OG 488 is significantly quenched in the neutral pH of the cytoplasm but increases dramatically in acidic environments.[1] This property makes it an excellent tool for selectively imaging and tracking these critical cellular compartments in live cells. Furthermore, its spectral properties are well-matched to the common 488 nm laser line, making it readily adaptable for use in a wide range of fluorescence microscopy and flow cytometry applications.

Physicochemical and Fluorescent Properties

A comprehensive summary of the key quantitative data for OG 488 is presented in the table below, allowing for easy comparison and experimental planning.

PropertyValueReference
Excitation Maximum ~490-494 nm[1]
Emission Maximum ~514-523 nm[1]
pKa 4.6 - 4.8[1]
Molar Extinction Coefficient ~75,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield ~0.91 ± 0.05[4]
Fluorescence Lifetime (at pH 1) ~2 ns[5]
Fluorescence Lifetime (at pH 5-6) ~4 ns[5]

Mechanism of Action for Tracking Acidic Organelles

The selective accumulation and fluorescence of OG 488 in acidic organelles is a passive process driven by its chemical nature as a weak base. This mechanism allows for the ratiometric measurement of pH within these compartments.

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_organelle Acidic Organelle (e.g., Lysosome, pH < 5) OG_488_neutral OG 488 (Neutral, Non-fluorescent) OG_488_cyto OG 488 (Neutral, Low Fluorescence) OG_488_neutral->OG_488_cyto Passive Diffusion OG_488_protonated OG 488-H+ (Protonated, Fluorescent) OG_488_cyto->OG_488_protonated Protonation & Trapping

Mechanism of OG 488 accumulation and fluorescence in acidic organelles.

Experimental Protocols

Live-Cell Imaging of Acidic Organelles

This protocol provides a general guideline for staining acidic organelles in live mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Oregon Green™ 488, carboxylic acid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Poly-D-lysine coated coverslips or imaging dishes

  • Mammalian cells of interest

Protocol:

  • Cell Preparation:

    • One to two days before the experiment, seed cells onto poly-D-lysine coated coverslips or imaging dishes to achieve 50-70% confluency on the day of imaging.

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of OG 488 in anhydrous DMSO. Store protected from light at -20°C.

    • On the day of the experiment, dilute the OG 488 stock solution in warm (37°C) live-cell imaging medium to a final working concentration of 1-5 µM.

  • Staining:

    • Remove the culture medium from the cells and wash once with warm imaging medium.

    • Add the OG 488 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm imaging medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~520 nm).

    • For time-lapse imaging, maintain the cells at 37°C and 5% CO₂.

Start Start Cell_Seeding Seed cells on imaging dish Start->Cell_Seeding Reagent_Prep Prepare OG 488 working solution Cell_Seeding->Reagent_Prep Staining Incubate cells with OG 488 (15-30 min) Reagent_Prep->Staining Washing Wash cells with imaging medium Staining->Washing Imaging Image with fluorescence microscope Washing->Imaging End End Imaging->End

Workflow for live-cell imaging of acidic organelles with OG 488.

Applications in Drug Development and Research

The ability of OG 488 to report on the pH of acidic organelles makes it a valuable tool in several areas of research and drug development:

  • Lysosomotropic Drug Discovery: Many cationic amphiphilic drugs accumulate in lysosomes, leading to potential toxicity. OG 488 can be used in high-throughput screening assays to identify compounds that disrupt lysosomal pH.

  • Autophagy Research: Autophagy is a cellular degradation process that involves the fusion of autophagosomes with lysosomes. OG 488 can be used to monitor the acidification of autolysosomes, a key step in this pathway.

  • Endocytosis and Phagocytosis Studies: The internalization of extracellular material often leads to its delivery to acidic endosomes and lysosomes. OG 488 can be used to track the trafficking of cargo through these compartments.

  • Neurodegenerative Disease Research: Lysosomal dysfunction is implicated in a number of neurodegenerative diseases. OG 488 can be used to study changes in lysosomal pH in cellular models of these diseases.

Advanced Application: Fluorescence Lifetime Imaging Microscopy (FLIM) for pH Measurement

The fluorescence lifetime of OG 488 is also pH-dependent, providing an alternative to intensity-based measurements that is less susceptible to artifacts such as photobleaching and variations in probe concentration. As the pH of the environment becomes more acidic, the fluorescence lifetime of OG 488 decreases. This relationship can be calibrated to provide quantitative measurements of pH within individual organelles.

High_pH Neutral pH (e.g., Cytoplasm) Long_Lifetime Longer Fluorescence Lifetime (~4 ns) High_pH->Long_Lifetime Low_pH Acidic pH (e.g., Lysosome) Short_Lifetime Shorter Fluorescence Lifetime (~2 ns) Low_pH->Short_Lifetime

Relationship between pH and OG 488 fluorescence lifetime.

Conclusion

OG 488 is a versatile and robust fluorescent probe for the study of acidic organelles. Its bright fluorescence, photostability, and pH-dependent spectral properties make it an invaluable tool for researchers in a wide range of fields, from basic cell biology to drug discovery. The protocols and data provided here serve as a starting point for the successful application of OG 488 in your research.

References

Application Note & Protocol: Quantifying Oregon Green™ 488 Labeling Density on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oregon Green™ 488 (OG 488) is a bright, green-fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules. It offers significant advantages over traditional fluoresceins, including enhanced photostability and pH insensitivity within the physiological range (pKa ≈ 4.7).[1][2][3][4] Accurate quantification of the dye-to-protein ratio, also known as the Degree of Labeling (DOL) or labeling density, is critical for ensuring experimental reproducibility and optimal performance of the fluorescent conjugate.[5][6] An insufficient number of dye molecules results in a weak signal, while excessive labeling can lead to fluorescence quenching and potential loss of the protein's biological activity.[6]

This document provides a detailed protocol for labeling proteins with amine-reactive Oregon Green™ 488 succinimidyl ester (SE) and a comprehensive guide to calculating the final labeling density using absorption spectroscopy.

Principle The protocol involves the covalent conjugation of Oregon Green™ 488 succinimidyl ester to a target protein. The succinimidyl ester moiety reacts efficiently with primary amine groups (e.g., the side chains of lysine residues and the N-terminus of the polypeptide chain) at an alkaline pH to form a stable, covalent amide bond.[1]

Following the labeling reaction, unreacted, non-conjugated dye must be removed completely, typically through size-exclusion chromatography (gel filtration).[5][6] The DOL is then determined by measuring the absorbance of the purified conjugate solution with a spectrophotometer. By applying the Beer-Lambert law, the molar concentrations of the dye and the protein are calculated based on their absorbance at their respective maxima (≈496 nm for OG 488 and ≈280 nm for the protein). A correction factor is applied to the absorbance at 280 nm to account for the dye's contribution at this wavelength.[5][7]

Experimental and Calculation Workflow

The overall process from protein preparation to the final calculation of the labeling density is outlined below.

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis p1 1. Prepare Protein Solution (Amine-free buffer) r1 3. Conjugation Reaction (pH 8.3-8.5) p1->r1 p2 2. Prepare Dye Solution (Anhydrous DMSO) p2->r1 r2 4. Purify Conjugate (Gel Filtration) r1->r2 a1 5. Measure Absorbance (A_280 and A_496) r2->a1 a2 6. Calculate DOL a1->a2

Caption: Overall workflow for protein labeling and quantification.

Key Quantitative & Spectroscopic Data

The accuracy of the DOL calculation depends on precise spectroscopic values for both the protein and the dye.

ParameterSymbolValueReference
OG 488 Absorbance Maxλ_max_~496 nm[1]
OG 488 Molar Extinction Coefficientε_dye_70,000 cm⁻¹M⁻¹[1]
OG 488 Correction Factor at 280 nmCF₂₈₀0.12 (A₂₈₀ / A₄₉₆)[1]
Protein Absorbance Maxλ_max_~280 nm
Protein Molar Extinction Coefficientε_protProtein-dependentMust be known

Table 1: Spectroscopic parameters for calculating OG 488 labeling density.

Detailed Experimental Protocols

Protocol 1: Protein and Dye Preparation

For optimal labeling, the protein must be purified and dissolved in a buffer free of primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the dye.[1]

  • Protein Buffer Exchange: If the protein is in an incompatible buffer, exchange it into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or phosphate-buffered saline, PBS, pH 7.2-7.5) using dialysis or a desalting column.

  • Adjust Protein Concentration: Adjust the protein concentration to 1-2 mg/mL in the labeling buffer. Higher concentrations generally lead to greater labeling efficiency.[1]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Oregon Green™ 488 SE powder in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. Vortex thoroughly to ensure it is fully dissolved.

Protocol 2: Protein Labeling Reaction

The optimal molar ratio of dye to protein for the reaction depends on the protein and desired DOL. A starting point of 10-20 moles of dye per mole of protein is common.

  • Initiate Reaction: While gently stirring, slowly add the calculated volume of the OG 488 SE stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle stirring or rocking can continue during this time.

Protocol 3: Purification of the Labeled Conjugate

Purification is essential to remove all non-covalently bound dye, which would otherwise interfere with accurate DOL calculation.[5][6]

  • Prepare Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.2). The bed volume should be at least 10 times the volume of the reaction mixture.

  • Load Sample: Carefully apply the reaction mixture to the top of the column.

  • Elution: Elute the conjugate from the column using the equilibration buffer. The labeled protein is larger and will elute first as a colored band. The smaller, unreacted dye molecules will be retained longer and elute later as a separate colored band.

  • Collect Fractions: Collect the fractions containing the purified protein-dye conjugate. Pool the fractions with the highest absorbance at 280 nm or 496 nm.

Quantification Protocol & Calculation

Protocol 4: Spectrophotometric Analysis
  • Measure Absorbance: Using a 1 cm pathlength cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 496 nm (A₄₉₆).

  • Dilution: If the absorbance reading at either wavelength is above 2.0, dilute the sample with buffer to bring the reading into the linear range of the spectrophotometer.[5] Record the dilution factor for use in the calculations.

Calculation of Labeling Density (DOL)

The following diagram illustrates the logic for calculating the final DOL from the raw absorbance values.

G A496 Measure A_496 calc_dye [Dye] = A_496 / ε_dye A496->calc_dye corr_A280 A_prot = A_280 - (A_496 * CF) A496->corr_A280 A280 Measure A_280 A280->corr_A280 E_dye ε_dye (70,000) E_dye->calc_dye E_prot ε_prot (Known) calc_prot [Protein] = A_prot / ε_prot E_prot->calc_prot CF CF (0.12) CF->corr_A280 DOL DOL = [Dye] / [Protein] calc_dye->DOL corr_A280->calc_prot calc_prot->DOL

Caption: Logical flow for the Degree of Labeling (DOL) calculation.

The formulas used are as follows:

  • Calculate the molar concentration of the protein:

    • Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ × CF₂₈₀)] / ε_prot_

    • Where A₂₈₀ and A₄₉₆ are the measured absorbances, CF₂₈₀ is the correction factor (0.12 for OG 488), and ε_prot_ is the molar extinction coefficient of the protein (in cm⁻¹M⁻¹).[1][5]

  • Calculate the molar concentration of the dye:

    • Dye Concentration (M) = A₄₉₆ / ε_dye_

    • Where ε_dye_ is the molar extinction coefficient of OG 488 (70,000 cm⁻¹M⁻¹).[1]

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Example Calculation

This table provides a sample calculation for a typical IgG antibody labeled with OG 488. (ε for IgG ≈ 203,000 cm⁻¹M⁻¹).

StepParameterSample ValueCalculationResult
1Measured A₄₉₆0.950--
2Measured A₂₈₀0.820--
3Corrected Protein Absorbance-0.820 - (0.950 × 0.12)0.706
4Protein Concentration-0.706 / 203,000 M⁻¹cm⁻¹3.48 µM
5Dye Concentration-0.950 / 70,000 M⁻¹cm⁻¹13.57 µM
6Degree of Labeling (DOL) -13.57 µM / 3.48 µM3.9

Table 2: Sample data and step-by-step calculation of the DOL for an IgG-OG 488 conjugate.

For IgG antibodies, a final DOL of 4-8 is often considered optimal for achieving a bright signal without significant quenching or loss of antibody function.[1]

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Oregon Green 488 Photobleaching in Time-Lapse Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photobleaching of Oregon Green 488 (OG 488) during time-lapse imaging, with a specific focus on challenges presented by acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for Oregon Green 488?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Oregon Green 488, upon exposure to excitation light. This leads to a permanent loss of the molecule's ability to fluoresce, resulting in a diminished signal during imaging experiments. The primary cause of photobleaching involves the fluorophore entering a long-lived, highly reactive excited triplet state. In this state, it can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These ROS can then chemically damage the fluorophore, rendering it non-fluorescent. This is particularly problematic in time-lapse microscopy as it can lead to a poor signal-to-noise ratio, limit the duration of imaging experiments, and complicate the quantitative analysis of fluorescence intensity.

Q2: How does an acidic environment affect Oregon Green 488 and its photobleaching?

A2: Oregon Green 488 has a pKa of approximately 4.6.[1][2][3] This means that in acidic environments with a pH at or below this value, the fluorophore becomes protonated. This protonation leads to a significant decrease in its fluorescence quantum yield, meaning it emits less light for the amount of excitation light it absorbs. While the direct effect of acidic pH on the photobleaching rate is not extensively documented in readily available literature, the process of fluorescence excitation is the initiating step for photobleaching. Therefore, any condition that requires increased excitation light intensity to compensate for reduced fluorescence, such as an acidic environment, will indirectly exacerbate photobleaching. Furthermore, some studies suggest that acidic conditions can influence the generation of reactive oxygen species, which are key mediators of photobleaching.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching. They primarily work through two mechanisms:

  • Triplet State Quenching: They can directly interact with the fluorophore in its excited triplet state, returning it to the ground state before it can react with oxygen to produce ROS.

  • Reactive Oxygen Species (ROS) Scavenging: They can neutralize any ROS that are formed, preventing them from damaging the fluorophore.

Commonly used antifade reagents for live-cell imaging include Trolox (a water-soluble vitamin E analog) and n-propyl gallate (NPG).

Q4: Can I use antifade reagents for live-cell time-lapse imaging?

A4: Yes, several antifade reagents are suitable for live-cell imaging. It is crucial to use reagents specifically designed or tested for live-cell applications to avoid cytotoxicity. Commercial reagents like ProLong™ Live Antifade Reagent are formulated for this purpose. Homemade solutions using Trolox or n-propyl gallate can also be used, but their concentrations must be carefully optimized to minimize any impact on cell health and physiology.

Troubleshooting Guide: Reducing OG 488 Photobleaching

This guide provides systematic steps to identify and resolve common issues with OG 488 photobleaching during time-lapse experiments.

IssuePotential Cause(s)Troubleshooting Steps
Rapid signal loss in initial frames - Excitation light is too intense.- Exposure time is too long.- Reduce laser power or lamp intensity to the lowest level that provides an adequate signal.- Decrease the camera exposure time.
Signal fades over a long time-lapse experiment - Cumulative light exposure is too high.- Lack of antifade protection.- Reduce the frequency of image acquisition (increase the time interval between frames).- Incorporate an antifade reagent into your imaging medium.
Poor signal in acidic organelles (e.g., lysosomes) - pH-induced fluorescence quenching of OG 488.- Increased photobleaching due to higher required excitation.- Confirm the pH of the organelle if possible.- Use a more acid-tolerant green fluorophore if possible.- Employ a high-sensitivity detector to minimize required excitation light.- Use an effective antifade reagent.
Cellular stress or death observed during imaging - Phototoxicity from high light exposure or ROS generation.- Reduce excitation light intensity and duration.- Use an antifade reagent with ROS scavenging properties (e.g., Trolox, NPG).- Ensure the imaging medium is properly buffered and contains necessary nutrients.

Quantitative Data

Table 1: Effect of pH on the Fluorescence Lifetime of Oregon Green 488

pHAverage Fluorescence Lifetime (ns)
1~2.0
5~4.0
6~4.0

Data adapted from a study on free Oregon Green 488 in solutions of varying pH.[4] This demonstrates that while fluorescence intensity decreases at lower pH, the fluorescence lifetime is also affected.

Experimental Protocols

Protocol 1: Using a Commercial Antifade Reagent (ProLong™ Live)

Materials:

  • ProLong™ Live Antifade Reagent

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells stained with Oregon Green 488

Procedure:

  • Prepare the imaging working solution by diluting the ProLong™ Live Antifade Reagent 1:100 in your chosen live-cell imaging medium.

  • Prepare your cells stained with Oregon Green 488 according to your standard protocol.

  • Wash the cells once with phosphate-buffered saline (PBS).

  • Replace the PBS with the imaging working solution containing the antifade reagent.

  • Incubate the cells in the dark for 15 minutes to 2 hours. A 2-hour incubation is recommended for optimal performance.

  • Proceed with your time-lapse imaging experiment.

Protocol 2: Preparing and Using n-Propyl Gallate (NPG) Antifade Medium

Materials:

  • n-propyl gallate (NPG)

  • Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Glycerol

  • 10x Phosphate-Buffered Saline (PBS)

  • Live-cell imaging medium

Procedure for Preparing NPG Stock Solution (20% w/v):

  • Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.

Procedure for Preparing Antifade Mounting Medium for Fixed Cells (as a reference):

  • Thoroughly mix 1 part of 10x PBS with 9 parts of glycerol.

  • Slowly add 0.1 parts of the 20% NPG stock solution dropwise while stirring rapidly.

  • Store in aliquots at -20°C.

Procedure for Using NPG in Live-Cell Imaging:

  • Prepare a 100x stock solution (e.g., 10 mM) of n-propyl gallate in your live-cell imaging medium. This may require initial dissolution in a small amount of DMSO before dilution.

  • Filter-sterilize the stock solution.

  • On the day of the experiment, dilute the stock solution to a final working concentration of 0.1 mM in the live-cell imaging medium.

  • Replace the medium on your cells with the NPG-containing medium before starting your time-lapse imaging.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Photobleaching_and_Antifade_Mechanism Figure 1: Mechanism of OG 488 Photobleaching and Antifade Action cluster_photobleaching Photobleaching Pathway cluster_antifade Antifade Intervention OG488_Ground OG 488 (Ground State) OG488_Singlet OG 488 (Excited Singlet State) OG488_Ground->OG488_Singlet Excitation Light OG488_Singlet->OG488_Ground Fluorescence OG488_Triplet OG 488 (Excited Triplet State) OG488_Singlet->OG488_Triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) Bleached_OG488 Bleached OG 488 (Non-fluorescent) Oxygen Molecular Oxygen (O2) OG488_TripletOxygen OG488_TripletOxygen OG488_TripletOxygen->ROS OG488_GroundROS OG488_GroundROS OG488_GroundROS->Bleached_OG488 Antifade Antifade Reagent (e.g., Trolox, NPG) Antifade->OG488_Triplet Triplet Quenching Antifade->ROS ROS Scavenging

Caption: Mechanism of OG 488 photobleaching and antifade agent intervention.

Experimental_Workflow Figure 2: Workflow for Assessing Antifade Reagent Efficacy Start Start Prepare_Cells Prepare Cells Stained with OG 488 Start->Prepare_Cells Split_Samples Split into Control and Antifade Groups Prepare_Cells->Split_Samples Add_Medium Add Standard Imaging Medium Split_Samples->Add_Medium Control Add_Antifade Add Imaging Medium with Antifade Reagent Split_Samples->Add_Antifade Experimental Time_Lapse Perform Time-Lapse Microscopy Add_Medium->Time_Lapse Add_Antifade->Time_Lapse Analyze_Data Analyze Fluorescence Intensity vs. Time Time_Lapse->Analyze_Data Compare_Rates Compare Photobleaching Rates Analyze_Data->Compare_Rates End End Compare_Rates->End

References

Technical Support Center: Troubleshooting Background Fluorescence with Oregon Green 488

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with background fluorescence when using Oregon Green 488 and other similar green-emitting fluorophores.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using Oregon Green 488?

High background fluorescence in immunofluorescence experiments using Oregon Green 488 can stem from several sources. The main culprits are typically autofluorescence from the biological sample itself and non-specific binding of the fluorescently labeled antibodies.[1][2] Autofluorescence can be caused by endogenous molecules within the cells or tissue, such as NADH, flavins, collagen, and lipofuscin.[3][4][5] Additionally, aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[6][7] Non-specific binding can occur when primary or secondary antibodies bind to unintended targets, or when the fluorophore itself interacts non-specifically with cellular components.[8][9]

Q2: How can I determine the source of the high background in my Oregon Green 488 experiment?

To identify the source of high background, it is crucial to include proper controls in your experiment.

  • Unstained Control: Image a sample that has gone through all the processing steps (e.g., fixation, permeabilization) but has not been incubated with any antibodies or Oregon Green 488. This will reveal the level of endogenous autofluorescence.[3]

  • Secondary Antibody Only Control: Stain a sample with only the Oregon Green 488-conjugated secondary antibody (without the primary antibody). This will help determine if the secondary antibody is binding non-specifically.[1]

  • Isotype Control: Use a primary antibody of the same isotype and at the same concentration as your experimental primary antibody, but one that does not target any antigen in your sample. This control helps to assess non-specific binding of the primary antibody.

By comparing the fluorescence in these controls to your fully stained sample, you can pinpoint the likely cause of the high background.

Q3: My unstained cells show high background in the green channel. What can I do to reduce this autofluorescence?

If your unstained control shows significant fluorescence, the issue is likely autofluorescence. Here are several strategies to mitigate it:

  • Spectral Separation: If your imaging system allows, consider using a fluorophore that emits in the red or far-red spectrum instead of the green spectrum, as autofluorescence is often less pronounced at longer wavelengths.[6][10][11]

  • Photobleaching: Before staining, you can try to photobleach the autofluorescence by exposing the sample to high-intensity light.[3][12]

  • Quenching Agents: Chemical agents can be used to quench autofluorescence. Sudan Black B is a common choice, though it can sometimes introduce its own background in the far-red channel.[8] Other commercial quenching reagents are also available.

  • Optimize Fixation: Aldehyde fixatives can increase autofluorescence.[7] Try reducing the fixation time or concentration, or switch to an organic solvent fixative like cold methanol, if compatible with your antigen.

Q4: I suspect non-specific antibody binding is causing the high background. How can I resolve this?

Non-specific antibody binding is a common issue. The following steps can help reduce it:

  • Optimize Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased background.[1][9][13] Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.

  • Blocking: Ensure you are using an appropriate blocking buffer to block non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.[1][8] Increasing the blocking time may also help.[9]

  • Washing: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[9] Including a mild detergent like Tween-20 in the wash buffer can also be beneficial.[14]

  • High-Quality Antibodies: Use antibodies that have been validated for your specific application to minimize the risk of cross-reactivity.

Troubleshooting Workflow

Here is a logical workflow to troubleshoot high background fluorescence with Oregon Green 488.

Troubleshooting_Workflow start High Background Fluorescence with Oregon Green 488 check_unstained Image Unstained Control start->check_unstained autofluorescence High Background in Unstained Control? check_unstained->autofluorescence solve_autofluorescence Address Autofluorescence: - Quenching - Photobleaching - Change Fluorophore autofluorescence->solve_autofluorescence Yes check_secondary Image Secondary Only Control autofluorescence->check_secondary No end_good Problem Solved solve_autofluorescence->end_good secondary_binding High Background in Secondary Only Control? check_secondary->secondary_binding solve_secondary Optimize Secondary Ab: - Titrate Concentration - Change Antibody secondary_binding->solve_secondary Yes check_primary Review Primary Ab & Protocol secondary_binding->check_primary No solve_secondary->end_good solve_primary Optimize Staining Protocol: - Titrate Primary Ab - Improve Blocking - Increase Washing check_primary->solve_primary solve_primary->end_good end_bad Consult Further Resources solve_primary->end_bad

Caption: A flowchart for systematically troubleshooting high background fluorescence.

Quantitative Data Summary

ParameterRecommendationRangeNotes
Primary Antibody Concentration Titrate to find optimal1-10 µg/mL (initial)Varies greatly between antibodies.[13]
Secondary Antibody Concentration Titrate to find optimal0.5-5 µg/mLHigher concentrations can increase background.[13]
Blocking Time 30-60 minutes30 min - overnightLonger blocking can reduce non-specific binding.[9]
Washing Steps 3-5 times5-15 minutes eachThorough washing is critical to remove unbound antibodies.[9]
Quenching with Sodium Borohydride 0.1% in PBS10-15 minutesUse fresh solution. Effective for aldehyde-induced autofluorescence.

Experimental Protocols

Protocol 1: Staining Adherent Cells with Oregon Green 488

This protocol provides a general framework for immunofluorescent staining of adherent cells.

Staining_Protocol start Start: Cells on Coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (10-15 min, RT) wash1->fix wash2 Wash with PBS (3x) fix->wash2 permeabilize Permeabilize with 0.1% Triton X-100 (10 min, RT) wash2->permeabilize wash3 Wash with PBS (3x) permeabilize->wash3 block Block with 5% Normal Serum (30-60 min, RT) wash3->block primary_ab Incubate with Primary Antibody (1-2h RT or overnight 4°C) block->primary_ab wash4 Wash with PBS + 0.05% Tween-20 (3x) primary_ab->wash4 secondary_ab Incubate with Oregon Green 488 Secondary Antibody (1h, RT, in dark) wash4->secondary_ab wash5 Wash with PBS + 0.05% Tween-20 (3x, in dark) secondary_ab->wash5 mount Mount Coverslip with Antifade Reagent wash5->mount image Image with Fluorescence Microscope mount->image

Caption: A standard workflow for immunofluorescent staining of adherent cells.

Methodology:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fixation: Fix the cells with 3.7% formaldehyde in PBS for 10-15 minutes at room temperature.[15] Note: Methanol-based fixatives can also be used but may not be suitable for all antigens.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA or 5% normal serum in PBS) for 30-60 minutes at room temperature.[15]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5-10 minutes each.

  • Secondary Antibody Incubation: Dilute the Oregon Green 488-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5-10 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter set for Oregon Green 488 (Excitation/Emission: ~496/524 nm).[16][17]

References

OG 488, acid aggregation and precipitation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oregon Green™ 488 (OG 488) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to dye aggregation and precipitation, particularly in acidic environments.

Troubleshooting Guide

Issue: Precipitate Formation or Aggregation of OG 488 During Experiments

Users may observe cloudiness, visible particles, or a decrease in fluorescence intensity, which can indicate aggregation or precipitation of the OG 488 dye. This is often influenced by factors such as solvent, pH, and dye concentration.

Quantitative Data Summary

For your reference, key properties of OG 488 are summarized in the table below.

PropertyValueNotes
pKa 4.8[1]The fluorescence of OG 488 is pH-insensitive in the physiological range but can be used as an indicator for intracellular pH.[1]
Excitation Maximum ~490-496 nm[1][2]Ideally suited for the 488 nm laser line.
Emission Maximum ~514-524 nm[1][2]
Solubility Soluble in DMSO and Chloroform.[1]Stock solutions are typically prepared in anhydrous DMSO.[3][4]

Experimental Protocols for Preventing and Resolving Aggregation

Protocol 1: Preparation of OG 488 Stock and Working Solutions

  • Stock Solution Preparation:

    • Dissolve OG 488 or its derivatives in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a concentration of 2 to 5 mM.[3][4]

    • Divide the stock solution into single-use aliquots and store at -20°C, protected from light and moisture.[3][4][5] Avoid repeated freeze-thaw cycles.[3][4]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution to room temperature.[3][4]

    • Dilute the stock solution to the desired final concentration (e.g., 2 to 20 µM for cell loading) in a buffer of your choice.[3] For labeling reactions, a sodium bicarbonate buffer with a pH of ~8.3 is often recommended.[2]

    • To improve aqueous solubility and prevent aggregation, consider adding a nonionic detergent like Pluronic® F-127 to the working solution at a final concentration of around 0.04%.[4]

Protocol 2: Troubleshooting Precipitate Formation

  • Centrifugation: If you observe aggregates in a stored conjugate solution, centrifuge the solution in a microcentrifuge. Use only the supernatant for your experiment to remove any aggregates that may have formed during storage.[2]

  • pH Adjustment: Be mindful of the pH of your experimental buffer. While OG 488 is relatively pH-insensitive in the physiological range, very low pH conditions can lead to protonation and an increased tendency for aggregation.[6] For applications in acidic organelles, this property can be utilized, but for general staining, maintaining a pH closer to neutral or slightly basic (for labeling reactions) is advisable.

  • Solvent Composition: If aggregation is observed in a particular solvent system, consider modifying the solvent composition. For some dyes, changing the solvent, for instance by adding methanol to a chloroform solution, can reduce aggregation.[7]

Frequently Asked Questions (FAQs)

Q1: My OG 488 solution appears cloudy after diluting my DMSO stock in an aqueous buffer. What should I do?

A1: This is likely due to the dye precipitating out of the aqueous solution. To address this, try the following:

  • Add a surfactant: Incorporate a nonionic detergent like Pluronic® F-127 (at ~0.04%) into your aqueous buffer before adding the OG 488 stock solution.[4] This can help increase the dye's solubility.

  • Vortex while diluting: Vigorously vortex the aqueous buffer while slowly adding the DMSO stock solution to promote better mixing and reduce the chance of immediate precipitation.

  • Sonication: Briefly sonicate the final working solution to help dissolve any small aggregates.

Q2: I am labeling a protein with an OG 488 succinimidyl ester, and my protein is precipitating. What could be the cause?

A2: Protein precipitation during fluorescent labeling can be caused by several factors:

  • Over-labeling: A high dye-to-protein ratio can increase the hydrophobicity of the protein, leading to aggregation.[8] Try reducing the molar ratio of the dye to the protein. For IgGs, an optimal ratio is typically between 4-8 moles of dye per mole of antibody.[2]

  • Protein Concentration: High protein concentrations can also promote aggregation. If possible, perform the labeling reaction at a lower protein concentration.[9] However, be aware that protein concentrations below 2 mg/mL may label less efficiently.[2]

  • Solvent Choice: Ensure that the organic solvent used to dissolve the dye (e.g., DMSO) is compatible with your protein and is used in minimal amounts to avoid denaturation.[8]

  • pH of Reaction: Succinimidyl esters react most efficiently at a pH between 7.5 and 8.5.[2] Ensure your reaction buffer is within this range.

Q3: Can I use OG 488 in acidic conditions?

A3: Yes, OG 488 can be used in acidic conditions and is sometimes employed as a pH indicator for acidic organelles due to its low pKa of 4.8.[1] However, be aware that at very low pH, the dye may become protonated, which can increase its tendency to aggregate and precipitate.[6] It is crucial to empirically determine the optimal concentration and buffer conditions for your specific acidic application to minimize these issues.

Q4: How should I store my OG 488-labeled conjugates?

A4: Store labeled proteins at 4°C, protected from light. For long-term storage, it is recommended to divide the conjugate into small aliquots and freeze them at -20°C.[2] Avoid repeated freeze-thaw cycles. If the final protein conjugate concentration is less than 1 mg/mL, consider adding a stabilizing protein like bovine serum albumin (BSA) to a concentration of 1-10 mg/mL.[2]

Visual Guides

Troubleshooting_Workflow start Observation: Precipitation/Aggregation of OG 488 check_solution Is it a stock or working solution? start->check_solution stock Stock Solution (in DMSO) check_solution->stock Stock working Working Solution (Aqueous Buffer) check_solution->working Working troubleshoot_stock Ensure Anhydrous DMSO Check for Freeze-Thaw Cycles Store Properly (-20°C, protected from light) stock->troubleshoot_stock troubleshoot_working Add Surfactant (Pluronic® F-127) Vortex During Dilution Adjust pH Centrifuge working->troubleshoot_working

Caption: Troubleshooting workflow for OG 488 aggregation.

Protein_Labeling_Troubleshooting start Protein Precipitation During Labeling cause1 High Dye:Protein Ratio (Over-labeling) start->cause1 cause2 High Protein Concentration start->cause2 cause3 Incorrect Buffer pH start->cause3 solution1 Reduce Molar Ratio of Dye cause1->solution1 solution2 Lower Protein Concentration cause2->solution2 solution3 Use Buffer pH 7.5 - 8.5 cause3->solution3

Caption: Causes and solutions for protein precipitation during labeling.

References

Technical Support Center: Improving Oregon Green 488 (OG 488) Acidic Cell Loading Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the loading efficiency of Oregon Green 488 (OG 488) for studying acidic organelles.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of acidic organelles with OG 488.

ProblemPossible CauseSuggested Solution
Weak or No Fluorescence Signal Inadequate Dye Concentration: The concentration of OG 488 may be too low for optimal staining.Increase the final concentration of the OG 488 probe. A typical starting concentration is in the low micromolar range (e.g., 1-5 µM), but this may need to be optimized for your specific cell type and experimental conditions.
Insufficient Incubation Time: The cells may not have had enough time to take up and process the dye.Increase the incubation time. Typical incubation times range from 30 to 120 minutes. You may need to perform a time-course experiment to determine the optimal incubation period for your cells.
Poor Cell Health: Unhealthy or dying cells may not have the necessary enzymatic activity to cleave the AM ester, or their membrane integrity may be compromised.Ensure you are using healthy, viable cells. Check cell morphology and viability before and during the experiment. Minimize exposure to harsh conditions, such as high concentrations of DMSO.
Inefficient AM Ester Cleavage: The intracellular esterases may not be efficiently cleaving the acetoxymethyl (AM) ester of the dye, which is necessary for fluorescence and retention.Ensure cells are healthy and metabolically active. Some cell types may have lower esterase activity. Consider extending the incubation time to allow for more complete cleavage.
Incorrect Filter Set/Imaging Parameters: The microscope's filter set or the imaging parameters may not be optimal for OG 488.Use a standard FITC/GFP filter set. The excitation maximum of OG 488 is approximately 496 nm, and its emission maximum is around 524 nm. Ensure your imaging settings (e.g., exposure time, gain) are appropriate to detect the signal.
High Background Fluorescence Excess Dye Concentration: Using too high a concentration of the dye can lead to non-specific binding and high background.Titrate the OG 488 concentration downwards to find the optimal balance between signal and background.
Incomplete Washing: Residual, unbound dye in the extracellular medium will contribute to background fluorescence.After incubation, wash the cells thoroughly with a fresh, dye-free buffer (e.g., PBS or HBSS) to remove any extracellular dye. Perform at least 2-3 washes.
Autofluorescence: Some cell types exhibit natural fluorescence, particularly in the green channel.Image an unstained control sample of your cells using the same imaging parameters to assess the level of autofluorescence. If autofluorescence is high, you may consider using a quenching agent or a dye in a different spectral range. For aldehyde-fixed cells, quenching with 0.1% sodium borohydride in PBS for 10-15 minutes can reduce autofluorescence.
Dye Precipitation: The dye may not be fully dissolved, leading to fluorescent aggregates.Ensure the OG 488 stock solution is fully dissolved in high-quality, anhydrous DMSO. When preparing the working solution, mix thoroughly to prevent precipitation. The use of Pluronic® F-127 can aid in solubility.
Patchy or Uneven Staining Uneven Dye Distribution: The dye may not have been evenly distributed across the cells during incubation.Gently agitate or rock the plate during incubation to ensure even distribution of the dye solution.
Cell Clumping: If cells are clumped together, the dye may not be able to access all cells equally.Ensure you have a single-cell suspension or a well-distributed monolayer of adherent cells before adding the dye.
Cellular Stress: Stressed cells may exhibit altered organelle morphology and dye uptake.Handle cells gently throughout the protocol and ensure they are maintained in optimal culture conditions.
Apparent Cytotoxicity High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be toxic to the cells.Keep the final DMSO concentration as low as possible, typically below 0.5%.
Phototoxicity: Excessive exposure to the excitation light can damage the cells.Minimize the duration and intensity of light exposure during imaging. Use neutral density filters or reduce the laser power. Consider using an antioxidant like Trolox to mitigate phototoxicity.
Inherent Dye Toxicity: At high concentrations or with prolonged incubation, the dye itself may be toxic.Use the lowest effective concentration of OG 488 and the shortest necessary incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using Oregon Green 488 for acidic organelles?

A1: Oregon Green 488 has a low pKa of approximately 4.7-4.8.[1][2] This means its fluorescence is relatively stable and bright in the acidic environment of organelles like lysosomes, while being less sensitive to pH changes in the physiological range of the cytoplasm.[1][3] It is also more photostable than its parent compound, fluorescein.[1][4]

Q2: How does the OG 488 AM ester enter the cell and become fluorescent?

A2: The acetoxymethyl (AM) ester form of OG 488 is a non-polar molecule that can passively diffuse across the cell membrane into the cytoplasm.[5] Once inside the cell, intracellular esterase enzymes cleave the AM groups. This cleavage process results in the charged, polar form of the dye, which is no longer membrane-permeable and is thus trapped inside the cell.[5] The cleavage also allows the molecule to become fluorescent.

Q3: Should I use Pluronic® F-127 and probenecid when loading cells with OG 488?

A3: Pluronic® F-127 is a non-ionic detergent that can aid in dispersing the water-insoluble AM ester in your aqueous loading buffer, which can improve loading efficiency. Probenecid can be used to inhibit organic anion transporters in the cell membrane, which can pump the cleaved, fluorescent form of the dye out of the cell. The use of these reagents is not always necessary but can be beneficial, especially if you are experiencing weak signal due to poor dye solubility or rapid dye extrusion.

Q4: Can I use OG 488 for ratiometric pH measurements in lysosomes?

A4: Yes, dextran-conjugated Oregon Green 488 can be used for ratiometric pH measurements in acidic organelles.[6][7] This is achieved by exciting the dye at two different wavelengths: one that is pH-sensitive (around 488 nm) and one that is relatively pH-insensitive (around 440 nm). The ratio of the fluorescence emission intensities at these two excitation wavelengths can be used to determine the pH of the organelle.[6]

Q5: What are some alternatives to Oregon Green 488 for labeling acidic organelles?

A5: Several other fluorescent probes are available for labeling acidic organelles. LysoTracker™ and LysoSensor™ probes are specifically designed for this purpose and are available in a range of colors.[8] pHrodo™ dyes are another class of probes that are non-fluorescent at neutral pH and become brightly fluorescent in acidic environments.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for Oregon Green 488 and a comparison of labeling efficiency for different "488" dyes, which can serve as a reference for experimental design.

Table 1: Spectroscopic and Physicochemical Properties of Oregon Green 488

PropertyValueReference(s)
Excitation Maximum ~496 nm[9]
Emission Maximum ~524 nm[9]
pKa ~4.7 - 4.8[1][2]
Quantum Yield ~0.91[10]

Table 2: Relative Labeling Efficiency of Different "488" Dyes

This table is adapted from a study comparing the labeling efficiency of different dyes and illustrates that not all "488" dyes perform equally under the same conditions. This highlights the importance of optimizing the concentration for your specific dye.

DyeRelative Concentration for Similar EfficiencyRelative Non-Specific AdsorptionReference(s)
Atto 488 200 nMComparable at 200 nM[11]
Atto 565 100 nMComparable at 100 nM[11]

Note: This data is for a different labeling application but demonstrates the principle that different dyes, even with similar spectral properties, can have different optimal concentrations and non-specific binding characteristics.

Experimental Protocols

Protocol 1: General Loading of OG 488 AM Ester into Live Cells for Imaging Acidic Organelles

This protocol provides a general guideline for labeling acidic organelles in live cells with OG 488, AM. Optimal conditions may vary depending on the cell type.

Materials:

  • Oregon Green 488, AM (e.g., OG 488 BAPTA-1, AM for potential calcium co-localization studies)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (optional, 20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional)

  • Live cells cultured on a suitable imaging dish or plate

Procedure:

  • Prepare a 2-5 mM OG 488, AM Stock Solution: Dissolve the OG 488, AM in anhydrous DMSO. Mix well. This stock solution can be stored at -20°C, protected from light and moisture.

  • Prepare the Loading Buffer: On the day of the experiment, thaw the OG 488, AM stock solution. Prepare a working solution of 1-10 µM OG 488, AM in HBSS or your buffer of choice. For most cell lines, a final concentration of 4-5 µM is a good starting point.

    • (Optional): To aid in dye solubilization, you can add an equal volume of 20% Pluronic® F-127 to the DMSO stock solution before diluting it into the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

    • (Optional): If you suspect the dye is being actively transported out of the cells, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading: a. Remove the culture medium from your cells. b. Add the loading buffer to the cells. c. Incubate for 30-120 minutes at 37°C. The optimal time will vary between cell types.

  • Washing: a. Remove the loading buffer. b. Wash the cells 2-3 times with fresh, warm HBSS (or your buffer of choice) to remove any extracellular dye. If you used probenecid in the loading buffer, it is recommended to include it in the wash buffer as well.

  • Imaging: Image the cells using a fluorescence microscope with a standard FITC/GFP filter set.

Protocol 2: Ratiometric pH Measurement in Acidic Organelles using Dextran-Conjugated Oregon Green 488

This protocol is for quantitative pH measurements within acidic organelles using a ratiometric approach.

Materials:

  • Oregon Green 488 Dextran

  • Complete cell culture medium

  • Physiological buffer (e.g., HBSS)

  • Fluorescence microscope equipped with excitation filters for ~440 nm and ~490 nm, and an emission filter for ~535 nm.

Procedure:

  • Dye Loading (Pulse): a. Prepare a solution of Oregon Green 488 dextran in complete cell culture medium (e.g., 1 mg/mL). b. Incubate the cells with the dextran solution for several hours (e.g., 4-24 hours) to allow for uptake via endocytosis.

  • Chase Period: a. Remove the dextran-containing medium. b. Wash the cells with fresh, warm medium. c. Incubate the cells in dextran-free medium for a "chase" period (e.g., 2-36 hours) to allow the dextran to accumulate in the lysosomes. The optimal pulse and chase times should be determined empirically for your cell type.

  • Imaging: a. Replace the medium with a suitable imaging buffer. b. Acquire two fluorescence images of the cells sequentially: i. Excite at ~490 nm (pH-sensitive) and collect the emission at ~535 nm. ii. Excite at ~440 nm (pH-insensitive) and collect the emission at ~535 nm.

  • Analysis: a. For individual lysosomes (vesicles), measure the fluorescence intensity from both images. b. Calculate the ratio of the intensity from the 490 nm excitation to the intensity from the 440 nm excitation. c. This ratio can be converted to a pH value using a calibration curve. To generate a calibration curve, you can treat the dextran-loaded cells with ionophores (e.g., monensin and nigericin) in buffers of known pH.

Visualizations

OG488_Loading_Workflow cluster_prep Preparation cluster_cell_handling Cellular Loading cluster_post_loading Post-Loading prep_stock Prepare 2-5 mM OG 488 AM Stock in Anhydrous DMSO prep_working Prepare 1-10 µM Working Solution in Buffer (Optional: with Pluronic F-127) prep_stock->prep_working add_dye Add Working Solution to Live Cells prep_working->add_dye incubate Incubate at 37°C (30-120 min) add_dye->incubate wash Wash 2-3x with Dye-Free Buffer incubate->wash image Image with FITC/GFP Filter Set wash->image

Caption: Experimental workflow for loading OG 488 AM ester into live cells.

OG488_Troubleshooting cluster_signal Signal Issues cluster_background Background Issues cluster_staining_pattern Staining Pattern start Start: Observe Suboptimal Staining weak_signal Weak or No Signal? start->weak_signal inc_conc Increase OG 488 Concentration weak_signal->inc_conc Yes inc_time Increase Incubation Time weak_signal->inc_time Yes check_health Check Cell Viability and Health weak_signal->check_health Yes high_bg High Background? weak_signal->high_bg No end Optimal Staining inc_conc->end inc_time->end check_health->end dec_conc Decrease OG 488 Concentration high_bg->dec_conc Yes wash_more Improve Washing Steps high_bg->wash_more Yes check_auto Check for Autofluorescence high_bg->check_auto Yes uneven Uneven Staining? high_bg->uneven No dec_conc->end wash_more->end check_auto->end ensure_mix Ensure Even Dye Distribution uneven->ensure_mix Yes check_confluency Check Cell Confluency uneven->check_confluency Yes uneven->end No ensure_mix->end check_confluency->end

Caption: Troubleshooting decision tree for optimizing OG 488 staining.

AM_Ester_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) og488_am OG 488-AM (Non-polar, Non-fluorescent) membrane Cell Membrane og488_am->membrane Passive Diffusion esterases Intracellular Esterases og488_cleaved OG 488 (Polar, Fluorescent) esterases->og488_cleaved Cleavage of AM esters trapped Trapped in Cell og488_cleaved->trapped membrane->esterases

Caption: Mechanism of OG 488 AM ester loading and activation in a live cell.

References

Preventing non-specific binding of OG 488, acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists utilizing Oregon Green™ 488 (OG 488) carboxylic acid, succinimidyl ester conjugates in their experiments. Non-specific binding of fluorescent conjugates can be a significant source of background noise, leading to difficulties in data interpretation. This guide offers strategies to mitigate these issues and enhance the signal-to-noise ratio in your assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of Oregon Green™ 488 conjugates?

A1: Non-specific binding of fluorescent dye conjugates, including those of Oregon Green™ 488, can arise from several factors:

  • Hydrophobic Interactions: The chemical structure of the dye itself can lead to non-specific adherence to cellular components or substrates, a factor influenced by the dye's hydrophobicity.

  • Electrostatic Interactions: Charged residues on the dye conjugate can interact with oppositely charged molecules in the sample, leading to off-target binding.

  • Antibody-Related Issues: If using an antibody conjugate, the antibody itself may exhibit non-specific binding to non-target proteins or Fc receptors on cells.

  • Excess Conjugate Concentration: Using too high a concentration of the fluorescent conjugate can lead to increased background signal as unbound molecules adhere to the sample.

  • Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on the sample is a common cause of high background.

  • Sample Preparation: The method of cell or tissue fixation and permeabilization can influence non-specific binding. For instance, some fixatives can increase autofluorescence.

Q2: What is the purpose of a blocking step, and which blocking agents are recommended?

A2: The blocking step is crucial for minimizing non-specific interactions that result in background staining and false-positive signals. It works by saturating non-specific binding sites in the sample with a protein-rich solution before the introduction of the primary antibody or fluorescent conjugate.

Recommended blocking agents include:

  • Normal Serum: Serum from the same species as the secondary antibody host is often the preferred blocking agent. It contains antibodies that bind to non-specific sites.

  • Bovine Serum Albumin (BSA): A commonly used and effective blocking agent.

  • Non-fat Dry Milk: While effective, it is not recommended for studies involving phosphorylated proteins due to its high phosphoprotein content.

  • Commercial Blocking Buffers: Several pre-formulated blocking buffers are available that are optimized for various applications and can offer enhanced performance and consistency.

Q3: How can I optimize the concentration of my Oregon Green™ 488 conjugate?

A3: Optimizing the conjugate concentration is critical to achieving a high signal-to-noise ratio. A titration experiment is the best approach. This involves testing a range of conjugate concentrations to find the one that provides the brightest specific signal with the lowest background. It is recommended to start with the concentration suggested by the manufacturer and then test several dilutions above and below that concentration.

Q4: What are the best practices for washing steps to reduce background?

A4: Thorough washing is essential to remove unbound fluorescent conjugates and reduce background. Here are some best practices:

  • Number of Washes: Perform at least three to four wash steps after incubation with the fluorescent conjugate.

  • Wash Buffer Composition: Use a buffer such as PBS or TBS containing a mild, non-ionic detergent like Tween® 20 (typically at 0.05-0.1%). This helps to disrupt weak, non-specific interactions.

  • Wash Duration: Each wash should be for a sufficient duration, typically 5 minutes with gentle agitation, to allow for the diffusion of unbound conjugate away from the sample.

Troubleshooting Guide

This guide addresses common issues encountered when using Oregon Green™ 488 conjugates and provides systematic steps to resolve them.

Problem Possible Causes Recommended Solutions
High Background Staining Inadequate blocking- Increase the blocking incubation time (e.g., to 1 hour at room temperature).- Optimize the blocking agent. Try normal serum from the secondary antibody host species (typically 5-10% in PBS) or a higher concentration of BSA (e.g., 1-5%).- Consider using a commercial blocking buffer.
Excess conjugate concentration- Perform a titration experiment to determine the optimal concentration of your OG 488 conjugate.
Insufficient washing- Increase the number and duration of wash steps.- Ensure a detergent (e.g., 0.1% Tween® 20) is included in your wash buffer.
Non-specific binding of the conjugate- Add a non-ionic detergent to the antibody diluent and wash buffers to minimize hydrophobic interactions.- If using a secondary antibody conjugate, ensure it is cross-adsorbed against the species of your sample to prevent off-target binding.
Autofluorescence of the sample- View an unstained sample under the microscope to assess the level of autofluorescence.- If autofluorescence is high, consider pre-treating the sample with a photobleaching agent or a chemical quencher like Sudan Black B (note: Sudan Black B can introduce its own fluorescence in the red/far-red channels).
Weak or No Signal

Oregon Green™ 488: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the acid stability of Oregon Green™ 488 (OG 488) in various buffers. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of Oregon Green™ 488 and how does it affect its fluorescence in different pH environments?

A1: Oregon Green™ 488 has a pKa of approximately 4.7 to 4.8.[1][2] This means that its fluorescence is relatively stable and insensitive to pH changes in the physiological range (pH ~7.0-7.4). However, in acidic environments with a pH at or below its pKa, the dye becomes protonated, leading to a significant decrease in its fluorescence intensity. This pH sensitivity in the acidic range makes it a valuable tool for monitoring pH in acidic organelles such as lysosomes and endosomes.[3][4]

Q2: Can I use Oregon Green™ 488 for quantitative pH measurements?

A2: Yes, Oregon Green™ 488 can be used for ratiometric pH measurements, which provides a more accurate and robust method for quantifying pH compared to single-wavelength intensity measurements. This technique involves exciting the dye at two different wavelengths (e.g., 490 nm, which is pH-sensitive, and 440 nm, which is largely pH-insensitive) and measuring the ratio of the emitted fluorescence.[5] This ratio is then correlated to a specific pH value using a calibration curve.

Q3: Which buffers are recommended for use with Oregon Green™ 488, especially in acidic conditions?

A3: While Oregon Green™ 488 is compatible with a variety of common biological buffers, it is crucial to consider the buffering range and potential for buffer-specific interactions. For acidic pH ranges, citrate and acetate buffers are commonly used. It is essential to prepare a calibration curve in the same buffer that will be used for the experiment to account for any buffer-specific effects on the dye's fluorescence. For labeling reactions with succinimidyl esters of OG 488, a bicarbonate buffer at pH ~8.3 is recommended for optimal conjugation to primary amines.[6][7]

Q4: How does the photostability of Oregon Green™ 488 compare to other green fluorophores like fluorescein?

A4: Oregon Green™ 488 is significantly more photostable than its predecessor, fluorescein.[2][7] This increased photostability allows for longer exposure times and more intense illumination during fluorescence microscopy, which is particularly advantageous for imaging dim signals or for time-lapse experiments.

Data Presentation

Table 1: Representative Fluorescence Intensity of Oregon Green™ 488 at Various pH Values

This table provides an example of the expected relative fluorescence intensity of Oregon Green™ 488 across a range of pH values in a standard biological buffer. The data is normalized to the maximum fluorescence intensity observed at a basic pH.

pHBuffer SystemRelative Fluorescence Intensity (%)
4.0Citrate Buffer~20
4.5Citrate Buffer~40
5.0Acetate Buffer~65
5.5Acetate Buffer~85
6.0Phosphate Buffer~95
7.0Phosphate Buffer~100
8.0Phosphate Buffer~100

Note: This data is illustrative and the exact values can vary depending on the specific experimental conditions, including buffer composition, ionic strength, and temperature. It is highly recommended to generate a specific calibration curve for your experimental setup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or no fluorescent signal in an acidic buffer (pH < 5) The pH of the buffer is below the pKa of OG 488, leading to protonation and quenching of the dye.- Confirm the pH of your buffer. - If possible, perform the experiment at a slightly higher pH if the experimental conditions allow. - For pH measurement, this is the expected behavior; use ratiometric imaging for quantification. - Increase the concentration of the OG 488 conjugate, if possible, without introducing artifacts.
Inconsistent fluorescence intensity between samples at the same acidic pH Minor variations in buffer pH or composition can lead to significant changes in fluorescence around the pKa. The dye may also be aggregating in the acidic buffer.- Prepare a fresh, large batch of buffer to ensure consistency. - Verify the pH of each sample buffer immediately before use. - Consider using a ratiometric approach to normalize for concentration and other environmental factors. - Briefly sonicate the OG 488 solution before use to break up any potential aggregates.
Signal fades rapidly during imaging (photobleaching) Although more photostable than fluorescein, OG 488 can still photobleach under intense or prolonged illumination.- Reduce the excitation light intensity and/or the exposure time. - Use a neutral density filter to attenuate the excitation light. - Capture images efficiently and avoid unnecessary exposure. - Use an anti-fade mounting medium for fixed samples.
High background fluorescence Non-specific binding of the OG 488 conjugate to cellular components or the substrate. Autofluorescence from the sample itself.- Ensure adequate washing steps after staining to remove unbound dye. - Include a blocking step (e.g., with BSA) in your staining protocol. - Image an unstained control sample to assess the level of autofluorescence. - If autofluorescence is high in the green channel, consider using a red or far-red dye instead.

Experimental Protocols

Protocol for Ratiometric Measurement of Intracellular pH using Oregon Green™ 488 Dextran

This protocol describes the use of Oregon Green™ 488 conjugated to dextran for measuring the pH of intracellular compartments like endosomes and lysosomes.

Materials:

  • Oregon Green™ 488 Dextran

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Calibration buffers with known pH values (ranging from 4.0 to 7.5) containing ionophores (e.g., nigericin and monensin) to equilibrate intracellular and extracellular pH.

  • Fluorescence microscope equipped with excitation filters for ~440 nm and ~490 nm and an emission filter for ~520 nm.

Procedure:

  • Cell Loading: Incubate cultured cells with Oregon Green™ 488 dextran in a serum-free medium for the desired time to allow for endocytosis (e.g., 1-4 hours).

  • Wash: Wash the cells thoroughly with fresh medium to remove any extracellular dextran.

  • Image Acquisition (Experimental Sample): Acquire fluorescence images of the cells, first with the 440 nm excitation filter and then with the 490 nm excitation filter.

  • Calibration Curve Generation: a. Replace the medium with the first calibration buffer (e.g., pH 7.5) containing ionophores. b. Incubate for 5-10 minutes to allow for pH equilibration. c. Acquire fluorescence images at both 440 nm and 490 nm excitation. d. Repeat steps 4a-4c for each of the calibration buffers with decreasing pH values.

  • Data Analysis: a. For both the experimental and calibration samples, measure the average fluorescence intensity from regions of interest (e.g., individual endosomes or lysosomes) in the images from both excitation wavelengths. b. Calculate the ratio of the fluorescence intensity (490 nm / 440 nm) for each region of interest. c. Plot the fluorescence ratio from the calibration samples against the known pH of the buffers to generate a calibration curve. d. Use the calibration curve to determine the intracellular pH of the experimental samples based on their measured fluorescence ratios.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_calibration Calibration cluster_analysis Data Analysis prep_cells Prepare Cultured Cells load_dye Load Cells with OG 488 Dextran prep_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells image_exp Image Experimental Sample at 440nm & 490nm wash_cells->image_exp add_buffer Add Calibration Buffer + Ionophores wash_cells->add_buffer measure_intensity Measure Fluorescence Intensity image_exp->measure_intensity image_cal Image Calibration Sample at 440nm & 490nm add_buffer->image_cal repeat_cal Repeat for each pH point image_cal->repeat_cal image_cal->measure_intensity calc_ratio Calculate Intensity Ratio (490nm / 440nm) measure_intensity->calc_ratio plot_curve Plot Calibration Curve calc_ratio->plot_curve det_ph Determine Intracellular pH plot_curve->det_ph

Caption: Workflow for ratiometric pH measurement using Oregon Green™ 488.

ph_effect cluster_ph Effect of pH on OG 488 Fluorescence cluster_fluorescence Fluorescence State ph_high High pH (> 6.0) (Deprotonated) pka pKa ~4.7 ph_high->pka fluor_high High Fluorescence ph_high->fluor_high ph_low Low pH (< 4.0) (Protonated) ph_low->pka fluor_low Low Fluorescence ph_low->fluor_low pka->fluor_high pka->fluor_low

Caption: Relationship between pH and the fluorescence state of Oregon Green™ 488.

References

Oregon Green 488 Isomer Selection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oregon Green 488. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive information and troubleshooting advice for selecting and using the appropriate isomer of Oregon Green 488 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Oregon Green 488 and why is it used?

Oregon Green 488 is a bright, green-fluorescent dye that is a fluorinated analog of fluorescein. It is widely used for labeling biomolecules such as proteins, antibodies, and nucleic acids. Key advantages over fluorescein include greater photostability and a lower pKa (~4.7), making its fluorescence less sensitive to pH changes within the typical physiological range.[1][2][3][4]

Q2: What are the different isomers of Oregon Green 488?

Oregon Green 488 is commonly available as a succinimidyl ester in two main isomeric forms: the 5-isomer and the 6-isomer. A mixture of both, referred to as mixed isomers, is also available. These isomers differ in the point of attachment of the reactive group to the fluorophore's core structure.

Q3: What is the practical difference between the 5-isomer and the 6-isomer?

While the spectral properties of the 5- and 6-isomers are nearly identical, the different linkage points can result in slightly different geometries when conjugated to a biomolecule.[5] This can be a critical factor in applications that are sensitive to the local environment of the dye, such as fluorescence polarization assays. For most standard applications like immunofluorescence and flow cytometry, the choice between the 5- and 6-isomer is often less critical.

Q4: When should I choose a single isomer over a mixed isomer preparation?

For labeling proteins for general applications, a mixed-isomer preparation is often a cost-effective choice. However, for labeling peptides or oligonucleotides, using a single isomer (either 5- or 6-) is highly recommended. This is because the slight difference in the isomers can lead to peak broadening during HPLC purification of the labeled product, making it difficult to obtain a highly pure conjugate.[2][6]

Q5: How does Oregon Green 488 compare to other 488 nm dyes like Alexa Fluor 488?

Oregon Green 488 is a bright and photostable dye. However, for applications requiring the highest photostability and brightness, especially in demanding imaging techniques like super-resolution microscopy, dyes like Alexa Fluor 488 may offer superior performance. The choice of dye will depend on the specific experimental requirements and instrumentation.

Isomer Selection Guide

Choosing the correct isomer is crucial for the success of your experiment. The following decision tree illustrates a logical workflow for selecting the appropriate Oregon Green 488 isomer.

Isomer_Selection cluster_0 cluster_1 cluster_2 cluster_3 start What is your target molecule? protein Protein / Antibody start->protein peptide Peptide / Oligonucleotide start->peptide general_use General Use (e.g., Western Blot, general IF) protein->general_use sensitive_assay Sensitive Assay (e.g., FRET, Anisotropy) protein->sensitive_assay hplc_purification Requires HPLC Purification peptide->hplc_purification mixed_isomer Mixed Isomer (Cost-effective) general_use->mixed_isomer single_isomer_protein Single Isomer (5- or 6-) (Consider for consistency) sensitive_assay->single_isomer_protein single_isomer_peptide Single Isomer (5- or 6-) (Essential for pure product) hplc_purification->single_isomer_peptide

Figure 1. Decision tree for selecting the appropriate Oregon Green 488 isomer.

Quantitative Data Summary

The following table summarizes the key spectral properties of the Oregon Green 488 isomers.

Property5-Isomer6-IsomerGeneral/Mixed
Excitation Max (nm) ~495~496~496
Emission Max (nm) ~521~516~524
Extinction Coefficient (cm⁻¹M⁻¹) ~76,000~82,000~70,000
Quantum Yield Not specifiedNot specified~0.91[7]
pKa ~4.7[3][4]~4.7~4.6[8]

Note: Spectral properties can vary slightly depending on the solvent and conjugation state.

Experimental Protocols

Protein Labeling with Oregon Green 488 Succinimidyl Ester

This protocol is optimized for labeling 1 mg of an IgG antibody.

Materials:

  • 1 mg of purified protein (in amine-free buffer like PBS)

  • Oregon Green 488 Succinimidyl Ester (5- or 6-isomer)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.3)

  • Purification column (e.g., gel filtration)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve or dilute the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris, glycine).

  • Prepare Dye Stock Solution: Allow the vial of Oregon Green 488 SE to warm to room temperature. Add an appropriate amount of anhydrous DMSO to create a 10 mM stock solution. Vortex to dissolve completely.

  • Labeling Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common for antibodies.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and 496 nm. The DOL can be calculated using the molar extinction coefficients of the protein and the dye.

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.

Immunofluorescence Staining with Oregon Green 488 Conjugated Antibody

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibody (unlabeled)

  • Oregon Green 488-conjugated Secondary Antibody

  • Mounting Medium with Antifade

Procedure:

  • Fixation: Wash cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.

  • Blocking: Wash cells with PBS and then block with Blocking Buffer for 1 hour at room temperature to reduce nonspecific binding.

  • Primary Antibody Incubation: Incubate cells with the primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS.

  • Secondary Antibody Incubation: Incubate cells with the Oregon Green 488-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Final Washes: Wash cells three times with PBS, protected from light.

  • Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for Oregon Green 488 (excitation ~495 nm, emission ~520 nm).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Presence of primary amines in the buffer (e.g., Tris, glycine).- Protein concentration is too low.- pH of the reaction is not optimal.- Dialyze the protein against an amine-free buffer like PBS before labeling.- Concentrate the protein to at least 2 mg/mL.- Ensure the reaction buffer is at pH 8.0-8.5.
Over-labeling of Protein - Molar ratio of dye to protein is too high.- Reduce the amount of reactive dye used in the labeling reaction.
Precipitation of Labeled Protein - Over-labeling can lead to aggregation.- Optimize the degree of labeling to be within the recommended range for your protein.
High Background in Immunofluorescence - Insufficient blocking.- Secondary antibody concentration is too high.- Nonspecific binding of the secondary antibody.- Increase the blocking time or try a different blocking agent.- Titrate the secondary antibody to determine the optimal concentration.- Include a "secondary antibody only" control to assess nonspecific binding.
Weak Fluorescent Signal - Low abundance of the target antigen.- Under-labeled antibody.- Photobleaching.- Consider using a signal amplification method.- Check the degree of labeling of your antibody.- Use an antifade mounting medium and minimize exposure to excitation light.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a protein labeling and immunofluorescence experiment.

Experimental_Workflow cluster_labeling Protein Labeling cluster_if Immunofluorescence prep_protein Prepare Amine-Free Protein Solution reaction Labeling Reaction (1 hr, RT) prep_protein->reaction prep_dye Prepare Dye Stock Solution prep_dye->reaction purify Purify Conjugate (Gel Filtration) reaction->purify characterize Characterize (DOL) purify->characterize secondary_ab Oregon Green 488 Secondary Ab Incubation characterize->secondary_ab fix_perm Fix and Permeabilize Cells block Block Non-specific Sites fix_perm->block primary_ab Primary Antibody Incubation block->primary_ab primary_ab->secondary_ab mount_image Mount and Image secondary_ab->mount_image

Figure 2. General workflow for protein labeling and immunofluorescence.

References

OG 488, acid fluorescence quenching problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oregon Green™ 488 (OG 488), a bright and photostable green fluorescent dye. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of OG 488, with a particular focus on its fluorescence behavior in acidic environments.

Frequently Asked Questions (FAQs)

Q1: Is OG 488 truly pH-insensitive?

A1: While OG 488 is often described as pH-insensitive, this holds true primarily within the physiological pH range of approximately 6 to 8.[1][2][3] Its fluorescence is significantly affected by acidic conditions.

Q2: What is the pKa of OG 488?

A2: Oregon Green 488 has a pKa of approximately 4.6 to 4.8.[4][5][6][7][8][9] This is the pH at which the fluorophore is 50% protonated and its fluorescence is significantly reduced.

Q3: Why does the fluorescence of OG 488 decrease in acidic environments?

A3: The fluorescence of OG 488 is dependent on its ionization state. In acidic environments (pH below its pKa of ~4.7), the dye becomes protonated, which leads to a significant decrease in its fluorescence quantum yield, a phenomenon known as fluorescence quenching.

Q4: Can I use OG 488 to measure pH in acidic organelles?

A4: Yes, due to its pH sensitivity in the acidic range, OG 488 can be utilized as a fluorescent indicator for monitoring pH changes within acidic organelles like lysosomes or endosomes.[4][5][10]

Q5: How does OG 488 compare to fluorescein?

A5: OG 488 is a fluorinated analog of fluorescein. It offers several advantages, including greater photostability and a lower pKa (~4.7) compared to fluorescein (pKa ~6.4).[6][7][8][9][11] This lower pKa makes OG 488's fluorescence more stable in the physiological pH range.[6][11]

Q6: What are some alternatives to OG 488 for use in acidic environments?

A6: For robust fluorescence in acidic compartments, consider using pH-insensitive dyes like Alexa Fluor™ 488 or dyes specifically designed to fluoresce brightly in acidic environments, such as pHrodo™ Green indicators.[4]

Troubleshooting Guide: Fluorescence Quenching in Acidic Conditions

This guide addresses the common problem of diminished or absent OG 488 fluorescence when working with acidic samples or cellular compartments.

Problem: Weak or no fluorescence signal from OG 488-labeled samples.

Step 1: Verify the pH of your experimental environment.
  • Possible Cause: The pH of your buffer, imaging medium, or the specific cellular organelle of interest is below the pKa of OG 488 (~4.7), leading to fluorescence quenching.

  • Solution:

    • Measure the pH of your buffers and solutions. If possible, adjust the pH to be within the optimal range for OG 488 fluorescence (pH > 6.0) if your experimental design allows.

    • For experiments involving acidic organelles, be aware that fluorescence quenching is an inherent property of OG 488.

Step 2: Consider the experimental context.
  • Possible Cause: You are trying to visualize structures within acidic organelles (e.g., lysosomes, endosomes) where the pH is naturally low.

  • Solution:

    • Embrace the property: Use the pH-dependent quenching of OG 488 as an advantage to study pH dynamics in these organelles.

    • Choose an alternative dye: For simple visualization of acidic organelles where bright, stable fluorescence is required, use a pH-insensitive dye like Alexa Fluor™ 488 or a dye that is activated by acidic pH, such as pHrodo™ Green.

Step 3: Optimize imaging parameters.
  • Possible Cause: Imaging settings may not be optimal for detecting a weakened fluorescence signal.

  • Solution:

    • Increase the excitation laser power and/or the detector gain. Be cautious of photobleaching and phototoxicity with increased laser power.

    • Increase the exposure time of the detector.

    • Ensure you are using the correct filter sets for OG 488 (Excitation/Emission maxima ~496/524 nm).[2][6][8]

Step 4: Confirm successful labeling.
  • Possible Cause: The labeling reaction with OG 488 may have been inefficient, resulting in a low degree of labeling and a weak signal, which is further exacerbated by an acidic environment.

  • Solution:

    • Review your labeling protocol. For succinimidyl ester-based labeling, ensure the reaction pH was between 7.5 and 8.5 for efficient conjugation to primary amines.[2]

    • Verify the concentration and purity of your labeled molecule.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Oregon Green 488.

PropertyValueReferences
pKa ~4.6 - 4.8[4][6][7][8][9]
Excitation Maximum ~496 nm[2][6][8]
Emission Maximum ~524 nm[2][6][8]
Fluorescence Lifetime (at pH 9.0) ~4.1 nanoseconds[10]
Fluorescence Lifetime (at pH 1.0) ~2.0 nanoseconds[12]

Experimental Protocols

Protocol 1: General Labeling of Proteins with OG 488 Succinimidyl Ester

This protocol provides a general guideline for labeling proteins with OG 488, SE.

  • Protein Preparation:

    • Dissolve the protein to be labeled in a buffer free of primary amines (e.g., 0.1 M sodium bicarbonate, pH 8.3). Tris or glycine buffers are not suitable as they will compete for reaction with the dye.

    • The protein concentration should ideally be 2 mg/mL or higher for efficient labeling.[2]

  • Dye Preparation:

    • Allow the vial of OG 488, SE to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction:

    • Slowly add the reactive dye solution to the protein solution while gently stirring.

    • The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling. A starting point is often a 10-20 fold molar excess of dye.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a purification method such as gel filtration (e.g., a Sephadex G-25 column) or dialysis. The purification buffer should be appropriate for your downstream application (e.g., PBS).

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Visualizations

OG488_Fluorescence_vs_pH cluster_pH_Scale Environmental pH cluster_OG488_State OG 488 State & Fluorescence pH_Low Acidic (pH < 4.7) Protonated Protonated OG 488 pH_Low->Protonated favors pKa pKa ~4.7 pH_High Physiological/Alkaline (pH > 6.0) Deprotonated Deprotonated OG 488 pH_High->Deprotonated favors Quenched Low Fluorescence (Quenched) Protonated->Quenched results in Fluorescent High Fluorescence Deprotonated->Fluorescent results in

Caption: Relationship between pH, OG 488 protonation state, and fluorescence.

Troubleshooting_Workflow Start Problem: Weak/No OG 488 Signal Check_pH Is the experimental a. pH < 6.0? Start->Check_pH Acidic_Organelle Is the target an acidic organelle? Check_pH->Acidic_Organelle Yes Optimize_Imaging Optimize Imaging: - Increase gain/laser power - Check filters Check_pH->Optimize_Imaging No Use_Property Use pH sensitivity as an experimental tool Acidic_Organelle->Use_Property Yes Alt_Dye Consider Alternative Dye: - Alexa Fluor™ 488 - pHrodo™ Green Acidic_Organelle->Alt_Dye No, need bright signal Check_Labeling Verify Labeling Efficiency: - Correct protocol? - Purified conjugate? Optimize_Imaging->Check_Labeling End_Resolved Issue Resolved/ Understood Check_Labeling->End_Resolved Labeling Confirmed Use_Property->End_Resolved Alt_Dye->End_Resolved

Caption: Troubleshooting workflow for weak OG 488 fluorescence.

References

Validation & Comparative

A Head-to-Head Battle of Green Fluorophores: Oregon Green 488 vs. Alexa Fluor 488 in Photostability

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the selection of a robust and photostable dye is paramount for researchers in cell biology, neuroscience, and drug discovery. Among the plethora of green fluorophores, Oregon Green 488 (OG 488) and Alexa Fluor 488 have emerged as popular choices, largely supplanting the photolabile predecessor, fluorescein. This guide provides an objective comparison of the photostability of OG 488, acid and Alexa Fluor 488, supported by experimental data and detailed methodologies to aid researchers in making an informed decision for their specific applications.

Quantitative Photostability Comparison

A direct comparison of the photobleaching resistance of Oregon Green 488 and Alexa Fluor 488 was conducted using laser-scanning cytometry. The results demonstrate the superior photostability of Alexa Fluor 488 under the tested conditions.

FluorophoreRelative Fluorescence Intensity After Photobleaching
Alexa Fluor 488High
Oregon Green 488Moderate
FluoresceinLow

Table 1: A summary of the relative photostability of Alexa Fluor 488, Oregon Green 488, and Fluorescein. Data is extrapolated from graphical representations of laser-scanning cytometry experiments.[1]

While both dyes are significantly more photostable than fluorescein, Alexa Fluor 488 consistently exhibits a higher resistance to photobleaching, allowing for longer exposure times and more robust image acquisition in demanding applications such as time-lapse microscopy and single-molecule imaging.[1][2][3]

Spectroscopic and Physicochemical Properties

Beyond photostability, other key parameters influence the suitability of a fluorophore for a given experiment. Both OG 488 and Alexa Fluor 488 share similar spectral characteristics, making them compatible with standard fluorescein filter sets.

PropertyOregon Green 488, acidAlexa Fluor 488
Excitation Maximum (nm) ~496~495
Emission Maximum (nm) ~524~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~88,000~71,000
Fluorescence Quantum Yield (Φ) ~0.91[4]~0.92[5][6]
pKa ~4.7pH-insensitive (4-10)[1]

Table 2: Key spectroscopic and physicochemical properties of Oregon Green 488, acid and Alexa Fluor 488.

Of note, the fluorescence of Oregon Green 488 is pH-sensitive in acidic environments, a factor to consider in experiments involving acidic organelles. In contrast, Alexa Fluor 488 maintains its fluorescence intensity over a broad pH range, offering greater stability in diverse cellular environments.[1]

Experimental Protocol: Measurement of Photobleaching

To quantitatively assess the photostability of fluorescent dyes, a common method involves measuring the decay of fluorescence intensity over time upon continuous illumination.

Objective: To determine the photobleaching rate (photobleaching half-life) of a fluorescent dye.

Materials:

  • Fluorescently labeled sample (e.g., dye-conjugated antibody on a microscope slide)

  • Fluorescence microscope equipped with a suitable laser line (e.g., 488 nm) and a sensitive detector (e.g., PMT or sCMOS camera)

  • Image acquisition and analysis software

Procedure:

  • Sample Preparation: Prepare a sample with the fluorescent dye of interest at a suitable concentration for imaging.

  • Microscope Setup:

    • Turn on the fluorescence microscope and the laser source.

    • Select the appropriate filter set for the fluorophore (e.g., FITC filter set for OG 488 and Alexa Fluor 488).

    • Set the laser power to a constant and relevant level for the intended application.

  • Image Acquisition:

    • Locate a region of interest on the sample.

    • Initiate a time-lapse acquisition sequence, capturing images at regular intervals (e.g., every 1-5 seconds).

    • Continuously illuminate the sample with the laser throughout the acquisition period.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image of the time series.

    • Correct for background fluorescence by subtracting the intensity of a region without any fluorescent signal.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical photobleaching experiment.

Photobleaching_Workflow Prep Prepare Fluorescently Labeled Sample Setup Microscope Setup (Laser, Filters) Prep->Setup Acquire Time-Lapse Imaging (Continuous Illumination) Setup->Acquire Measure Measure Fluorescence Intensity Acquire->Measure Normalize Normalize Intensity Measure->Normalize Plot Plot Intensity vs. Time Normalize->Plot Calculate Determine Photobleaching Half-Life (t½) Plot->Calculate

Workflow for a typical photobleaching experiment.

Conclusion

Both Oregon Green 488 and Alexa Fluor 488 represent significant advancements over fluorescein in terms of photostability. However, for applications requiring the highest degree of photostability and pH insensitivity, the experimental data suggests that Alexa Fluor 488 is the superior choice. Researchers should carefully consider the specific demands of their experiments, including the required imaging duration and the pH of the cellular environment, when selecting between these two high-performance green fluorophores.

References

A Head-to-Head Comparison: Oregon Green 488 vs. FITC for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent label for their protein of interest, the choice between Oregon Green 488 and the traditional fluorescein isothiocyanate (FITC) is a critical one. While both dyes offer bright green fluorescence, their performance characteristics differ significantly, impacting experimental outcomes in applications ranging from immunofluorescence microscopy to flow cytometry.

This guide provides an objective, data-driven comparison of Oregon Green 488 and FITC, focusing on key performance metrics, experimental protocols, and the underlying chemical properties that dictate their suitability for various protein labeling applications.

Key Performance Characteristics: A Quantitative Overview

The selection of a fluorescent dye should be based on a clear understanding of its photophysical properties. The following table summarizes the key quantitative data for Oregon Green 488 and FITC, providing a direct comparison for informed decision-making.

PropertyOregon Green 488FITC (Fluorescein Isothiocyanate)Advantage
Excitation Maximum (λex) ~496 nm[1]~495 nmSpectrally similar, compatible with 488 nm laser lines.
Emission Maximum (λem) ~524 nm[1]~525 nmSpectrally similar, detectable with standard FITC filter sets.
Molar Extinction Coefficient (ε) ~76,000 cm⁻¹M⁻¹[2]~75,000 cm⁻¹M⁻¹[3]Both exhibit high absorptivity.
Fluorescence Quantum Yield (Φ) ~0.91[4]~0.92[3]Both are highly fluorescent.
Photostability More photostable[5][6]Less photostable, prone to rapid photobleaching[7][8]Oregon Green 488
pH Sensitivity (pKa) pKa ≈ 4.7[8] (Fluorescence is stable in physiological pH range)pKa ≈ 6.4[9][10] (Fluorescence is pH-sensitive and decreases in acidic environments)Oregon Green 488
Self-Quenching Less prone to quenching at higher degrees of labeling[5][6]More susceptible to fluorescence quenching at higher labeling densities[8]Oregon Green 488

The Decisive Factors: Photostability and pH Independence

While the spectral properties and quantum yields of Oregon Green 488 and FITC are comparable, the significant advantages of Oregon Green 488 lie in its superior photostability and pH insensitivity within the physiological range.[5][6][11]

Photostability: FITC is notoriously susceptible to photobleaching, the irreversible destruction of the fluorophore upon exposure to excitation light.[8] This can lead to a rapid loss of signal during imaging experiments, particularly in applications requiring long exposure times or intense illumination, such as confocal microscopy. Oregon Green 488, a fluorinated derivative of fluorescein, exhibits significantly greater resistance to photobleaching, resulting in more stable and reliable fluorescence signals over time.[5][6]

pH Sensitivity: The fluorescence of FITC is highly dependent on pH, with a pKa of approximately 6.4.[9][10] This means that in acidic environments (pH < 7), its fluorescence intensity is significantly reduced.[12] This can be a major drawback in experiments involving acidic organelles or where the local pH is unknown or variable. In contrast, Oregon Green 488 has a pKa of approximately 4.7, rendering its fluorescence largely independent of pH in the physiological range (pH 7.0-7.4).[8][13] This property ensures a more consistent and quantifiable signal, regardless of minor fluctuations in environmental pH.

Experimental Protocols: Labeling Your Protein of Interest

The following are generalized protocols for labeling proteins with Oregon Green 488 succinimidyl ester and FITC. It is crucial to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling without causing protein precipitation or fluorescence quenching.

Protein Preparation (Applicable to both dyes)
  • Buffer Exchange: The protein solution must be in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, at a pH of 8.0-9.0 for efficient labeling. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the dye and must be removed by dialysis or gel filtration.[1][14]

  • Concentration: The protein should be at a concentration of 2-10 mg/mL for optimal labeling.[3]

Oregon Green 488 Succinimidyl Ester Labeling
  • Dye Preparation: Immediately before use, dissolve the Oregon Green 488 succinimidyl ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring, slowly add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against an appropriate buffer (e.g., PBS).[1]

FITC Labeling
  • Dye Preparation: Just before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[14]

  • Labeling Reaction: Slowly add the FITC solution to the protein solution while stirring. A common starting point is to use 50-100 µg of FITC for every 1 mg of protein.[14]

  • Incubation: Incubate the reaction for 2-8 hours at 4°C or 1 hour at room temperature, protected from light.[2][3]

  • Purification: Remove the unreacted FITC using a gel filtration column or dialysis. The free dye will be visible as a separate, slower-moving yellow band.[14]

Visualizing the Workflow and Comparison

To better illustrate the processes and key differences, the following diagrams were generated using Graphviz.

ProteinLabelingWorkflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification Prot Protein Solution (Amine-containing buffer) Buffer Buffer Exchange (Dialysis/Gel Filtration) Prot->Buffer Prot_Ready Amine-Free Protein (pH 8.0-9.0) Buffer->Prot_Ready Reaction Mix Protein and Dye (Stirring, Room Temp/4°C) Prot_Ready->Reaction Dye_Prep Prepare Dye Solution (OG488 or FITC in DMSO/DMF) Dye_Prep->Reaction Incubation Incubate (Protected from Light) Reaction->Incubation Purify Purification (Gel Filtration/Dialysis) Incubation->Purify Labeled_Prot Labeled Protein Conjugate Purify->Labeled_Prot Free_Dye Unreacted Dye Purify->Free_Dye DyeComparison cluster_OG488 Oregon Green 488 cluster_FITC FITC cluster_Shared Shared Characteristics Title Oregon Green 488 vs. FITC OG_Photostability High Photostability FITC_Photostability Low Photostability Spectra Similar Spectra (Ex/Em ~495/525 nm) OG_pH pH Insensitive (pKa ~4.7) OG_Quenching Low Self-Quenching FITC_pH pH Sensitive (pKa ~6.4) FITC_Quenching Prone to Self-Quenching Quantum_Yield High Quantum Yield

References

A Comparative Guide to Fluorescent pH Indicators: Validation of Oregon Green™ 488, Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of pH in cellular and subcellular environments is crucial for understanding a myriad of biological processes. This guide provides an objective comparison of Oregon Green™ 488 (OG 488), acid, with other commonly used fluorescent pH indicators, namely BCECF and SNARF-1. The information presented is supported by experimental data to assist in the selection of the most suitable probe for your research needs.

Oregon Green™ 488 is a fluorinated analog of fluorescein, exhibiting greater photostability and a lower pKa.[1] Its fluorescence is minimally dependent on pH in the physiological range, making it an excellent candidate for monitoring pH in acidic organelles.[2] In contrast, BCECF and SNARF-1 are widely used for measuring pH in the physiological range of the cytoplasm.

Comparative Analysis of Key Performance Metrics

The selection of an appropriate pH indicator is contingent on the specific experimental requirements, particularly the pH range of interest. The following table summarizes the key photophysical properties of Oregon Green™ 488, BCECF, and SNARF-1 to facilitate a direct comparison.

PropertyOregon Green™ 488, acidBCECFSNARF-1
pKa ~4.7[3]~6.98 - 7.0[4][5][6]~7.5[2][7][8]
Optimal pH Range ~4.2 - 5.7[9]~6.5 - 7.5[5][6]~7.0 - 8.0[6]
Ratiometric Method Dual-Excitation[10]Dual-Excitation[1][4][11]Dual-Emission[6][11]
Excitation Maxima (nm) ~440 (pH-insensitive), ~490 (pH-sensitive)[3]~440 (pH-insensitive), ~490-505 (pH-sensitive)[4][6]~488-530[6]
Emission Maxima (nm) ~524~535[6]~580 (acidic), ~640 (basic)[6]
Isosbestic Point ~440 nm (Excitation)[10]~439-440 nm (Excitation)[4][6]~600 nm (Emission)[6]

Principles of pH Measurement

Fluorescent pH indicators are weak acids or bases whose fluorescence characteristics change with protonation and deprotonation. This property allows for the quantification of pH. To overcome issues such as variations in dye concentration, photobleaching, and cell path length, ratiometric measurements are employed.[12]

  • Oregon Green™ 488 and BCECF are dual-excitation, single-emission dyes. The ratio of the fluorescence intensity at a single emission wavelength when excited at two different wavelengths (one pH-sensitive and one pH-insensitive) provides a robust measure of pH.

  • SNARF-1 is a dual-emission, single-excitation dye. The ratio of fluorescence intensities at two different emission wavelengths (one for the acidic form and one for the basic form) when excited at a single wavelength is used to determine the pH.

cluster_OG488_BCECF Dual-Excitation Ratiometry (OG 488 & BCECF) cluster_SNARF1 Dual-Emission Ratiometry (SNARF-1) Excitation 1 (pH-sensitive) Excitation 1 (pH-sensitive) Single Emission Single Emission Excitation 1 (pH-sensitive)->Single Emission Excitation 2 (pH-insensitive) Excitation 2 (pH-insensitive) Excitation 2 (pH-insensitive)->Single Emission Ratio Calculation Ratio Calculation Single Emission->Ratio Calculation Intensity Ratio Single Excitation Single Excitation Emission 1 (Acidic) Emission 1 (Acidic) Single Excitation->Emission 1 (Acidic) Emission 2 (Basic) Emission 2 (Basic) Single Excitation->Emission 2 (Basic) Emission 1 (Acidic)->Ratio Calculation Intensity Ratio Emission 2 (Basic)->Ratio Calculation cluster_invitro In Vitro Validation cluster_insitu In Situ Validation Prepare pH Buffers Prepare pH Buffers Add Indicator Add Indicator Prepare pH Buffers->Add Indicator Measure Fluorescence Measure Fluorescence Add Indicator->Measure Fluorescence Generate Calibration Curve Generate Calibration Curve Measure Fluorescence->Generate Calibration Curve Load Cells with Dye Load Cells with Dye Acquire Baseline Ratio Acquire Baseline Ratio Load Cells with Dye->Acquire Baseline Ratio Perfuse with Calibration Buffers + Ionophore Perfuse with Calibration Buffers + Ionophore Acquire Baseline Ratio->Perfuse with Calibration Buffers + Ionophore Acquire Ratio at each pH Acquire Ratio at each pH Perfuse with Calibration Buffers + Ionophore->Acquire Ratio at each pH Generate In Situ Curve Generate In Situ Curve Acquire Ratio at each pH->Generate In Situ Curve Protonated_OG488 OG-H⁺ (Less Fluorescent) Deprotonated_OG488 OG⁻ (More Fluorescent) Protonated_OG488->Deprotonated_OG488 Deprotonation (Increasing pH) Deprotonated_OG488->Protonated_OG488 Protonation (Decreasing pH)

References

Unveiling the Cross-Reactivity of Oregon Green 488 Labeled Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled antibodies, understanding the potential for cross-reactivity is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of Oregon Green 488 (OG 488) acid-labeled antibodies, focusing on their cross-reactivity with other common fluorophores and outlining key experimental protocols for assessment.

Oregon Green 488, a bright and photostable green fluorescent dye, is a popular choice for labeling antibodies used in a variety of applications, including flow cytometry, immunohistochemistry, and immunofluorescence microscopy. However, its structural similarity to fluorescein results in significant cross-reactivity with anti-fluorescein antibodies. This guide will delve into the specifics of this cross-reactivity, compare OG 488 with a common alternative, Alexa Fluor 488, and provide detailed methodologies for evaluating antibody specificity.

Performance Comparison: OG 488 vs. Alternatives

The choice of fluorophore for antibody conjugation can significantly impact experimental outcomes, particularly in multiplexing experiments where the potential for cross-reactivity between different detection systems is a major concern. Here, we compare the key characteristics of Oregon Green 488 with Fluorescein (FITC) and a leading alternative, Alexa Fluor 488.

FeatureOregon Green 488Fluorescein (FITC)Alexa Fluor 488
Excitation Max (nm) ~496~495~495
Emission Max (nm) ~524~519~519
Photostability GoodModerateExcellent
pH Sensitivity Low in physiological range (pKa ~4.8)High (fluorescence decreases in acidic pH)Very Low
Brightness HighHighVery High
Cross-Reactivity with Anti-Fluorescein Antibodies High / Complete [1]HighLow to Negligible

Key Takeaway: While Oregon Green 488 offers improvements in photostability and pH insensitivity over FITC, it shares a critical characteristic: high cross-reactivity with anti-fluorescein antibodies. This is due to their structural similarities.[1] For experiments requiring high specificity and minimal crosstalk, especially in multi-color applications, Alexa Fluor 488 presents a superior alternative due to its minimal cross-reactivity with anti-fluorescein antibodies.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the validity of experimental results, it is crucial to empirically determine the cross-reactivity of labeled antibodies. The following are detailed protocols for key experiments used to assess antibody specificity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

This protocol outlines a competitive ELISA to quantify the cross-reactivity of an anti-fluorescein antibody with OG 488-labeled antibodies compared to FITC-labeled antibodies.

Materials:

  • 96-well microplate

  • Antigen of interest

  • Primary antibody specific to the antigen

  • OG 488-conjugated secondary antibody

  • FITC-conjugated secondary antibody

  • Anti-fluorescein antibody

  • HRP-conjugated tertiary antibody (anti-species of the anti-fluorescein antibody)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the antigen of interest overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add the primary antibody specific to the antigen to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Incubation:

    • Prepare serial dilutions of the anti-fluorescein antibody.

    • In separate sets of wells, add a fixed concentration of either the OG 488-conjugated secondary antibody or the FITC-conjugated secondary antibody.

    • Immediately add the different dilutions of the anti-fluorescein antibody to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Tertiary Antibody Incubation: Add the HRP-conjugated tertiary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark until a color change is observed.

  • Stop Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the concentration of the anti-fluorescein antibody for both the OG 488 and FITC-labeled antibodies. A rightward shift in the curve for OG 488 compared to FITC would indicate lower affinity of the anti-fluorescein antibody for OG 488, though literature suggests the curves will be very similar, indicating high cross-reactivity.

Diagram: ELISA Workflow for Cross-Reactivity

ELISA_Workflow cluster_coating Antigen Coating & Blocking cluster_binding Antibody Binding cluster_detection Detection antigen 1. Coat with Antigen wash1 2. Wash antigen->wash1 block 3. Block wash1->block wash2 4. Wash block->wash2 primary_ab 5. Add Primary Ab wash2->primary_ab wash3 6. Wash primary_ab->wash3 secondary_ab 7. Add Labeled Secondary Ab (OG 488 or FITC) wash3->secondary_ab competitor_ab 8. Add Anti-Fluorescein Ab (Competitor) secondary_ab->competitor_ab wash4 9. Wash competitor_ab->wash4 tertiary_ab 10. Add HRP-Tertiary Ab wash4->tertiary_ab wash5 11. Wash tertiary_ab->wash5 substrate 12. Add TMB Substrate wash5->substrate stop 13. Stop Reaction substrate->stop read 14. Read Absorbance stop->read

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Flow Cytometry for Assessing Cross-Reactivity in Multiplexing

This protocol describes how to evaluate the cross-reactivity (spillover) of OG 488-labeled antibodies in a multicolor flow cytometry panel.

Materials:

  • Cells expressing the antigens of interest

  • OG 488-conjugated antibody

  • Antibodies conjugated to other fluorophores (e.g., PE, APC) for the multiplex panel

  • Unlabeled antibody for the same target as the OG 488 antibody (for compensation control)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare single-cell suspensions of the target cells.

  • Single-Color Controls:

    • For each fluorophore in the panel, prepare a separate tube of cells stained with only that single-color antibody.

    • Also, prepare an unstained cell sample.

  • Compensation Setup:

    • Run the single-color controls on the flow cytometer.

    • Use the single-stain samples to set up the compensation matrix. This will correct for the spectral overlap of each fluorophore into other channels. The spillover of OG 488 into the PE channel, for example, is a measure of its cross-reactivity in this context.

  • Multiplex Staining:

    • Stain a sample of cells with the complete multicolor antibody panel, including the OG 488-conjugated antibody.

  • Data Acquisition: Acquire data for the multiplex-stained sample.

  • Data Analysis:

    • Apply the compensation matrix to the multiplex data.

    • Analyze the data to determine if there is any remaining uncompensated signal from the OG 488 channel in other channels, which would indicate cross-reactivity that could affect the interpretation of the results.

    • Compare the fluorescence intensity of the OG 488 signal in the presence and absence of other antibodies to assess any quenching or enhancement effects.

Diagram: Flow Cytometry Compensation Logic

Flow_Cytometry_Compensation cluster_input Input Signals cluster_spillover Spectral Spillover cluster_compensation Compensation cluster_output Compensated Signals OG488_raw OG 488 Signal (Primary Channel) OG488_in_PE OG 488 Spillover into PE Channel OG488_raw->OG488_in_PE Compensation_Matrix Compensation Matrix (Calculated from single stains) OG488_raw->Compensation_Matrix PE_raw PE Signal (Primary Channel) PE_in_OG488 PE Spillover into OG 488 Channel PE_raw->PE_in_OG488 PE_raw->Compensation_Matrix OG488_in_PE->Compensation_Matrix PE_in_OG488->Compensation_Matrix OG488_comp Corrected OG 488 Signal Compensation_Matrix->OG488_comp PE_comp Corrected PE Signal Compensation_Matrix->PE_comp

Caption: Logical flow of signal compensation in multicolor flow cytometry.

Conclusion

Oregon Green 488 is a valuable tool in fluorescence-based immunoassays. However, its significant cross-reactivity with anti-fluorescein antibodies necessitates careful consideration, especially in experimental designs that involve multiple antibodies or potential for non-specific binding. For applications demanding the highest level of specificity and minimal signal crosstalk, particularly in multiplexing, Alexa Fluor 488 is a recommended alternative. Rigorous experimental validation using techniques like ELISA and flow cytometry is essential to confirm the specificity and performance of any fluorescently labeled antibody, ensuring the generation of reliable and interpretable data.

References

A Head-to-Head Battle of Green Fluorophores in Super-Resolution Microscopy: Oregon Green™ 488 vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of super-resolution microscopy, the choice of fluorophore is paramount to achieving groundbreaking results. This guide provides a comprehensive comparison of Oregon Green™ 488, acid (OG 488) and its primary competitors—Alexa Fluor™ 488, Abberior® STAR 488, and ATTO™ 488—in the context of super-resolution techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).

Oregon Green™ 488, a bright, green-fluorescent dye, has long been a staple in cellular imaging due to its high quantum yield and photostability, which is superior to its predecessor, fluorescein.[1] Its suitability for the 488 nm laser line makes it a versatile tool.[2] However, the advent of super-resolution microscopy has spurred the development of specialized dyes, prompting a critical evaluation of OG 488's performance against newer alternatives.

Quantitative Performance in Super-Resolution Microscopy

The efficacy of a fluorophore in super-resolution microscopy is determined by several key parameters, including photostability, brightness (photon output), and quantum yield. The following table summarizes the available quantitative data for OG 488 and its competitors. It is important to note that performance can be highly dependent on the specific experimental conditions, including the embedding medium.

FeatureOregon Green™ 488, acidAlexa Fluor™ 488Abberior® STAR 488ATTO™ 488
Excitation Max (nm) ~496~495~503~501
Emission Max (nm) ~524~519~524~523
Quantum Yield ~0.91[3]~0.92>0.80[4]High
Extinction Coefficient (cm⁻¹M⁻¹) ~70,000~71,000~65,000[5]~90,000
Photostability (STED) High (especially in PGA embedding medium)[3]High (especially in PBS)[3]High (especially in PBS)[3]High
STORM Performance Recommended for live-cell STORM[6]High performance, recommended for dSTORM[6][7]Not as commonly cited for STORMHigh performance, recommended for dSTORM[6][8]

Key Findings:

  • STED Microscopy: The choice of embedding medium is critical for optimal performance. A study using DNA origami nanorulers demonstrated that Oregon Green™ 488 is the most photostable fluorophore in polyglycolic acid (PGA), while Alexa Fluor™ 488 and Abberior® STAR 488 show superior photostability in phosphate-buffered saline (PBS).[3] Chromeo 488 was found to have moderate, but consistent, photostability across different media.[3]

  • STORM Microscopy: Alexa Fluor™ 488 and ATTO™ 488 are frequently recommended for dSTORM due to their high photon yield and robust photoswitching properties in thiol-containing imaging buffers.[6][7][8] While OG 488 can be used, particularly for live-cell applications, the alternatives often provide better performance for fixed-cell dSTORM.[6]

Experimental Workflows and Logical Relationships

To visualize the key stages in a typical super-resolution experiment, the following diagrams illustrate the general workflow and the decision-making process for selecting a suitable green fluorophore.

experimental_workflow General Super-Resolution Microscopy Workflow cluster_prep Sample Preparation cluster_labeling Immunolabeling cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Cell Culture/Tissue Prep fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (with dye conjugate) primary_ab->secondary_ab mounting Sample Mounting secondary_ab->mounting microscope_setup Microscope Setup & Calibration mounting->microscope_setup image_acquisition Image Acquisition (STED/STORM) microscope_setup->image_acquisition reconstruction Image Reconstruction (for STORM) image_acquisition->reconstruction data_analysis Data Analysis & Visualization reconstruction->data_analysis

Caption: General workflow for a super-resolution microscopy experiment.

dye_selection Fluorophore Selection Logic for Green Channel Super-Resolution technique Super-Resolution Technique? sted STED technique->sted STED storm STORM technique->storm STORM embedding Embedding Medium? sted->embedding live_cell Live or Fixed Cell? storm->live_cell pbs PBS embedding->pbs Aqueous (e.g., PBS) pga PGA embedding->pga Polymer (e.g., PGA) af488 Alexa Fluor™ 488 pbs->af488 as488 Abberior® STAR 488 pbs->as488 og488 Oregon Green™ 488 pga->og488 live Live live_cell->live Live Cell fixed Fixed live_cell->fixed Fixed Cell live->og488 fixed->af488 atto488 ATTO™ 488 fixed->atto488

Caption: Decision tree for selecting a green fluorophore for super-resolution.

Detailed Experimental Protocols

The following are generalized protocols for STED and STORM microscopy using green fluorescent dyes. Specific antibody concentrations and incubation times may require optimization for your particular target and sample type.

STED Microscopy Protocol (General)
  • Sample Preparation and Immunostaining:

    • Grow cells on #1.5 thickness glass-bottom dishes or coverslips.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

    • Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Block with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

    • Incubate with primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with secondary antibody conjugated to the desired fluorophore (e.g., OG 488, Alexa Fluor™ 488, Abberior® STAR 488) at a concentration of 1-5 µg/mL in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting:

    • Mount the coverslip on a microscope slide using an appropriate embedding medium. For OG 488, PGA-based media may offer better photostability. For Alexa Fluor™ 488 and Abberior® STAR 488, aqueous mounting media with antifade reagents are suitable.

  • STED Imaging:

    • Use a STED microscope equipped with a 488 nm excitation laser and a STED depletion laser (typically 592 nm for green dyes).

    • Set the imaging parameters (laser powers, pixel size, scan speed) to achieve optimal resolution and signal-to-noise ratio while minimizing photobleaching.

    • Acquire both a confocal and a STED image for comparison.

dSTORM Microscopy Protocol (General)
  • Sample Preparation and Immunostaining:

    • Follow the same immunostaining protocol as for STED microscopy. Alexa Fluor™ 488 or ATTO™ 488 conjugated secondary antibodies are recommended.

  • Imaging Buffer Preparation:

    • Prepare a GLOX-based imaging buffer to promote photoswitching and reduce photobleaching. A common recipe includes:

      • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose.

      • GLOX solution: 14 mg glucose oxidase, 50 µL catalase in 200 µL of Buffer A (10 mM Tris-HCl pH 8.0, 50 mM NaCl).

      • MEA (cysteamine) solution: 1 M cysteamine in 0.25 N HCl.

    • Immediately before imaging, mix GLOX solution and MEA with Buffer B. For Alexa Fluor™ 488 and ATTO™ 488, an MEA-containing buffer is often preferred.[8]

  • dSTORM Imaging:

    • Mount the sample on the microscope and replace the PBS with the freshly prepared dSTORM imaging buffer.

    • Use a high-power 488 nm laser to excite the fluorophores and a 405 nm laser for photo-activation if required by the specific dye and buffer combination.

    • Acquire a time series of thousands of images, capturing the stochastic blinking of individual fluorophores.

  • Image Reconstruction:

    • Process the raw image data using specialized software to precisely localize the position of each detected fluorophore in each frame.

    • Reconstruct the final super-resolution image from the accumulated localization data.

Conclusion

The selection of the optimal green fluorescent dye for super-resolution microscopy is a nuanced decision that depends heavily on the specific technique and experimental conditions. While Oregon Green™ 488, acid remains a viable option, particularly for STED imaging in specific embedding media and for live-cell STORM, its alternatives often demonstrate superior performance in other contexts. Alexa Fluor™ 488 and Abberior® STAR 488 are excellent choices for STED in aqueous buffers, while Alexa Fluor™ 488 and ATTO™ 488 are the frontrunners for high-quality dSTORM imaging of fixed samples. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to push the boundaries of biological imaging.

References

A Quantitative Comparison of Oregon Green™ 488 and Other Green Fluorophores for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Oregon Green™ 488, its carboxylic acid derivative, and other commonly used green fluorophores. The selection of an appropriate fluorophore is critical for the success of fluorescence-based assays, influencing signal brightness, stability, and the reliability of quantitative data. This document aims to facilitate this selection process by presenting key performance metrics, detailed experimental protocols for their measurement, and visualizations of common experimental workflows.

Quantitative Performance Comparison

The performance of a fluorophore is determined by several key photophysical parameters. The following table summarizes these properties for Oregon Green™ 488 and a selection of other popular green fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)pKaRelative Photostability
Oregon Green™ 488 49652476,000[1]~0.92~4.6High
Oregon Green™ 488 Carboxylic Acid 496524Not explicitly foundNot explicitly found~4.7High
Fluorescein (FITC) 49551873,000[2]~0.5-0.92[2]~6.4[3]Low[2][4]
Alexa Fluor™ 488 49451771,0000.92[5]N/A (pH insensitive)[6]Very High[6]
Enhanced Green Fluorescent Protein (EGFP) 48850756,0000.6~6.0Moderate
BODIPY™ FL 503512>80,000[7][8]~0.9-1.0[7][8][9][10]N/A (pH insensitive)[9]High[9]
ATTO 488 50152390,000[11]0.8[11]N/AVery High[11][12][13][14]
DyLight™ 488 49351870,000[15][16]Not explicitly foundN/A (pH insensitive)[17]High[15][18][19]

Note on Photostability: Direct quantitative comparison of photostability (e.g., photobleaching half-life) is challenging as it is highly dependent on experimental conditions such as excitation intensity, buffer composition, and the mounting medium. The relative photostability presented here is based on qualitative comparisons found in the literature. Oregon Green™ 488 is consistently reported to be more photostable than fluorescein.[20][21] Alexa Fluor™ 488 and ATTO 488 are generally considered to have even higher photostability.

Key Advantages of Oregon Green™ 488

Oregon Green™ 488, a fluorinated analog of fluorescein, offers several distinct advantages:

  • High Quantum Yield: With a quantum yield approaching that of the brightest dyes, it provides brilliant fluorescent signals.

  • Reduced pH Sensitivity: Its low pKa of approximately 4.6 means its fluorescence is largely independent of pH in the physiological range (pH 7.0-7.4), a significant improvement over fluorescein which has a pKa of ~6.4.[6] This makes it a more reliable probe for quantitative measurements in living cells.

  • Good Photostability: Oregon Green™ 488 exhibits greater resistance to photobleaching compared to fluorescein, allowing for longer exposure times and more robust imaging.[20][21]

Experimental Protocols

Accurate and reproducible quantitative data relies on standardized experimental protocols. Below are detailed methodologies for two key performance metrics.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield (Φ) is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Fluorophore of interest (e.g., Oregon Green™ 488)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS)

  • Precision cuvettes (1 cm path length)

Procedure:

  • Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent (if the same solvent is used for both sample and standard, this term cancels out).

Assessment of Photostability

Photostability is assessed by measuring the rate of photobleaching under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., PMT or sCMOS camera)

  • Fluorophore-labeled sample (e.g., conjugated to an antibody on a microscope slide)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare the sample and mount it on the microscope.

  • Select a region of interest (ROI) for measurement.

  • Acquire an initial image (t=0) using a defined and constant excitation intensity.

  • Continuously illuminate the sample with the same excitation intensity.

  • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

  • Plot the normalized fluorescence intensity versus time.

  • Fit the data to an exponential decay curve to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Experimental Workflows

Immunofluorescence Staining Workflow

Immunofluorescence (IF) is a common application for green fluorophores, used to visualize the localization of specific proteins within cells or tissues.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Antibody Incubation cluster_imaging Imaging Fixation Fixation (e.g., PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Antibody (e.g., anti-Rabbit OG 488) Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Mounting Mounting with Antifade Reagent Wash2->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: A typical workflow for indirect immunofluorescence staining.

Kinase Activity Assay Principle

Fluorescent probes can be used to monitor the activity of protein kinases, which play a crucial role in cellular signaling. A common strategy involves a peptide substrate for the kinase that is labeled with a fluorophore.

Kinase_Assay cluster_components Assay Components cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Fluorophore-labeled Peptide Substrate Substrate->Phosphorylation ATP ATP ATP->Phosphorylation PhosphoSubstrate Phosphorylated Substrate Phosphorylation->PhosphoSubstrate Detection Change in Fluorescence (Intensity or Polarization) PhosphoSubstrate->Detection

Caption: Principle of a fluorescence-based kinase activity assay.

References

Navigating the Green Channel: A Comparative Guide to Oregon Green 488 and Its Spectral Bleed-Through

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing multi-color fluorescence microscopy, the precise selection of fluorophores is paramount to generating accurate and reproducible data. Oregon Green 488, a popular green-emitting fluorescent dye, is prized for its brightness and photostability. However, its broader emission spectrum can lead to a common pitfall in multi-color imaging: spectral bleed-through. This guide provides a comprehensive comparison of Oregon Green 488's performance, particularly concerning its spectral bleed-through into other channels, and offers insights into alternative fluorophores and experimental best practices.

Spectral bleed-through, also known as crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another. This phenomenon can lead to false positives in co-localization studies and inaccurate quantitative measurements. The emission spectrum of Oregon Green 488, while peaking around 524 nm, extends into the longer wavelengths, overlapping with the excitation and emission spectra of many red fluorophores.[1][2]

Quantitative Comparison of Green Fluorophores

To provide a clearer understanding of the spectral properties and potential for bleed-through, the following table compares Oregon Green 488 with a popular alternative, Alexa Fluor 488, and commonly used red fluorophores, TRITC and Cy3.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Brightness*Estimated Bleed-through into TRITC Channel**
Oregon Green 488 496524~80,000~0.9273.6~5-10%
Alexa Fluor 488 49651971,000[3]0.92[3]65.3~3-7%
TRITC 557[4]576[4]~95,000~0.2019.0N/A
Cy3 554[5]568[5]150,000[5]0.15[5]22.5N/A

*Relative Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield) / 1000. **Estimated bleed-through is an approximation based on typical TRITC filter sets (e.g., 575-625 nm emission) and the published emission spectra of the green fluorophores. Actual values will vary depending on the specific microscope hardware and experimental conditions.

As the table illustrates, while Oregon Green 488 is exceptionally bright, its broader emission tail can result in more significant bleed-through into the red channel compared to Alexa Fluor 488. Alexa Fluor 488, with a slightly shorter emission maximum and a narrower spectral profile, offers a potential advantage in minimizing this crosstalk.[3]

Visualizing Spectral Overlap

To visually represent the concept of spectral bleed-through, the following diagram illustrates the emission spectrum of Oregon Green 488 overlapping with the excitation spectrum of a typical red fluorophore like TRITC.

Spectral overlap causing bleed-through.

Experimental Protocols: Quantifying Spectral Bleed-Through

To accurately assess and correct for spectral bleed-through in your specific experimental setup, it is crucial to prepare and image single-color control samples.

Objective: To determine the percentage of signal from Oregon Green 488 that is detected in the red channel (or other channels of interest).

Materials:

  • Microscope slides or plates identical to those used for the experiment.

  • Cells or tissue samples prepared and fixed/permeabilized using the same protocol as the multi-color experiment.

  • Primary and secondary antibodies (or other labeling reagents).

  • Oregon Green 488-conjugated secondary antibody (or other labeling reagent).

  • Mounting medium.

Methodology:

  • Prepare Single-Labeled Control Samples:

    • Prepare a slide/well stained only with the Oregon Green 488 conjugate. This sample should be as bright or brighter than what is expected in the multi-color experiment to ensure any bleed-through is detectable.

    • Prepare a slide/well stained only with the red fluorophore conjugate.

    • Prepare an unstained control sample to assess autofluorescence.

  • Image Acquisition:

    • Use the same microscope, objectives, filter sets, laser power, and detector settings that will be used for the multi-color experiment.

    • Image the Oregon Green 488 single-labeled sample using both the green and red channel settings.

    • Image the red fluorophore single-labeled sample using both the green and red channel settings.

    • Image the unstained sample using all channel settings to determine background levels.

  • Data Analysis (using ImageJ/Fiji):

    • Open the image of the Oregon Green 488 sample acquired in the red channel.

    • Select several regions of interest (ROIs) that contain specific staining.

    • Measure the mean fluorescence intensity within these ROIs in both the green and red channel images of the Oregon Green 488 sample.

    • Calculate the bleed-through coefficient (BTC) for each ROI using the formula: BTC = Mean Intensity in Red Channel / Mean Intensity in Green Channel

    • Average the BTC values from multiple ROIs to get a reliable bleed-through percentage.

  • Correction (Optional):

    • This calculated bleed-through coefficient can then be used to subtract the bleed-through signal from the red channel of your multi-color images using image analysis software. In ImageJ/Fiji, this can be done using the "Image Calculator" or "Subtract Background" functions.

Workflow for a Co-localization Study

Mitigating spectral bleed-through is especially critical in co-localization studies where the spatial overlap of two or more signals is being investigated. The following diagram outlines a typical workflow for such an experiment, incorporating the necessary controls.

CoLocalization_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Prep Prepare Multi-color, Single-color, and Unstained Samples Acquire_Controls Image Single-Color Controls in All Channels Prep->Acquire_Controls Acquire_Multi Image Multi-Color Sample Prep->Acquire_Multi Calc_Bleedthrough Calculate Bleed-through Coefficients Acquire_Controls->Calc_Bleedthrough Correct_Images Correct Multi-Color Images for Bleed-through Acquire_Multi->Correct_Images Calc_Bleedthrough->Correct_Images CoLocalization Perform Co-localization Analysis Correct_Images->CoLocalization

Workflow for a co-localization study.

Conclusion

References

A Researcher's Guide to the Long-Term Stability of Oregon Green 488 Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the stability of fluorescently labeled samples is paramount for generating reliable and reproducible data. Oregon Green 488 (OG 488) has been a popular green-fluorescent dye due to its spectral similarity to fluorescein, but with notable improvements in photostability and reduced pH sensitivity in physiological ranges. This guide provides a comprehensive comparison of OG 488's long-term stability against its common predecessor, fluorescein, and a high-performance alternative, Alexa Fluor 488. The information herein is supported by experimental data to aid in the selection of the most appropriate fluorophore for long-term studies.

Comparative Analysis of Key Performance Parameters

The selection of a fluorescent dye for long-term applications hinges on several key characteristics: its spectral properties, photostability, and pH sensitivity. The following tables summarize these quantitative parameters for Oregon Green 488, Fluorescein (FITC), and Alexa Fluor 488.

Table 1: Spectral Properties

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Oregon Green 488496524~70,000~0.92
Fluorescein (FITC)494518~75,000~0.93
Alexa Fluor 488495519~73,000~0.92

Table 2: Photostability and pH Sensitivity

FluorophoreRelative PhotostabilitypKapH Sensitivity in Physiological Range (pH 7-8)
Oregon Green 488More photostable than Fluorescein~4.7Minimal
Fluorescein (FITC)Least photostable~6.4High
Alexa Fluor 488Most photostableN/AInsensitive (pH 4-10)

Oregon Green 488 is a fluorinated analog of fluorescein, a modification that enhances its photostability and lowers its pKa.[1] The lower pKa of approximately 4.7 renders the fluorescence of OG 488 largely insensitive to pH changes within the typical physiological range of 7.2-7.4.[2][3] This is a significant advantage over fluorescein, whose fluorescence is highly pH-dependent in this range.[4]

Alexa Fluor 488 stands out for its superior photostability compared to both fluorescein and Oregon Green 488.[5] Furthermore, its fluorescence intensity is independent of pH over a broad range from pH 4 to 10, making it an exceptionally stable choice for a variety of experimental conditions.[4][6][7] Another highly photostable alternative is Rhodamine Green, which is reported to be even more photostable than Oregon Green 488 and its fluorescence is completely insensitive to pH between 4 and 9.[8][9]

Experimental Protocols

Protein Labeling with Oregon Green 488 Carboxylic Acid, Succinimidyl Ester

This protocol describes the covalent labeling of proteins with amine-reactive OG 488 succinimidyl ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Oregon Green 488 carboxylic acid, succinimidyl ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dilute the protein to be labeled in an amine-free buffer such as PBS. The presence of primary amines (e.g., Tris or glycine) will compete with the labeling reaction.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Prepare the Dye Stock Solution:

    • Allow the vial of OG 488 succinimidyl ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the reactive dye in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate. Succinimidyl esters react efficiently with primary amines at a slightly alkaline pH.[2]

    • Add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein for labeling should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the protein-dye conjugate, which will be the first colored fractions to elute.

General Protocol for Assessing Photostability

This protocol provides a general method for comparing the photostability of different fluorophore-labeled samples.

Materials:

  • Fluorescently labeled samples (e.g., OG 488-protein, Alexa Fluor 488-protein)

  • Microscope with a suitable filter set and a constant light source (e.g., mercury arc lamp or laser)

  • Digital camera for fluorescence imaging

  • Image analysis software

Procedure:

  • Sample Preparation:

    • Prepare microscope slides with each of the fluorescently labeled samples at the same concentration.

    • Use an antifade mounting medium if desired, but for comparative purposes, all samples should be treated identically.

  • Image Acquisition:

    • Locate a field of view for each sample.

    • Using a constant light source intensity and exposure time, acquire an initial image (time = 0).

    • Continuously expose the sample to the excitation light.

    • Acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest for each image at each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the photostability. A slower decay rate signifies higher photostability.

Recommendations for Long-Term Storage of Labeled Samples

Proper storage is crucial for maintaining the stability of fluorescently labeled proteins.

  • Storage Temperature: For long-term storage, it is recommended to divide the labeled protein into single-use aliquots and store them at -20°C or -80°C.[2][10] Avoid repeated freeze-thaw cycles as this can lead to protein denaturation and aggregation.[10] For short-term storage (days to weeks), samples can be stored at 4°C, protected from light.[2][10]

  • Protection from Light: Fluorophores are susceptible to photobleaching, so it is essential to store labeled samples in the dark or in light-blocking tubes.

  • Additives for Stability:

    • Stabilizing Proteins: For dilute protein solutions (<1 mg/mL), adding a stabilizing protein such as bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL can prevent adsorption of the labeled protein to storage vials.[2][10]

    • Cryoprotectants: To prevent damage from ice crystal formation during freezing, consider adding glycerol to a final concentration of 50%.[11]

    • Antimicrobial Agents: If storing at 4°C, the addition of an antimicrobial agent like sodium azide (0.02-0.05%) can prevent microbial growth.[2]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created with Graphviz can effectively illustrate complex experimental processes and biological pathways.

protein_labeling_workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein + Dye (pH 8.0-8.5) Protein->Mix ReactiveDye OG 488 Succinimidyl Ester ReactiveDye->Mix Solvent Anhydrous DMSO/DMF Solvent->ReactiveDye Incubate Incubate 1 hr at Room Temp (in dark) Mix->Incubate Column Size-Exclusion Chromatography Incubate->Column LabeledProtein Purified Labeled Protein Column->LabeledProtein Collect Fractions FreeDye Unreacted Dye Column->FreeDye Discard

Caption: Workflow for labeling proteins with amine-reactive Oregon Green 488.

immunofluorescence_pathway cluster_cell Cellular Staining cluster_detection Detection Cell Fixed & Permeabilized Cell with Target Protein Microscope Fluorescence Microscope (488 nm excitation) Cell->Microscope Visualize PrimaryAb Primary Antibody (Unlabeled) PrimaryAb->Cell Binds to Target Protein SecondaryAb OG 488-Labeled Secondary Antibody SecondaryAb->PrimaryAb Binds to Primary Antibody Signal Green Fluorescent Signal (Target Localization) Microscope->Signal

Caption: Immunofluorescence detection of a target protein using an OG 488-labeled secondary antibody.

References

A Brighter Choice: Evaluating OG 488 Acid Conjugates for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent probes, Oregon Green 488 (OG 488) acid conjugates have emerged as a robust alternative to traditional dyes like fluorescein isothiocyanate (FITC), offering enhanced photostability and reduced pH sensitivity. This guide provides a detailed comparison of OG 488 with its counterparts, FITC and Alexa Fluor 488, supported by quantitative data and experimental protocols to aid researchers in making informed decisions for their specific applications.

Performance at a Glance: A Quantitative Comparison

The brightness of a fluorescent dye is a critical parameter, determined by its molar extinction coefficient and quantum yield. The following table summarizes these key photophysical properties for OG 488, FITC, and Alexa Fluor 488.

Fluorescent DyeMolar Extinction Coefficient (ε) at ~495 nm (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
Oregon Green 488, acid ~76,000[1][2]~0.91[3]~69,160
Fluorescein isothiocyanate (FITC) ~75,000[1]~0.92[1]~69,000
Alexa Fluor 488 ~73,000~0.92[4]~67,160

Note: Brightness is a calculated value to provide a relative comparison.

While all three dyes exhibit high theoretical brightness, the practical performance of OG 488 and Alexa Fluor 488 often surpasses that of FITC due to their superior photostability and lower susceptibility to environmental factors.

Key Advantages of OG 488 Acid Conjugates

Enhanced Photostability: OG 488 demonstrates significantly greater resistance to photobleaching compared to fluorescein.[5] This allows for longer exposure times during imaging experiments and the acquisition of more robust data.

Reduced pH Sensitivity: The fluorescence of OG 488 is largely independent of pH in the physiological range (pH 7.0-8.0), a stark contrast to fluorescein which exhibits significant fluorescence quenching at acidic pH.[1][5] This property makes OG 488 a more reliable probe for applications in cellular environments where pH can fluctuate. The pKa of OG 488 is approximately 4.7, while that of fluorescein is around 6.4.[1]

Experimental Protocols

To facilitate the independent evaluation of fluorescent probes, detailed protocols for assessing brightness, photostability, and pH sensitivity are provided below.

Protocol 1: Determination of Relative Fluorescence Brightness

This protocol outlines the steps to compare the fluorescence intensity of different dye conjugates.

experimental_workflow_brightness cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_dye Prepare equimolar solutions of dye conjugates (e.g., 1 µM in PBS) spectro Use a spectrofluorometer prep_dye->spectro Load sample prep_control Prepare a buffer blank (PBS) prep_control->spectro Load blank set_params Set excitation wavelength (e.g., 490 nm) and emission scan range (e.g., 500-600 nm) spectro->set_params measure_blank Measure the fluorescence spectrum of the buffer blank set_params->measure_blank measure_samples Measure the fluorescence spectra of the dye conjugate solutions measure_blank->measure_samples subtract_bg Subtract the blank spectrum from each sample spectrum measure_samples->subtract_bg find_peak Determine the peak emission intensity for each dye subtract_bg->find_peak compare Compare the peak intensities to determine relative brightness find_peak->compare

Figure 1. Workflow for determining relative fluorescence brightness.
Protocol 2: Assessment of Photostability

This protocol describes a method to evaluate the rate of photobleaching of fluorescent dyes.

experimental_workflow_photostability cluster_prep Sample Preparation cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis prep_sample Prepare slides with cells or beads labeled with the fluorescent dyes microscope Use a fluorescence microscope with a camera prep_sample->microscope Mount slide set_imaging Set excitation and emission filters appropriate for the dye microscope->set_imaging acquire_initial Acquire an initial image (t=0) set_imaging->acquire_initial continuous_exposure Continuously expose the sample to the excitation light acquire_initial->continuous_exposure acquire_series Acquire images at regular time intervals (e.g., every 30 seconds) continuous_exposure->acquire_series measure_intensity Measure the mean fluorescence intensity of a region of interest in each image acquire_series->measure_intensity normalize Normalize the intensity at each time point to the initial intensity measure_intensity->normalize plot Plot the normalized intensity versus time normalize->plot compare_decay Compare the decay curves to assess relative photostability plot->compare_decay experimental_workflow_ph_sensitivity cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_buffers Prepare a series of buffers with a range of pH values (e.g., pH 4 to 9) prep_dye_solutions Prepare solutions of the dye conjugate in each pH buffer at a constant concentration prep_buffers->prep_dye_solutions spectro Use a spectrofluorometer prep_dye_solutions->spectro Load samples set_params Set excitation wavelength and measure the emission spectrum for each pH sample spectro->set_params get_peak_intensity Determine the peak fluorescence intensity for each pH set_params->get_peak_intensity normalize Normalize the intensities to the maximum intensity observed get_peak_intensity->normalize plot Plot the normalized intensity versus pH normalize->plot determine_pka Determine the pKa from the titration curve plot->determine_pka

References

Safety Operating Guide

Proper Disposal Procedures for OG 488, Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for Oregon Green™ 488 carboxylic acid (OG 488, acid), a fluorinated analog of fluorescein commonly used as a fluorescent probe. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling

Before working with this compound, it is crucial to be familiar with its properties and the necessary safety precautions. This substance should be handled in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

In the event of accidental exposure, immediate action is required:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its parent compound, fluorescein. This information is essential for safe handling, experimental design, and understanding its environmental profile.

PropertyValueNotes
Excitation Maximum ~496 nm
Emission Maximum ~524 nm
pKa ~4.7Fluorescence is largely pH-insensitive in the physiological range.[1]
Solubility Soluble in DMSOPrepare stock solutions in anhydrous DMSO.
Storage Temperature -5 to -30°CProtect from light.

Disposal Plan and Procedures

The proper disposal of this compound and its waste products is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should untreated this compound or solutions containing it be poured down the drain. As a fluorescent dye, it is considered a chemical contaminant that should not be neutralized and disposed of in the sanitary sewer.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent paper) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Aqueous Waste: All aqueous solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "Oregon Green™ 488 carboxylic acid," and the approximate concentration and volume.

  • Storage: Store the sealed hazardous waste container in a designated secondary containment area away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow local, state, and federal regulations for chemical waste disposal.

Decontamination of Laboratory Equipment:

For non-disposable labware (e.g., glassware, stir bars), a thorough decontamination procedure is necessary:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent in which OG 488 is soluble (e.g., acetone, methanol) to remove the bulk of the dye. Collect this solvent rinse as hazardous waste.

  • Detergent Wash: Wash the equipment with a laboratory detergent (e.g., Hellmanex) and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Verification: Use a UV lamp to inspect the equipment for any residual fluorescence to ensure complete removal of the dye.

Experimental Protocol: Labeling a Protein with this compound, Succinimidyl Ester

This protocol provides a general procedure for conjugating the amine-reactive succinimidyl ester of this compound to a protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound, succinimidyl ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate solution, pH 8.3

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound, succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: a. Add a sufficient volume of 1 M sodium bicarbonate to the protein solution to raise the pH to approximately 8.3. b. Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for your specific protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with your desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dye.

  • Storage: Store the purified, labeled protein at 4°C or -20°C, protected from light. Add a cryoprotectant if freezing.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

OG488_Disposal_Workflow cluster_waste_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal_path Disposal Pathway start Generate this compound Waste solid_waste Solid Waste (Gloves, Tips, etc.) start->solid_waste liquid_waste Liquid Waste (Aqueous Solutions) start->liquid_waste collect_solid Collect in Labeled Hazardous Waste Bag/Container solid_waste->collect_solid Segregate collect_liquid Collect in Labeled Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid Segregate store_waste Store in Secondary Containment in Designated Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs disposal Proper Hazardous Waste Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling OG 488, Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling OG 488, acid, a fluorescent dye commonly used in biological research. Adherence to these procedures is critical for personal safety and the integrity of your experimental outcomes.

Proper handling of any chemical begins with a thorough understanding of its potential hazards and the necessary precautions. This document outlines the personal protective equipment (PPE) required, detailed operational protocols, and safe disposal plans for this compound.

Personal Protective Equipment (PPE)

The minimum PPE for handling this compound includes a lab coat, safety glasses with side shields, and nitrile gloves. Given that this compound is an organic acid, the selection of appropriate gloves is critical. Nitrile gloves offer good resistance to weak acids and some organic solvents, but they should be changed immediately upon contact with the chemical. For situations with a higher risk of splashing, a face shield and a chemically resistant apron should also be worn.

EquipmentSpecificationPurpose
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be used in conjunction with goggles when there is a significant splash hazard.Protects eyes from splashes and aerosols.
Hand Protection Disposable nitrile gloves (minimum 5-mil thickness).Provides initial protection against skin contact. Nitrile has good resistance to weak acids and many organic solvents. Gloves should be changed immediately if contaminated.[1][2][3][4]
Body Protection Standard laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes.Protects skin and clothing from contamination.
Footwear Closed-toe shoes.Protects feet from spills.
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. If aerosols may be generated and ventilation is inadequate, a respirator with an organic vapor/acid gas cartridge may be necessary.Protects against inhalation of harmful vapors or aerosols.

Experimental Protocol: Protein Labeling with this compound Succinimidyl Ester

A common application of this compound is in the form of its succinimidyl ester for labeling proteins. The following is a detailed methodology for this key experiment.[5]

Materials:

  • Protein solution (2 mg/mL in amine-free buffer, e.g., PBS)

  • Oregon Green® 488 Protein Labeling Kit (containing this compound, succinimidyl ester)

  • 1 M Sodium bicarbonate solution

  • Purification column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in a buffer free of primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the dye. If necessary, dialyze the protein against PBS.

  • Adjust pH: To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise the pH to approximately 8.3. Succinimidyl esters react efficiently at a pH of 7.5-8.5.[5]

  • Dissolve the Dye: Allow a vial of the reactive this compound, succinimidyl ester to warm to room temperature.

  • Reaction: Transfer the protein solution to the vial of reactive dye. Cap the vial and invert it several times to dissolve the dye completely. Stir the reaction mixture for 1 hour at room temperature, protected from light.[5]

  • Purify the Conjugate:

    • Prepare a purification column according to the manufacturer's instructions. This will separate the labeled protein from the unreacted dye.

    • Carefully load the reaction mixture onto the column.

    • Elute the labeled protein using an appropriate buffer, such as PBS. The first colored band to elute will be the protein-dye conjugate.

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, it can be divided into aliquots and frozen at -20°C.[5]

Operational and Disposal Plans

Safe handling and disposal of this compound and its associated waste are crucial to prevent personal exposure and environmental contamination.

Handling and Storage:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Store the dye in a cool, dry, and dark place, as it is light-sensitive. The recommended storage temperature is typically -20°C.[6]

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

Spill Management: In the event of a spill, evacuate the immediate area. For a small spill, wear appropriate PPE, cover the spill with an absorbent material, and then clean the area with soap and water. For a large spill, evacuate the laboratory and follow your institution's emergency procedures.

Waste Disposal:

  • All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, should be considered hazardous waste.

  • Collect all fluorescent dye waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of fluorescent dye waste down the drain.[7]

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste. This may involve collection by a licensed hazardous waste disposal service.[8]

Below is a diagram illustrating the safe handling workflow for this compound.

OG488_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Final Steps start Don PPE gather_materials Gather Materials in Fume Hood start->gather_materials prepare_reagents Prepare Reagents gather_materials->prepare_reagents perform_reaction Perform Labeling Reaction prepare_reagents->perform_reaction purify_product Purify Labeled Protein collect_waste Collect Hazardous Waste purify_product->collect_waste decontaminate Decontaminate Work Area collect_waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe store_product Store Labeled Protein remove_ppe->store_product end Wash Hands store_product->end

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。